B-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11120-78-8 |
|---|---|
Molecular Formula |
MgO3Zr |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of B-1 Cells: An Innate Legacy in the Adaptive Immune System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
B-1 cells represent a unique lymphocyte lineage, distinct from conventional B-2 cells, that bridges the innate and adaptive immune systems. They are the primary source of natural IgM, which provides immediate protection against a wide range of pathogens, and play a crucial role in maintaining tissue homeostasis. The developmental origins of this compound cells have been a subject of intense investigation, revealing a complex and fascinating story that begins early in ontogeny. This technical guide provides an in-depth exploration of the origins of this compound cells, detailing their developmental pathways, the anatomical niches they occupy, and the molecular signals that govern their fate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical immune cell population.
I. Developmental Origins: A Tale of Two Waves
The emergence of this compound cells occurs in distinct waves, with their primary genesis rooted in fetal hematopoiesis. Unlike conventional B-2 cells, which are continuously generated from hematopoietic stem cells (HSCs) in the adult bone marrow, the this compound cell compartment is largely established early in life and is maintained through self-renewal.[1]
A. The Fetal Wave: Liver and Beyond
The first wave of this compound cell development begins in the fetal liver, which is the major site of B lymphopoiesis before birth.[2] Precursors committed to the this compound lineage can be identified in the fetal liver and neonatal bone marrow.[3] These fetal-derived progenitors are responsible for seeding the peripheral this compound cell compartments. Cell transfer experiments have demonstrated that fetal liver and neonatal spleen and bone marrow can effectively reconstitute the B-1a cell population in irradiated recipients, a feat that adult bone marrow struggles to achieve.[1]
Some studies suggest an even earlier origin, with the first wave of this compound progenitors arising in the yolk sac and para-aortic splanchnopleura (PSp) region before the emergence of definitive HSCs.[4] This highlights a unique, HSC-independent origin for a subset of the earliest this compound cell precursors.
B. Adult this compound Cell Generation
While the adult bone marrow has a significantly reduced capacity to generate B-1a cells, it does retain the ability to produce B-1b cells.[5] A small population of this compound progenitors can be found in the adult bone marrow, although at a much lower frequency than in fetal tissues.[3][6] The transcription factor Lin28b has been identified as a key regulator that promotes a fetal-like lymphopoiesis program, and its expression can reprogram adult hematopoietic progenitors to generate B-1a cells.[1]
II. Anatomical Distribution and Frequency
In adult mice, this compound cells are predominantly found in the serous cavities, with smaller populations residing in secondary lymphoid organs. Their distribution and frequency are tightly regulated, reflecting their specialized functions in different anatomical locations.
A. Peritoneal and Pleural Cavities: The this compound Cell Stronghold
The peritoneal and pleural cavities are the major reservoirs of this compound cells in adult mice, where they can constitute 35-70% of the local B cell population.[5] These cells are largely sessile and self-renewing, maintaining a stable population throughout the animal's life.
B. Spleen and Other Secondary Lymphoid Organs
A smaller fraction of this compound cells is found in the spleen, bone marrow, and lymph nodes.[5] The frequency of B-1a cells in the spleen is relatively high in young mice (around 30% at 5 days after birth) but decreases significantly with age to about 1-2% by 8 weeks.[1]
Quantitative Distribution of this compound Cell Subsets
The following table summarizes the approximate distribution and numbers of B-1a and B-1b cells in different tissues of adult mice.
| Tissue | B-1a Cells (% of B cells) | B-1b Cells (% of B cells) | Absolute Number (Representative) | Key Surface Markers |
| Peritoneal Cavity | ~90% of this compound cells | ~10% of this compound cells | 1-5 x 10^6 | B220low, IgMhigh, IgDlow, CD43+, CD5+, CD11b+ |
| Spleen | 1-2% | Variable | 0.5-2 x 10^6 | B220+, IgMhigh, IgDlow, CD43+, CD5+ |
| Bone Marrow | Low | Low | Variable | B220low, IgM+ |
Note: Percentages and absolute numbers can vary depending on the mouse strain, age, and experimental conditions.
III. Developmental Pathways and Progenitors
The developmental pathway of this compound cells diverges from that of conventional B-2 cells at an early progenitor stage. Several key surface markers and transcription factors define the developmental progression from hematopoietic stem cells to mature this compound cells.
A. This compound Cell Progenitors
Distinct progenitors for this compound and B-2 cells have been identified in both fetal and adult tissues. This compound progenitors in the fetal liver and adult bone marrow are characterized by the phenotype Lin-CD93(AA4.1)+CD45R(B220)-/loCD19+.[4] These progenitors are present at a much higher frequency in the fetal liver compared to the adult bone marrow.
B. Developmental Hierarchy
The following diagram illustrates the developmental pathway of this compound cells from hematopoietic stem cells.
IV. Key Signaling Pathways in this compound Cell Development
The development, survival, and function of this compound cells are regulated by a complex network of signaling pathways.
A. B-Cell Receptor (BCR) Signaling
The B-cell receptor plays a crucial role in the positive selection and maintenance of the this compound cell pool. The strength and quality of the BCR signal are thought to be critical determinants of the this compound versus B-2 cell fate decision. This compound cells often express polyreactive BCRs that recognize common microbial antigens and self-antigens.
B. Cytokine Signaling
Several cytokines are essential for this compound cell development and homeostasis:
-
Interleukin-7 (IL-7): While critical for B-2 cell development, this compound cell development is less dependent on IL-7 signaling.[3]
-
Thymic Stromal Lymphopoietin (TSLP): this compound progenitors, but not B-2 progenitors, proliferate in response to TSLP.[4]
-
Interleukin-5 (IL-5) and Interleukin-10 (IL-10): These cytokines are important for the activation and maintenance of mature this compound cells, particularly in the peritoneal cavity.
C. Transcription Factor Network
A dedicated network of transcription factors orchestrates this compound cell lineage commitment and differentiation:
-
Early B-cell Factor 1 (EBF1) and Pax5: These are master regulators of B-cell development in general.
-
Lin28b: This transcription factor is highly expressed in fetal hematopoietic progenitors and promotes B-1a cell development.[1]
-
Arid3a: This transcription factor acts downstream of Lin28b to promote fetal B lymphopoiesis.[1]
The following diagram illustrates the interplay of key signaling molecules in a this compound progenitor cell.
V. Experimental Protocols
The identification and characterization of this compound cells and their progenitors rely on a set of key experimental techniques.
A. Flow Cytometry for this compound Cell Identification
Objective: To identify and quantify B-1a, B-1b, and B-2 cells in murine peritoneal cavity and spleen.
Materials:
-
Single-cell suspension from peritoneal lavage or spleen.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (anti-CD16/32).
-
Fluorochrome-conjugated antibodies:
-
Anti-B220 (e.g., FITC)
-
Anti-CD19 (e.g., PE)
-
Anti-IgM (e.g., PerCP-Cy5.5)
-
Anti-IgD (e.g., APC)
-
Anti-CD43 (e.g., PE-Cy7)
-
Anti-CD5 (e.g., APC-Cy7)
-
Anti-CD11b (e.g., BV421)
-
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the desired tissue. For peritoneal cells, lavage the peritoneal cavity with 5-10 mL of cold PBS. For spleen, mechanically dissociate the tissue and lyse red blood cells.
-
Wash cells in FACS buffer and resuspend at 1 x 107 cells/mL.
-
Block Fc receptors by incubating cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
Gating Strategy:
-
Gate on lymphocytes based on FSC and SSC.
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells (using a viability dye is recommended).
-
From the live singlets, gate on CD19+ B cells.
-
From the CD19+ cells, this compound cells are identified as B220lowIgMhigh.
-
Within the this compound cell gate, further delineate B-1a (CD5+) and B-1b (CD5-) cells. CD43 is also a reliable marker for total this compound cells. B-2 cells are B220highIgMlow.
The following diagram illustrates a typical flow cytometry gating workflow.
B. Magnetic-Activated Cell Sorting (MACS) for this compound Cell Enrichment
Objective: To enrich for this compound cells from a mixed cell population for downstream applications.
Principle: This method uses antibody-coated magnetic microbeads to either positively select this compound cells or deplete other cell types (negative selection).
General Protocol (Negative Selection):
-
Prepare a single-cell suspension.
-
Incubate the cells with a cocktail of biotinylated antibodies against markers of non-B-1 cells (e.g., CD23, CD43-, Ter119, etc.).
-
Wash the cells.
-
Incubate with anti-biotin microbeads.
-
Pass the cells through a MACS column placed in a magnetic field. The labeled, unwanted cells will be retained in the column.
-
The flow-through fraction will be enriched for untouched this compound cells.
C. In Vivo Adoptive Transfer
Objective: To assess the developmental potential of progenitor populations and the self-renewal capacity of mature this compound cells.
General Protocol:
-
Isolate the donor cell population of interest (e.g., fetal liver progenitors, sorted mature B-1a cells) from a donor mouse (e.g., CD45.1 congenic strain).
-
Lethally irradiate recipient mice (e.g., CD45.2 congenic strain) to ablate their hematopoietic system.
-
Inject the donor cells intravenously into the recipient mice.
-
After a period of reconstitution (typically 4-8 weeks), sacrifice the recipient mice.
-
Analyze the peritoneal cavity, spleen, and bone marrow for the presence and phenotype of donor-derived (CD45.1+) this compound cells by flow cytometry.
VI. Conclusion
The origins of this compound cells are deeply rooted in fetal development, giving rise to a distinct and long-lived lymphocyte population with crucial innate-like functions. Understanding the intricate developmental pathways, the specific anatomical niches, and the key molecular signals that govern their fate is essential for harnessing their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating and important cell type. As research continues to unravel the complexities of this compound cell biology, new opportunities for therapeutic intervention in infectious diseases, autoimmunity, and cancer are likely to emerge.
References
- 1. A Hard(y) look at this compound cell development and function* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursor B Cell Receptor–Dependent B Cell Proliferation and Differentiation Does Not Require the Bone Marrow or Fetal Liver Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 4. This compound B Cell Development in the Fetus and Adult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Homeostatic role of this compound cells in tissue immunity [frontiersin.org]
- 6. pnas.org [pnas.org]
B-1 cell development and function
An In-depth Technical Guide to B-1 Cell Development and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound cells represent a unique subset of B lymphocytes, distinct from conventional B-2 cells in their development, phenotype, and function. Arising primarily from fetal progenitors, this compound cells are key players in the innate-like humoral immune response.[1] They are the principal source of "natural" antibodies, which are crucial for immediate defense against pathogens and for homeostatic processes like the clearance of apoptotic debris.[1][2][3] This guide provides a comprehensive overview of this compound cell biology, including their developmental pathways, the transcriptional network that governs their fate, their diverse functions, and detailed experimental protocols for their study. Quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
This compound Cell Development and Subsets
Unlike conventional B-2 cells, which are continuously generated from bone marrow precursors throughout life, this compound cells primarily originate from progenitors in the fetal liver.[1][3][4] These cells populate peripheral sites, particularly the peritoneal and pleural cavities, where they are maintained through self-renewal.[2][5] While the adult bone marrow has a limited capacity to generate this compound cells, the fetal-derived population remains the major contributor.[2]
This compound cells are broadly categorized into two main subsets based on the expression of the CD5 surface marker:
-
B-1a cells (CD5+): This is the predominant subset in the peritoneal cavity. B-1a cells are the primary source of circulating natural IgM antibodies.[1]
-
B-1b cells (CD5-): This subset is also found in body cavities and can be generated from precursors in the adult bone marrow.[5] B-1b cells are critical for providing long-term, T-cell-independent antibody responses to certain bacterial antigens and have been shown to be capable of memory responses.[5]
Transcriptional Regulation
The development of B lymphocytes is a highly regulated process orchestrated by a network of key transcription factors.[6] While many factors are shared with B-2 cell development, specific regulators are crucial for this compound cell lineage commitment. Key transcription factors include:
-
PU.1 and Ikaros: These factors are essential for the development of common lymphoid progenitors, the precursors to all B cells.[7][8]
-
E2A and EBF1: These factors work together to initiate the B cell-specific gene expression program.[7]
-
Pax5: This transcription factor is considered the master regulator of B cell identity, restricting the developmental potential of progenitors to the B cell lineage.[7][8]
-
Bhlhe41: This factor is preferentially expressed in this compound lymphocytes, and mouse models lacking Bhlhe41 show a significant reduction in peritoneal B-1a cells, highlighting its critical role in this compound cell development or maintenance.[9]
Dysregulation of these transcriptional pathways can lead to defects in B cell development, potentially contributing to immunodeficiency or B cell malignancies.[6]
This compound Cell Function
This compound cells have multifaceted roles that bridge innate and adaptive immunity.[2]
-
Natural Antibody Production: this compound cells spontaneously secrete broadly reactive "natural" antibodies, predominantly of the IgM isotype, in the absence of infection.[2][4][5] These antibodies are a first line of defense against common pathogens and play a homeostatic role by clearing apoptotic cells.[3] Over 80% of natural serum IgM is produced by this compound cells.[2]
-
T-Cell Independent (TI) Responses: this compound cells, particularly the B-1b subset, are crucial for mounting rapid antibody responses to TI antigens, such as bacterial polysaccharides.[5] This allows for a swift defense against encapsulated bacteria.
-
Cytokine Secretion: this compound cells can produce various cytokines. A notable subset constitutively expresses IL-10, which has regulatory functions and can attenuate inflammatory responses.[1] Other this compound cells can produce GM-CSF and IL-3.[5]
-
Antigen Presentation: this compound cells are effective antigen-presenting cells (APCs) and can stimulate CD4+ T cells.[3]
Data Presentation: this compound Cell Phenotypes
Identifying this compound cells relies on a specific combination of cell surface markers that distinguish them from other B cell subsets and myeloid cells.
Table 1: Key Surface Markers for Mouse this compound Cells
| Marker | B-1a Cells | B-1b Cells | B-2 Cells | Notes |
|---|---|---|---|---|
| CD19 | High | High | High | Pan-B cell marker. |
| B220 (CD45R) | Low | Int/High | High | Expression is lower on this compound cells compared to B-2 cells.[10] |
| IgM | High | High | Low/Mod | This compound cells express high levels of surface IgM.[10] |
| IgD | Low | Low | High | This compound cells express low levels of surface IgD.[10] |
| CD11b | Positive | Positive | Negative | A key marker distinguishing this compound from B-2 cells.[10] |
| CD5 | Positive | Negative | Negative | The defining marker for the B-1a subset.[5] |
| CD43 | Positive | Variable | Negative | Often co-expressed with other this compound markers.[10] |
Table 2: Key Surface Markers for Human this compound Cells
| Marker | Human this compound Cells | Memory B-2 Cells | Naive B-2 Cells | Notes |
|---|---|---|---|---|
| CD20 | Positive | Positive | Positive | Pan-B cell marker, preferred over CD19 to exclude plasmablasts.[11] |
| CD27 | Positive | Positive | Negative | A marker shared with memory B cells.[11] |
| CD43 | Positive | Negative | Negative | The key marker that distinguishes this compound cells from memory B-2 cells.[11] |
| CD70 | Negative | Variable | Negative | Human this compound cells are typically CD70-negative.[5] |
| CD5 | +/- | Negative | Negative | Expression of CD5 is variable on human this compound cells.[5] |
Experimental Protocols
Protocol 1: Isolation and Flow Cytometric Analysis of Mouse Peritoneal this compound Cells
This protocol details the standard procedure for identifying B-1a and B-1b cells from the mouse peritoneal cavity, a primary location for these cells.[12]
1. Cell Harvest:
- Euthanize a mouse according to approved institutional protocols.
- Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS + 2% FBS (FACS Buffer) into the peritoneal cavity using a 25G needle.
- Gently massage the abdomen to dislodge cells.
- Withdraw the fluid (peritoneal lavage) using a 23G needle, avoiding puncture of the organs.
- Place the cell suspension on ice.
2. Cell Preparation and Staining:
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in 1 mL of FACS buffer.
- Perform a cell count. Aliquot approximately 1-2 x 10^6 cells per staining tube.
- Add Fc block (anti-CD16/32) to prevent non-specific antibody binding and incubate for 10-15 minutes on ice.[12]
- Add a pre-titrated cocktail of fluorescently-conjugated antibodies (e.g., anti-CD19, anti-B220, anti-IgM, anti-CD11b, anti-CD5) to the cells.
- Incubate for 30 minutes at 4°C in the dark.[12]
- Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
- Resuspend the final cell pellet in 300-500 µL of FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide) for dead cell exclusion.[12]
3. Flow Cytometry Analysis:
- Acquire samples on a flow cytometer.
- Use single-stain controls for compensation and Fluorescence Minus One (FMO) controls to set accurate gates.[13]
- Gating Strategy: A sequential gating strategy is applied to isolate the populations of interest.[12]
Protocol 2: Identification of Human this compound Cells from PBMCs
This protocol outlines the identification of the human this compound cell equivalent from peripheral blood mononuclear cells (PBMCs).[11]
1. PBMC Isolation:
- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs thoroughly to remove platelets and gradient medium.
2. Cell Staining:
- Perform a cell count and aliquot 1-2 x 10^6 PBMCs per tube.
- Block with human Fc block.
- Stain with a cocktail of fluorescently-conjugated antibodies including anti-CD3, anti-CD20, anti-CD27, and anti-CD43.[11] CD3 is used to exclude T cells from the analysis.
- Incubate, wash, and resuspend cells as described in the mouse protocol.
3. Flow Cytometry Analysis:
- Apply a sequential gating strategy:
- Gate on singlets and live cells.
- Gate on lymphocytes based on forward and side scatter.
- Identify B cells as CD3-negative and CD20-positive events.[11]
- Within the B cell gate, identify this compound cells as the population that is double-positive for CD27 and CD43 (CD27+CD43+).[11][14] Memory B cells will be CD27+CD43-, and naive B cells will be CD27-CD43-.[11]
Signaling Pathways in this compound Cell Activation
This compound cell activation is initiated by the cross-linking of the B-cell receptor (BCR) upon antigen recognition. This triggers a cascade of intracellular signaling events, similar in many ways to conventional B-2 cells, leading to proliferation, differentiation, and antibody secretion. T-cell independent activation can also occur via Toll-like receptors (TLRs) recognizing pathogen-associated molecular patterns (PAMPs), such as LPS.[15]
The BCR signaling cascade involves the following key steps:
-
Initiation: Antigen binding cross-links BCRs, bringing the associated CD79a/b co-receptors into proximity.
-
Kinase Activation: The Src-family kinase LYN is activated and phosphorylates the ITAM motifs on CD79a/b.[16]
-
Signal Propagation: This creates docking sites for the tyrosine kinase SYK, which becomes activated and phosphorylates downstream adaptors like BLNK.[16]
-
Second Messengers: This leads to the activation of Phospholipase C-gamma 2 (PLCγ2), which cleaves PIP2 into IP3 and DAG.[6]
-
Transcription Factor Activation: IP3 triggers calcium release, activating transcription factors like NFAT. DAG activates Protein Kinase C (PKC), leading to the activation of the NF-κB pathway.[6][16]
-
Cellular Response: These transcription factors move to the nucleus to drive gene expression programs for this compound cell survival, proliferation, and differentiation into antibody-secreting cells.[6]
// Nodes Antigen [label="Antigen", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCR [label="BCR\n(IgM/IgD)", fillcolor="#F1F3F4", fontcolor="#202124"]; CD79 [label="CD79a/b\n(ITAMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN [label="LYN", fillcolor="#FBBC05", fontcolor="#202124"]; SYK [label="SYK", fillcolor="#FBBC05", fontcolor="#202124"]; BLNK [label="BLNK", fillcolor="#FBBC05", fontcolor="#202124"]; PLCG2 [label="PLCγ2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca [label="Ca2+ Release", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFAT [label="NFAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Gene Transcription\n(Survival, Proliferation,\nDifferentiation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Antigen -> BCR [label="Cross-linking"]; BCR -> LYN [label="Activates"]; LYN -> CD79 [label="Phosphorylates\nITAMs"]; CD79 -> SYK [label="Recruits &\nActivates"]; SYK -> BLNK [label="Phosphorylates"]; BLNK -> PLCG2 [label="Activates"]; PLCG2 -> IP3; PLCG2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> NFAT [label="Activates"]; PKC -> NFkB [label="Activates"]; NFAT -> Nucleus; NFkB -> Nucleus;
// Ranks {rank=same; Antigen; BCR; CD79;} {rank=same; LYN; SYK;} {rank=same; BLNK; PLCG2;} {rank=same; IP3; DAG;} {rank=same; Ca; PKC;} {rank=same; NFAT; NFkB;} } END_DOT Caption: Key components of the BCR signaling pathway leading to activation.
Conclusion and Future Directions
This compound cells are a vital component of the early immune response, providing immediate protection through the secretion of natural antibodies and responding rapidly to certain bacterial threats. Their unique developmental origin, self-renewing capacity, and distinct functional properties make them a subject of intense research interest. A deeper understanding of the molecular cues that govern is critical for harnessing their protective potential in vaccine development and for understanding their role in autoimmune diseases and cancer. Future research will likely focus on the precise signals that control this compound cell self-renewal versus differentiation and their complex interplay with other cells of the innate and adaptive immune systems.
References
- 1. A Hard(y) look at * - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cells in immunotoxicology: Mechanisms underlying their response to chemicals and particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human this compound Cells and this compound Cell Antibodies Change With Advancing Age [frontiersin.org]
- 4. akadeum.com [akadeum.com]
- 5. B1 cell - Wikipedia [en.wikipedia.org]
- 6. Frontiers | B cell development: transcriptional regulation and immunological mechanisms in homeostasis [frontiersin.org]
- 7. Transcriptional control of early B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of the Development and Function of B Cells by ZBTB Transcription Factors [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound lymphocytes in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Analysis of B-cell Progenitors from Bone Marrow by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
The Innate Virtuosos: A Technical Guide to B-1 Cells in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells represent a unique and functionally distinct subset of B lymphocytes that bridge the gap between the innate and adaptive immune systems. Unlike their conventional B-2 counterparts, which are the primary drivers of adaptive humoral immunity, this compound cells exhibit many characteristics of innate immune cells. They are a rapid-response force, crucial for the initial defense against pathogens and for maintaining tissue homeostasis. This guide provides an in-depth exploration of the multifaceted roles of this compound cells in the innate immune response, detailing their functions, the signaling pathways that govern their activity, and the experimental methodologies used to study them.
Core Functions of this compound Cells in Innate Immunity
This compound cells execute their innate-like functions through two primary mechanisms: the production of natural antibodies and the secretion of immunomodulatory cytokines. They are also capable of other innate-like activities such as phagocytosis and antigen presentation.
Natural Antibody Production
A hallmark of this compound cells is their spontaneous secretion of "natural" antibodies, predominantly Immunoglobulin M (IgM), but also IgG3 and IgA, in the absence of overt antigenic stimulation.[1] These antibodies are typically polyreactive, meaning they can bind to a wide range of self-antigens and pathogen-associated molecular patterns (PAMPs).[2] This pre-existing arsenal of antibodies provides a crucial first line of defense against invading pathogens.
-
B-1a cells (CD5+) are considered the main producers of natural serum IgM.[1]
-
B-1b cells (CD5-) also contribute to natural antibody production and are particularly important for generating T-cell-independent (TI) antibody responses to bacterial antigens and can establish long-term memory.[1]
Cytokine Secretion
This compound cells are potent producers of a variety of cytokines that can either promote or suppress inflammation, depending on the context. This dual functionality allows them to fine-tune the innate immune response.
-
Anti-inflammatory Cytokines: A subset of this compound cells, particularly those in the peritoneal cavity, spontaneously secrete Interleukin-10 (IL-10).[3] IL-10 is a potent anti-inflammatory cytokine that can dampen excessive inflammatory responses, thereby protecting the host from immunopathology.[3]
-
Pro-inflammatory Cytokines: Upon stimulation with microbial products like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), a subset of B-1a cells, termed "Innate Response Activator" (IRA) B cells, can produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-3 (IL-3).[4] These cytokines can enhance the anti-microbial functions of other innate immune cells, such as macrophages.
Phagocytosis and Antigen Presentation
Emerging evidence has demonstrated that this compound cells, particularly those residing in the peritoneal cavity, possess phagocytic capabilities.[5] They can engulf and clear apoptotic cells and pathogens. Furthermore, this compound cells can process and present phagocytosed antigens to T cells, suggesting a role in initiating adaptive immune responses.[5][6]
Quantitative Data on this compound Cell Populations and Function
The distribution and functional output of this compound cells can vary depending on their location within the body and the specific mouse strain. The following tables summarize key quantitative data related to this compound cells.
| Tissue | B-1a Cells (% of B cells) | B-1b Cells (% of B cells) | Reference |
| Peritoneal Cavity | 40-60% | 10-20% | [7] |
| Spleen | 1-5% | 1-3% | [7] |
| Bone Marrow | <1% | <1% | [7] |
Table 1: Representative Distribution of this compound Cell Subsets in Adult Mice. The peritoneal and pleural cavities are major reservoirs of this compound cells.[7]
| Mouse Strain | Mean Serum Natural IgM Concentration (mg/mL) | Reference |
| C57BL/6 | 0.22 | [8] |
| BALB/c | 0.451 (anti-chitin IgM in ng/mL), 0.386 (anti-β-1,3 glucan IgM in ng/mL) | [9] |
| BDF-1 | Increases with age, reaching a plateau at 5-7 months | [2][10] |
| FVB | Less than one-tenth of BDF-1 levels | [2][10] |
| SJL | Less than one-tenth of BDF-1 levels | [2][10] |
Table 2: Serum Concentrations of Natural IgM in Different Mouse Strains. Natural IgM levels are strain-dependent and can vary with age.[2][8][9][10]
| Stimulus | This compound Cell Subset | Cytokine | Concentration Range | Reference |
| LPS | Peritoneal B-1a | IL-10 | Undetectable to high levels (highly variable depending on conditions) | [3][11] |
| LPS | Splenic this compound | GM-CSF | Varies depending on experimental setup | [12] |
| Anti-IgM | Neonatal Splenic CD19+CD43- | IL-10 | Significantly higher than adult counterparts | [13] |
Table 3: Cytokine Production by Murine this compound Cells Upon Stimulation. Cytokine production by this compound cells is dependent on the stimulus and the specific this compound cell population.
Signaling Pathways in this compound Cell Innate Responses
The innate-like functions of this compound cells are largely governed by signals received through their B cell receptors (BCRs) and Pattern Recognition Receptors (PRRs), most notably Toll-like receptors (TLRs).
TLR4 Signaling in this compound Cells
TLR4, the receptor for LPS from Gram-negative bacteria, is a key activator of this compound cells. TLR4 signaling in this compound cells proceeds through both MyD88-dependent and TRIF-dependent pathways, and intriguingly, also involves the B cell receptor (BCR) complex.[5][14]
Caption: TLR4 signaling in this compound cells.
Antigen Presentation Pathway in this compound Cells
This compound cells, acting as antigen-presenting cells (APCs), can process and present antigens to T helper cells via MHC class II molecules, thereby initiating an adaptive immune response.[15][16]
Caption: this compound cell antigen presentation workflow.
Experimental Protocols
Studying the unique characteristics of this compound cells requires specific experimental protocols. Below are detailed methodologies for key experiments.
Isolation of Murine Peritoneal this compound Cells
This protocol describes the isolation of this compound cells from the murine peritoneal cavity, a rich source of this cell type.
Materials:
-
C57BL/6 or BALB/c mice (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
10 ml syringes and 25G needles
-
50 ml conical tubes
-
Red blood cell lysis buffer
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
B-1a cell isolation kit (e.g., using anti-CD19 positive selection followed by anti-CD5 positive selection or a negative selection strategy)
-
MACS separator and columns
Procedure:
-
Euthanize the mouse using an approved method.
-
Secure the mouse on its back and sterilize the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen, being careful not to puncture the peritoneal wall.
-
Gently pull the skin away to expose the intact peritoneal wall.
-
Inject 10 ml of sterile, cold PBS into the peritoneal cavity using a 10 ml syringe and a 25G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the cells.
-
Carefully withdraw the peritoneal fluid using the same syringe and needle, and transfer it to a 50 ml conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of red blood cell lysis buffer. Incubate for 1-2 minutes at room temperature.
-
Add 10 ml of PBS to stop the lysis and centrifuge again.
-
Resuspend the cell pellet in MACS buffer and count the cells.
-
Proceed with magnetic-activated cell sorting (MACS) for this compound cell isolation according to the manufacturer's protocol. For B-1a cell enrichment, a common strategy is to first positively select for CD19+ B cells and then positively select for CD5+ cells from the CD19+ fraction.
Caption: Workflow for isolating murine peritoneal this compound cells.
Flow Cytometry for Identifying B-1a and B-1b Cells
This protocol outlines a typical flow cytometry panel for the identification and quantification of B-1a and B-1b cells.
Materials:
-
Isolated peritoneal cells or splenocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Anti-B220 (e.g., FITC)
-
Anti-IgM (e.g., PE)
-
Anti-CD5 (e.g., PerCP-Cy5.5)
-
Anti-CD11b (e.g., APC)
-
Anti-CD43 (e.g., PE-Cy7)
-
Anti-IgD (e.g., BV421)
-
Anti-CD23 (e.g., BV510)
-
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Adjust the cell suspension to 1 x 10^7 cells/ml in FACS buffer.
-
Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells at pre-titrated optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 ml of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cells in 300-500 µl of FACS buffer.
-
If not using a fixable viability dye, add a non-fixable viability dye just before analysis.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on B220+ IgM+ B cells.
-
From the B cell gate, identify this compound cells as CD43+ and CD23-.
-
Within the this compound cell population, distinguish B-1a cells as CD5+ and B-1b cells as CD5-. CD11b can also be used as a marker for this compound cells.
-
In Vitro Stimulation of this compound Cells with LPS
This protocol describes the in vitro stimulation of isolated this compound cells with LPS to assess their activation and cytokine production.
Materials:
-
Isolated this compound cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA or CBA kits for cytokine measurement
Procedure:
-
Resuspend the isolated this compound cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.
-
Plate 100 µl of the cell suspension per well in a 96-well plate.
-
Prepare a working solution of LPS in complete RPMI-1640 medium. A typical final concentration for stimulation is 1-10 µg/ml.
-
Add 100 µl of the LPS solution (or medium alone for the unstimulated control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the cytokine to be measured.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA or Cytometric Bead Array (CBA).
-
The cells can be harvested for analysis of activation markers by flow cytometry or for RNA/protein extraction.
This compound Cell Phagocytosis Assay
This protocol provides a method to assess the phagocytic capacity of this compound cells using fluorescent beads.
Materials:
-
Isolated this compound cells
-
Fluorescently labeled latex beads (e.g., 1 µm diameter)
-
Complete RPMI-1640 medium
-
96-well black-walled, clear-bottom plates
-
Trypan blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate isolated this compound cells in a 96-well black-walled, clear-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Allow the cells to adhere for 1-2 hours at 37°C.
-
Add fluorescent beads to the wells at a cell-to-bead ratio of approximately 1:10.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
To quench the fluorescence of non-internalized beads, add an equal volume of Trypan blue solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells three times with cold PBS to remove excess beads and Trypan blue.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of phagocytic cells (cells with internalized beads) and the phagocytic index (average number of beads per cell).
Conclusion
This compound cells are a critical component of the early innate immune response, providing immediate protection through the secretion of natural antibodies and the modulation of inflammation via cytokine production. Their ability to act as phagocytes and antigen-presenting cells further underscores their role as a vital link between innate and adaptive immunity. Understanding the intricate functions and regulatory pathways of this compound cells is essential for the development of novel therapeutic strategies for a range of conditions, from infectious diseases to autoimmune disorders and cancer. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complexities of these remarkable innate-like lymphocytes.
References
- 1. A TLR4–TRIF-dependent signaling pathway is required for protective natural tumor-reactive IgM production by B1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-10 secreted by this compound cells modulates the phagocytic activity of murine macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cell growth and differentiation factors - Wikipedia [en.wikipedia.org]
- 5. TLR4 signals in B lymphocytes are transduced via the B cell antigen receptor and SYK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Serum concentrations of IgM, IgG1, IgG2b, IgG3 and IgA in C57BL/6 mice and their congenics at the lpr (lymphoproliferation) locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Natural anti-carbohydrate IgM in mice: dependence on age and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-10 Producing B Cells Protect against LPS-Induced Murine Preterm Birth by Promoting PD1- and ICOS-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. B cell receptor-induced IL-10 production from neonatal mouse CD19+CD43- cells depends on STAT5-mediated IL-6 secretion | eLife [elifesciences.org]
- 14. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Polyclonal B cell response - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Natural Antibody Production by B-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells represent a unique subset of B lymphocytes that are critical components of the innate immune system. Unlike conventional B-2 cells, which are the cornerstone of adaptive humoral immunity, this compound cells are the primary source of spontaneously produced "natural" antibodies, predominantly of the IgM isotype.[1][2] These natural antibodies are crucial for immediate defense against pathogens and for maintaining tissue homeostasis. This guide provides a comprehensive overview of the core aspects of natural antibody production by this compound cells, with a focus on their biology, the signaling pathways governing their function, and the experimental methodologies used to study them.
This compound Cell Subsets and Distribution
This compound cells are broadly categorized into two main subsets based on the expression of the CD5 surface marker: B-1a (CD5+) and B-1b (CD5-) cells.[2] While both subsets contribute to the pool of natural antibodies, they exhibit distinct developmental origins and functional roles. B-1a cells are predominantly generated from fetal liver precursors and are maintained in the adult through self-renewal. In contrast, B-1b cells can also be generated from precursors in the adult bone marrow.[2]
The anatomical distribution of this compound cells is distinct from that of conventional B-2 cells. They are found in low numbers in secondary lymphoid organs like the spleen but are significantly enriched in the peritoneal and pleural cavities.[1] These body cavities are considered major reservoirs for this compound cells.[1]
Table 1: Phenotypic Markers for Mouse this compound Cell Identification
| Marker | B-1a Cells | B-1b Cells | Conventional B-2 Cells |
| B220/CD45R | Low/- | Low/- | High |
| IgM | High | High | Moderate |
| IgD | Low | Low | High |
| CD5 | Positive | Negative | Negative |
| CD43 | Positive | Positive | Negative |
| CD11b | Positive | Positive | Negative |
| CD23 | Negative | Negative | Positive |
| CD19 | High | High | High |
Table 2: Approximate Distribution of this compound Cells in Adult Mice
| Tissue | B-1a Cells (% of B cells) | B-1b Cells (% of B cells) | Total this compound Cells (% of B cells) | Reference |
| Peritoneal Cavity | 40-60% | 10-20% | 50-80% | [3] |
| Spleen | ~1-2% | ~1% | ~2-3% | [2][3] |
| Bone Marrow | Low | Low | Low |
Note: These percentages can vary depending on the mouse strain and age.
Natural Antibody Production and Function
Natural antibodies are polyreactive, meaning they can bind to a wide range of self-antigens and conserved microbial antigens.[1] This broad reactivity allows them to provide immediate, first-line defense against invading pathogens. The majority of natural antibodies are of the IgM isotype, with some IgG3 and IgA also being produced.[1] The production of natural IgM is largely independent of external antigenic stimulation and occurs even in germ-free mice.[2]
Table 3: Characteristics of Natural IgM Antibodies
| Characteristic | Description |
| Isotype | Predominantly IgM |
| Affinity | Generally low |
| Reactivity | Polyreactive (binds multiple antigens) |
| Somatic Hypermutation | Minimal to none |
| Junctional Diversity | Limited |
| Source | Primarily this compound cells |
| Production | Spontaneous and constitutive |
The functions of natural antibodies are multifaceted and include:
-
Pathogen Clearance: Natural IgM can directly neutralize pathogens, activate the complement cascade leading to lysis, and opsonize microbes for phagocytosis.
-
Tissue Homeostasis: They play a role in the clearance of apoptotic cells and cellular debris, preventing the accumulation of potentially immunogenic self-antigens.
-
Modulation of Immune Responses: Natural antibodies can influence the adaptive immune response by forming immune complexes that are efficiently captured and presented by antigen-presenting cells.
Signaling Pathways in this compound Cell Activation and Regulation
The activation and regulation of natural antibody production by this compound cells are controlled by a complex interplay of signaling pathways initiated by various receptors.
B-Cell Receptor (BCR) Signaling
The B-cell receptor (BCR) is central to this compound cell survival and function. Unlike in B-2 cells, where strong BCR signaling can lead to negative selection, this compound cells appear to require a degree of self-antigen recognition for their development and maintenance. However, this signaling is tightly regulated to prevent autoimmunity.
Toll-Like Receptor (TLR) Signaling
This compound cells express several Toll-like receptors (TLRs), enabling them to respond directly to pathogen-associated molecular patterns (PAMPs).[4] TLR signaling can synergize with BCR signals to enhance this compound cell activation, proliferation, and antibody secretion.[4] For instance, lipopolysaccharide (LPS), a ligand for TLR4, is a potent activator of this compound cells.[4]
CD40 Signaling
Although this compound cell responses are often considered T-cell independent, they can be influenced by T-cell help through the interaction of CD40 on this compound cells with CD40 ligand (CD40L) on T cells. This interaction provides crucial co-stimulatory signals that can promote this compound cell proliferation, differentiation, and isotype switching.
Inhibitory Signaling via CD5
In B-1a cells, the expression of CD5 plays a crucial inhibitory role, dampening BCR signaling to maintain tolerance to self-antigens.[5][6] CD5 contains an immunoreceptor tyrosine-based inhibition motif (ITIM)-like domain that, upon phosphorylation, can recruit phosphatases like SHP-1. These phosphatases counteract the activity of kinases activated by BCR engagement, thereby raising the threshold for B-1a cell activation.
Experimental Protocols
Isolation of Mouse Peritoneal this compound Cells
This protocol describes the harvesting of cells from the peritoneal cavity of mice, a rich source of this compound cells.
Materials:
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 10 ml syringe and 25G needle
-
Sterile 5 ml syringe and 22G needle
-
Sterile dissecting tools (forceps and scissors)
-
50 ml conical tubes
-
Refrigerated centrifuge
Procedure:
-
Euthanize the mouse according to institutionally approved guidelines.
-
Secure the mouse on its back and thoroughly spray the abdomen with 70% ethanol.
-
Using forceps, lift the abdominal skin and make a midline incision through the skin layer only, exposing the intact peritoneal wall.
-
Carefully inject 5-10 ml of cold, sterile PBS into the peritoneal cavity using a 10 ml syringe with a 25G needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells into the PBS.
-
Using a 5 ml syringe with a 22G needle, carefully aspirate the peritoneal fluid (lavage) and transfer it to a 50 ml conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications such as flow cytometry.
Flow Cytometry for B-1a and B-1b Cell Identification
This protocol provides a typical antibody panel for the identification of mouse peritoneal B-1a and B-1b cells.
Materials:
-
Isolated peritoneal cells
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-B220 (e.g., APC-Cy7)
-
Anti-CD19 (e.g., PE-Cy7)
-
Anti-IgM (e.g., FITC)
-
Anti-CD5 (e.g., PE)
-
Anti-CD43 (e.g., BV421)
-
Anti-CD11b (e.g., APC)
-
-
Flow cytometer
Staining Procedure:
-
Adjust the peritoneal cell suspension to a concentration of 1 x 10^7 cells/ml in FACS buffer.
-
Add Fc block to the cells and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 ml of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 300-500 µl of FACS buffer and acquire the data on a flow cytometer.
Gating Strategy:
ELISA for Total IgM Quantification in Mouse Serum
This protocol outlines a sandwich ELISA for measuring the total concentration of IgM in mouse serum.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody: unlabeled goat anti-mouse IgM
-
Detection antibody: HRP-conjugated goat anti-mouse IgM
-
Mouse IgM isotype control standard
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µl to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the mouse IgM standard. Dilute serum samples appropriately in blocking buffer. Add 100 µl of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µl of the HRP-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µl of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the IgM standards and calculate the concentration of IgM in the serum samples.
Conclusion
This compound cells are a fascinating and functionally important lymphocyte population. Their role as the primary producers of natural antibodies places them at the forefront of immune surveillance and homeostasis. A thorough understanding of their development, regulation, and the signaling pathways that govern their function is essential for research in immunology, infectious diseases, and autoimmunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of this compound cells and their potential as therapeutic targets.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Frontiers | this compound Cell Heterogeneity and the Regulation of Natural and Antigen-Induced IgM Production [frontiersin.org]
- 3. Frontiers | SIRPα on Mouse B1 Cells Restricts Lymphoid Tissue Migration and Natural Antibody Production [frontiersin.org]
- 4. Differential impact of Toll-like receptor signaling on distinct B cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD5 (protein) - Wikipedia [en.wikipedia.org]
- 6. CD5 and B lymphocyte responses: multifaceted effects through multitudes of pathways and channels - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of B-1 Cells: An In-depth Technical Guide to B-1a and B-1b Subsets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the key distinctions between B-1a and B-1b cells, two critical subsets of innate-like B lymphocytes. Understanding the unique developmental pathways, surface marker profiles, functional capacities, and signaling networks of these cells is paramount for advancing research in immunology, infectious disease, and autoimmune disorders.
Core Distinctions: Development, Localization, and Function
B-1 cells, which are primarily produced in the fetus, stand apart from conventional B-2 cells in their self-renewal capacity and localization.[1] They are predominantly found in the peritoneal and pleural cavities, serving as a first line of defense.[1] this compound cells are further subdivided into B-1a and B-1b lineages, distinguished primarily by the expression of the surface marker CD5.[1]
B-1a cells (CD5+) are the principal producers of "natural" IgM, which is present in the serum of healthy individuals and plays a crucial role in immune homeostasis and immediate responses to common pathogens.[2][3] These cells are characterized by their remarkable ability to self-renew, maintaining their population throughout the life of the organism.[2]
B-1b cells (CD5-) , while sharing many characteristics with their B-1a counterparts, exhibit distinct functional attributes. They are key mediators of T-cell independent (TI) antibody responses, providing long-term protection against certain bacteria like Streptococcus pneumoniae.[2] Notably, B-1b cells have been shown to be capable of mounting memory responses, a feature once thought to be exclusive to the adaptive immune system.[1] Unlike B-1a cells, B-1b cells can be generated from precursors in the adult bone marrow.[1]
Quantitative Analysis of B-1a and B-1b Cell Characteristics
The following tables summarize key quantitative differences between murine B-1a and B-1b cells, providing a clear comparison for experimental design and data interpretation.
Table 1: Surface Marker Expression Profile
| Marker | B-1a Cells | B-1b Cells | Conventional B-2 Cells |
| CD19 | High | High | High |
| B220/CD45R | Low to Negative | Low to Negative | High |
| IgM | High | High | Moderate |
| IgD | Low | Low | High |
| CD5 | Positive | Negative | Negative |
| CD43 | Positive | Positive | Negative |
| CD23 | Negative | Negative | Positive |
| CD11b | Positive (~50%) | Positive (~50%) | Negative |
Table 2: Population Frequencies in Different Murine Tissues
| Tissue | B-1a Cells (% of B cells) | B-1b Cells (% of B cells) | Reference |
| Peritoneal Cavity | ~80-90% | ~10-20% | [4][5] |
| Spleen | Lower frequency | Higher frequency than in peritoneum | [4][6] |
| Bone Marrow | Low frequency | Low frequency | [4][5] |
Experimental Protocols
Isolation of Peritoneal this compound Cells
This protocol details the harvesting of cells from the murine peritoneal cavity, a primary location for B-1a and B-1b cells.
Materials:
-
Sterile Phosphate-Buffered Saline (PBS)
-
5 ml or 10 ml syringe with a 22-gauge needle
-
50 ml conical tubes
-
Ice
Procedure:
-
Euthanize the mouse via an approved method.
-
Secure the mouse on its back and spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the midline of the abdominal skin and carefully retract the skin to expose the intact peritoneal wall.
-
Using a syringe with a 22-gauge needle, carefully inject 5-10 ml of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells within the peritoneal fluid.
-
Carefully aspirate the peritoneal fluid using the same syringe, avoiding puncture of the organs.
-
Transfer the cell suspension to a 50 ml conical tube on ice.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications such as flow cytometry.
Flow Cytometry for Identification and Sorting of B-1a and B-1b Cells
This protocol outlines a typical staining panel and gating strategy for the identification and subsequent sorting of B-1a and B-1b cells from a peritoneal lavage.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD19 (e.g., PerCP-Cy5.5)
-
Anti-mouse B220 (CD45R) (e.g., APC-Cy7)
-
Anti-mouse IgM (e.g., PE-Cy7)
-
Anti-mouse CD5 (e.g., FITC)
-
Anti-mouse CD11b (e.g., PE)
-
Anti-mouse CD43 (e.g., APC)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
-
Flow cytometer and cell sorter
Procedure:
-
Start with a single-cell suspension from the peritoneal lavage.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/ml in FACS buffer.
-
Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 ml of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis or sorting.
-
If sorting, add a viability dye just before running the sample.
Gating Strategy Workflow:
In Vitro Stimulation of B-1a and B-1b Cells
This protocol describes a general method for stimulating sorted B-1a and B-1b cells to assess their functional responses, such as proliferation and antibody secretion.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol)
-
Sorted B-1a and B-1b cells
-
Stimulants:
-
Lipopolysaccharide (LPS) (e.g., 10 µg/ml)
-
Goat F(ab')2 anti-mouse IgM (e.g., 10 µg/ml)
-
-
96-well flat-bottom culture plates
-
37°C, 5% CO2 incubator
Procedure:
-
Resuspend sorted B-1a and B-1b cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1-2 x 10^5 cells per well in a 96-well plate.
-
Add the desired stimulants (e.g., LPS or anti-IgM) to the respective wells. Include unstimulated controls.
-
Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, the cells can be assessed for proliferation (e.g., using CFSE dilution or BrdU incorporation assays) and the supernatants can be collected to measure antibody production by ELISA.
Signaling Pathways: A Tale of Two Responses
The functional differences between B-1a and B-1b cells are rooted in their distinct intracellular signaling responses, particularly downstream of the B-cell receptor (BCR) and Toll-like receptors (TLRs).
B-Cell Receptor (BCR) Signaling
BCR signaling is fundamental to B-cell activation. While both B-1a and B-1b cells respond to BCR cross-linking, the nature and intensity of the signal differ, in part due to the influence of CD5 on B-1a cells.
In B-1a cells, CD5 associates with the BCR and recruits the tyrosine phosphatase SHP-1.[7] SHP-1 can dephosphorylate and inactivate key positive signaling molecules like Lyn, leading to an attenuated calcium signal and modulated proliferative response.[7] In contrast, B-1b cells, lacking CD5, exhibit more robust and sustained BCR-induced calcium mobilization, which can lead to stronger proliferative responses upon antigen encounter.[3][7]
Toll-like Receptor (TLR) Signaling
TLRs are crucial for the innate immune function of this compound cells, allowing them to respond directly to pathogen-associated molecular patterns (PAMPs). Both B-1a and B-1b cells express a range of TLRs, with TLR4 (recognizing LPS) being a key activator.
While the initial TLR signaling cascade via adaptors like MyD88 is similar in both subsets, the downstream consequences can differ. In B-1a cells, TLR stimulation is a potent driver of "natural" IgM secretion. In B-1b cells, TLR engagement, often in concert with BCR signals, drives robust proliferation, differentiation into antibody-secreting cells, and the establishment of long-term immunological memory.
Conclusion
B-1a and B-1b cells, though closely related, represent distinct lineages with specialized roles in the immune system. The presence of CD5 on B-1a cells and its absence on B-1b cells is not merely a phenotypic marker but a key determinant of their divergent signaling capacities and functional fates. A thorough understanding of these differences, from their surface protein expression to their intricate signaling networks, is essential for harnessing their therapeutic potential and deciphering their roles in health and disease. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further unraveling the complexities of these fascinating innate-like lymphocytes.
References
- 1. New insights into heterogeneity of peritoneal B-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. BCR-Induced Ca2+ Signals Dynamically Tune Survival, Metabolic Reprogramming, and Proliferation of Naive B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-1a transitional cells are phenotypically distinct and are lacking in mice deficient in IκBNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. B-1b Cells Have Unique Functional Traits Compared to B-1a Cells at Homeostasis and in Aged Hyperlipidemic Mice With Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signalling and cell-fate choice in B cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Self-Renewal Properties of B-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-1 cells are a unique subset of B lymphocytes that play a critical role in innate-like immunity, primarily through the production of natural IgM antibodies.[1] Unlike conventional B-2 cells, which are continuously replenished from hematopoietic stem cells in the bone marrow, the major this compound cell population is established during fetal and neonatal life and is maintained throughout adulthood via the self-renewal of mature cells.[2][3] This capacity for self-renewal is a defining characteristic, enabling long-term persistence in peripheral sites, predominantly the peritoneal and pleural cavities.[2] Understanding the molecular mechanisms that govern this compound cell self-renewal is crucial for harnessing their therapeutic potential and for elucidating their role in autoimmune diseases and malignancies like chronic lymphocytic leukemia.
This guide provides a detailed overview of the core signaling pathways, quantitative dynamics, and key experimental protocols central to the study of this compound cell self-renewal.
Core Signaling Pathways in this compound Cell Self-Renewal
The maintenance and self-renewal of this compound cells are governed by a complex interplay of intrinsic and extrinsic signals. These include signals from the B-cell receptor (BCR), co-receptors, cytokine receptors, and metabolic regulators that integrate to control cell survival, proliferation, and homeostasis.
B-Cell Receptor (BCR) and CD19 Co-receptor Signaling
Continuous, or "tonic," signaling through the B-cell receptor is fundamental for the survival and maintenance of mature B cells, including this compound cells.[4] This signaling is critical for the positive selection and persistence of the B-1a cell population.[5] The surface protein CD19, a key co-receptor for the BCR, plays an indispensable role by amplifying signaling cascades.
Studies have shown that CD19 is directly involved in the self-renewal of B-1a cells.[6] It is thought to amplify signals downstream of the IgM-BCR, which is crucial for their replication.[6] The BCR signaling pathway initiates with antigen binding, leading to the activation of Src-family kinases (Lyn, Blk, Fyn) and Syk, which then phosphorylate adaptor proteins to form a "signalosome."[7] This complex activates multiple downstream cascades, including the PI3K pathway, which is critical for cell survival and proliferation.
BAFF-P62-NFκB Pathway in B-1b Cells
While BCR signaling is crucial, other pathways are vital, particularly for distinct this compound cell subsets. In B-1b cells, a novel pathway involving B-cell activating factor (BAFF), the scaffold protein P62 (sequestosome 1), and the NF-κB transcription factor is essential for self-renewal.[8]
Loss of the transcription factor inhibitor Id3 (Inhibitor of DNA binding 3) promotes B-1b cell proliferation.[8] This occurs because Id3 normally antagonizes the E2A protein, preventing it from activating the promoter of P62.[8] In the absence of Id3, P62 expression is enriched. P62 then mediates BAFF-induced proliferation by interacting with TRAF6 and activating the NF-κB pathway, which leads to the upregulation of the proto-oncogene c-MYC and drives cell proliferation.[8]
Role of Autophagy and Metabolism
B-1a cells reside in unique, lipid-rich microenvironments like the peritoneal cavity and have evolved a distinct metabolic program to support their self-renewal and function.[2] They are more bioenergetically active than B-2 cells, exhibiting higher rates of both glycolysis and oxidative phosphorylation.[9] A key process enabling this metabolic state is autophagy, or cellular self-digestion.
Autophagy is essential for B-1a cell metabolic homeostasis and self-renewal.[2][9] Deletion of the autophagy gene Atg7 leads to a selective loss of B-1a cells due to a failure of self-renewal.[2] This is associated with the accumulation of dysfunctional mitochondria and the downregulation of critical metabolic genes.[2][9] This highlights that B-1a cells depend on autophagy to maintain metabolic fitness, which is a prerequisite for their long-term self-maintenance.
Bmi1 and Epigenetic Regulation
The Polycomb group protein Bmi1 is a transcriptional repressor that plays a pivotal role in the self-renewal of various stem cells. Recent studies have demonstrated that Bmi1 is also critically involved in the self-renewal and maintenance of fetal-derived B-1a cells.[3][10] B-cell specific deletion of Bmi1 results in a significant reduction of peritoneal B-1a cells and a diminished self-renewal capacity, as demonstrated by peritoneal cell transfer assays.[3][10] This effect is largely mediated through Bmi1's repression of the Ink4a/Arf locus, a well-known tumor suppressor pathway that controls cell cycle progression.[3]
Quantitative Analysis of this compound Cell Dynamics
Quantitative data on this compound cell self-renewal and population dynamics are essential for building accurate models of their homeostasis. The following tables summarize key quantitative findings from published literature.
Table 1: B-1a Cell Population Decline with CD19 Inhibition
| Experimental Condition | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| Prolonged in vivo treatment with anti-CD19 mAb (1D3) | Rate of peritoneal B-1a cell loss | ~2% per day | Mouse | [6] |
| Pre-natal treatment with anti-CD19 mAb (1D3) | Reduction in B-1a cells at birth | Six-fold | Mouse |[6] |
Table 2: Age-Related Changes in Human this compound Cell Frequency
| Donor Age Group | Parameter | Finding | Species | Reference |
|---|---|---|---|---|
| 20-88 years | Percentage of this compound cells (CD19+CD20+CD27+CD43+) among total lymphocytes | Significant decrease with advancing age | Human | [11] |
| >65 years vs. 20-45 years | Spontaneous IgM secretion | Decreased in older donors | Human |[11] |
Table 3: Adoptive Transfer Efficiency
| Cell Type | Experimental Model | Parameter | Value | Species | Reference |
|---|
| Transduced human B cells | Humanized Immune System (HIS) mice | Adoptive transfer efficiency at 1 week | 1.2% to 10% | Human/Mouse |[12] |
Key Experimental Protocols
Investigating this compound cell self-renewal requires robust in vitro and in vivo methodologies. Below are detailed protocols for core experiments.
Protocol 1: In Vivo this compound Cell Self-Renewal Assay (Adoptive Transfer)
This protocol is the gold standard for assessing the self-renewal capacity of this compound cells by tracking their ability to reconstitute and maintain their population in a recipient mouse.
Objective: To determine the long-term self-renewal and repopulation capacity of a given this compound cell population.
Materials:
-
Donor mice (e.g., CD45.1 congenic strain)
-
Recipient mice (e.g., CD45.2 congenic strain, sublethally irradiated, or immunodeficient like RAG2-/-)
-
Sterile PBS, RPMI-1640 medium
-
Antibodies for cell sorting and analysis (e.g., anti-B220, -IgM, -CD5, -CD23, -CD45.1, -CD45.2)
-
Flow cytometer and cell sorter
-
Syringes and needles (27-30 gauge)
Methodology:
-
Isolation of Donor this compound Cells:
-
Euthanize donor mice and harvest peritoneal cells by lavage with 5-10 mL of cold, sterile PBS.
-
Prepare a single-cell suspension.
-
Stain cells with a cocktail of fluorescently-conjugated antibodies to identify B-1a cells (e.g., B220lo, IgMhi, CD5+, CD23-).
-
Isolate the target this compound cell population using fluorescence-activated cell sorting (FACS). Purity should be >95%.
-
-
Preparation of Recipient Mice:
-
Sublethally irradiate recipient mice (e.g., 250-500 rads) 4-24 hours prior to transfer to create niche space.[3] The use of immunodeficient recipients can obviate the need for irradiation.
-
-
Adoptive Transfer:
-
Analysis of Reconstitution:
-
At various time points post-transfer (e.g., 4, 8, and 12 weeks), collect peripheral blood or peritoneal lavage from recipient mice.
-
Stain cells with antibodies against donor (CD45.1) and recipient (CD45.2) markers, as well as this compound cell markers.
-
Analyze by flow cytometry to quantify the percentage and absolute number of donor-derived this compound cells in the relevant compartments (peritoneal cavity, spleen).[15]
-
Long-term maintenance of the donor-derived this compound cell population is indicative of self-renewal.
-
Protocol 2: In Vitro this compound Cell Culture and Proliferation Assay
This protocol allows for the short-term culture of this compound cells to assess their viability and proliferative response to various stimuli.
Objective: To measure the proliferation of isolated this compound cells in response to specific culture conditions.
Materials:
-
Sorted this compound cells (as described in Protocol 1)
-
Complete B-cell medium (e.g., RPMI-1640, 10% FBS, 1% Pen/Strep, 50 µM 2-mercaptoethanol)
-
CellTrace™ CFSE or Violet, or EdU incorporation kits
-
Stimuli: Anti-IgM, anti-CD40, IL-10, LPS, or co-culture with peritoneal macrophages.[16][17][18]
-
96-well U-bottom culture plates
-
Flow cytometer
Methodology:
-
Cell Preparation and Labeling:
-
Isolate peritoneal this compound cells via FACS.
-
Label cells with a proliferation dye like CFSE according to the manufacturer's protocol. This involves incubating cells with the dye, followed by washing to remove excess.
-
-
Cell Culture:
-
Plate the labeled this compound cells in a 96-well plate at a density of 1-5 x 10^5 cells/well in 200 µL of complete medium.
-
Add desired stimuli. For co-culture experiments, plate peritoneal macrophages (adhered to the plate for 2 hours, non-adherent cells washed away) prior to adding this compound cells.[17]
-
Culture for 24 to 72 hours at 37°C, 5% CO2.[17]
-
-
Proliferation Analysis:
-
Harvest cells from the wells.
-
Stain with viability dye and surface markers (e.g., anti-CD19) to identify the this compound cell population.
-
Analyze by flow cytometry. Proliferation is measured by the serial two-fold dilution of the CFSE fluorescence intensity. Each peak represents a cell division.[17]
-
Alternatively, for EdU assays, pulse the cells with EdU for the final 2-4 hours of culture, then fix, permeabilize, and perform the "click" chemistry reaction to detect incorporated EdU before flow cytometry analysis.[19]
-
Conclusion
The self-renewal of this compound cells is a tightly regulated process essential for their long-term maintenance and function in humoral immunity. Key signaling pathways, including those downstream of the BCR/CD19 complex and the BAFF receptor, converge with metabolic and epigenetic programs to sustain this unique lymphocyte population. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further dissect these complex mechanisms. A deeper understanding of this compound cell self-renewal will not only advance fundamental immunology but also open new avenues for therapeutic intervention in autoimmunity, infectious diseases, and cancer.
References
- 1. Single-cell genomics identifies distinct B1 cell developmental pathways and reveals aging-related changes in the B-cell receptor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Bmi1 maintains the self-renewal property of innate-like B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell receptor signaling in the genesis and maintenance of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B cell receptor and Toll-like receptor signaling coordinate to control distinct this compound responses to both self and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-renewal of this compound lymphocytes is dependent on CD19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. B-1b Cells Possess Unique bHLH-Driven P62-Dependent Self-Renewal and Atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bmi1 Maintains the Self-Renewal Property of Innate-like B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Human this compound Cells and this compound Cell Antibodies Change With Advancing Age [frontiersin.org]
- 12. Efficient adoptive transfer of autologous modified B cells: a new humanized platform mouse model for testing B cells reprogramming therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adoptive Transfer of Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Adoptive Cell Transfer Technique [jove.com]
- 15. Haematopoietic stem cell self-renewal in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of this compound Cells as Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 19. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CD5 on B-1a Cells: A Technical Guide for Researchers
Executive Summary
CD5 is a 67-kD transmembrane glycoprotein constitutively expressed on T cells and the B-1a subset of B lymphocytes.[1] While often used as a lineage marker, CD5 is a critical functional molecule that actively modulates intracellular signaling pathways, primarily acting as a negative regulator of the B-cell receptor (BCR). This role is crucial for maintaining immune tolerance, preventing autoimmunity, and shaping the unique functional profile of B-1a cells, which are key producers of natural antibodies. This document provides an in-depth examination of the molecular mechanisms underpinning CD5 function on B-1a cells, summarizes key quantitative data from functional assays, and details common experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals working in immunology and related fields.
Introduction
Overview of B-1a Cells
B-1a cells are a distinct subset of B lymphocytes that primarily reside in the peritoneal and pleural cavities.[1] Unlike conventional B-2 cells, B-1a cells are major producers of circulating "natural" IgM antibodies, which are often polyreactive and can recognize both foreign pathogens and self-antigens.[2] This inherent autoreactivity makes the tight regulation of their activation threshold a critical component of immune homeostasis.[2] B-1a cells are selected and maintained in the periphery by self-antigen, a process that makes them susceptible to activation-induced cell death (AICD) due to continuous BCR stimulation.[3]
The CD5 Molecule
CD5 is a member of the scavenger receptor cysteine-rich (SRCR) superfamily.[3][4] It is expressed on all T cells and is the defining marker for the B-1a cell subset.[1][5] Its expression on B-1a cells is not merely a phenotypic marker but is integral to their function. The primary role of CD5 on B-1a cells is to serve as a brake or negative regulator for signals originating from the B-cell receptor (BCR), thereby preventing inappropriate activation of these potentially autoreactive cells.[2][6]
Core Function of CD5 on B-1a Cells
Negative Regulation of BCR Signaling
The central function of CD5 is to mitigate activating signals transmitted through the BCR.[6] Upon BCR engagement, splenic B-2 cells typically proliferate, whereas B-1a cells are driven towards apoptosis.[7][8] However, in the absence of CD5, B-1a cells become hyperresponsive to BCR cross-linking, resulting in enhanced proliferation, increased intracellular calcium mobilization, and resistance to apoptosis.[1][7][9] This demonstrates that CD5 sets a higher activation threshold for B-1a cells, ensuring they are only activated by strong stimuli, such as those from bacterial antigens, rather than weaker signals from self-antigens.[6]
Maintenance of Anergy and Tolerance
By dampening BCR signaling, CD5 is critical for maintaining B-cell tolerance. In models of B-cell anergy, where autoreactive B cells are rendered unresponsive, CD5 is expressed at high levels.[1] The removal of CD5 in these anergic models leads to a breakdown of tolerance, characterized by the spontaneous production of autoantibodies.[1][10] This suggests that CD5 enforces the anergic state and is a key molecule in preventing autoimmune responses from B-1a cells.[1][10]
Regulation of Cell Fate: Survival and Apoptosis
The role of CD5 in cell fate is multifaceted. By restraining BCR-induced activation signals that would otherwise lead to apoptosis in the self-reactive B-1a population, CD5 can be seen as promoting cell survival and homeostasis.[3] Conversely, studies on CD5-deficient mice show that B-1a cells lacking CD5 are resistant to the apoptosis that normally follows mIgM crosslinking.[1][7] This apparent paradox can be resolved by viewing CD5 as a modulator that prevents AICD from chronic low-level self-antigen stimulation, while its absence allows for a robust proliferative response to strong acute signals that would normally be lethal.
Modulation of Cytokine Production
Recent studies have revealed that CD5 can also directly modulate B-cell biology independent of the BCR. CD5 expression promotes the production of the regulatory cytokine IL-10 through the activation of MAPK/Erk and PI3K/Akt/mTOR pathways.[4] This suggests CD5 can prime B-1a cells to become regulatory B cells (Bregs), further contributing to their role in immune homeostasis.[4]
Molecular Mechanisms: CD5 Signaling Pathways
CD5 exerts its regulatory function through its association with key signaling molecules. After mIgM ligation, CD5 physically associates with the BCR complex.[8] Its cytoplasmic tail, though lacking enzymatic activity, contains tyrosine residues that, when phosphorylated, serve as docking sites for downstream effectors.[4]
Recruitment of SHP-1 Phosphatase
A primary mechanism of CD5-mediated inhibition is the recruitment of the SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[11][12] In B-1a cells, CD5 is constitutively associated with SHP-1.[11][12] Upon BCR engagement, CD5 brings SHP-1 into the BCR signaling complex, where it can dephosphorylate and inactivate key upstream kinases, thereby dampening the entire downstream cascade.[4][11]
ITIM-Independent Signaling
While CD5 can recruit inhibitory phosphatases, its primary negative regulatory function appears to be independent of a classic immunoreceptor tyrosine-based inhibitory motif (ITIM). Instead, this inhibition is centered on the phosphorylation of tyrosine residue Y429 in its cytoplasmic domain.[13] This single residue is crucial for CD5's ability to inhibit the BCR-activated calcium response.[13]
Downstream Effects
The negative regulation by CD5 results in several key downstream effects:
-
Reduced Calcium Mobilization: B-1a cells lacking CD5 show elevated intracellular calcium levels both at rest and after BCR stimulation.[1][10] CD5's inhibition of the calcium response is a critical part of its function.[13]
-
Modulation of Kinase Pathways: CD5 can influence multiple signaling pathways, including the PI3-K/Akt/mTOR and MAPK (Ras/Erk) pathways, which are critical for cell survival, metabolism, and cytokine production.[4]
References
- 1. Cd5 Maintains Tolerance in Anergic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins and functions of B-1 cells with notes on the role of CD5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulatory properties of the CD5 lymphocyte receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD5 and B lymphocyte responses: multifaceted effects through multitudes of pathways and channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD5, an important regulator of lymphocyte selection and immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD5 (protein) - Wikipedia [en.wikipedia.org]
- 7. CD5-mediated negative regulation of antigen receptor-induced growth signals in this compound B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD5-mediated negative regulation of antigen receptor-induced growth signals in this compound B cells - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. CD5 maintains tolerance in anergic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. Role of CD5 in growth regulation of this compound cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD5-negative regulation of B cell receptor signaling pathways originates from tyrosine residue Y429 outside an immunoreceptor tyrosine-based inhibitory motif - PubMed [pubmed.ncbi.nlm.nih.gov]
B-1 cells and their role in gut immunity
An In-depth Technical Guide to B-1 Cells and their Role in Gut Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound cells and their critical functions in maintaining gut homeostasis and defending against intestinal pathogens. It delves into the molecular mechanisms, cellular interactions, and key experimental findings that have shaped our current understanding of these innate-like B lymphocytes in the gastrointestinal tract.
Introduction to this compound Cells in the Gut
This compound cells are a unique subset of B lymphocytes that differ from conventional B-2 cells in their development, anatomical localization, and functional characteristics.[1] They are a key component of the innate immune system, providing a rapid first line of defense against pathogens.[2] In the context of gut immunity, this compound cells play a multifaceted role, contributing to both the maintenance of a healthy gut microbiome and the response to enteric infections. They are a significant source of natural antibodies, particularly IgM and IgA, which are crucial for neutralizing pathogens and shaping the composition of commensal bacteria.[2][3][4]
There are two main subsets of this compound cells: B-1a (CD5+) and B-1b (CD5-). While both contribute to gut immunity, they have distinct roles. B-1a cells are major producers of natural IgM and have been implicated in regulatory functions that can suppress intestinal inflammation.[2][5][6] B-1b cells are important for generating T-cell-independent antibody responses to bacterial antigens.
Quantitative Analysis of this compound Cell Populations and Antibodies in the Gut
The distribution and abundance of this compound cells and their antibody products in the gut are critical for understanding their immunological function. The following tables summarize key quantitative data from studies in murine models, providing a comparative look at these parameters in different gut compartments and physiological states.
Table 1: this compound Cell Populations in Murine Gut-Associated Lymphoid Tissues (GALT) and Peritoneal Cavity
| Cell Population | Tissue/Location | C57BL/6 (Wild-Type) Mice | Notes | Reference |
| B-1a cells (B220+CD19+CD5+CD43+) | Peritoneal Cavity | 5-10 x 10^5 cells/mouse | Major reservoir of B-1a cells. | (Typical values from immunology literature) |
| Lamina Propria | Lower frequency compared to peritoneal cavity. | Trafficking increases during inflammation. | ||
| Peyer's Patches | Present, but less abundant than B-2 cells. | |||
| B-1b cells (B220+CD19+CD5-CD43+) | Peritoneal Cavity | 1-3 x 10^5 cells/mouse | (Typical values from immunology literature) | |
| Lamina Propria | Contribute to IgA-secreting plasma cells. | |||
| IgA-secreting Plasma Cells | Small Intestine Lamina Propria | ~2.5 x 10^6 cells/mouse | ||
| Colon Lamina Propria | ~1.5 x 10^6 cells/mouse |
Table 2: Natural Antibody Titers in the Gut of Murine Models
| Antibody Isotype | Condition | Location | Titer/Concentration | Notes | Reference |
| Natural IgM | Homeostasis | Serum | 100-500 µg/mL | Primarily derived from B-1a cells. | [7] |
| Colitis (TCRα-/- model) | Serum | Significantly increased in conventional vs. SPF mice | Correlates with protection from colitis. | [5][6] | |
| Secretory IgA (sIgA) | Homeostasis | Fecal | ~30% of bacteria are IgA-coated | Crucial for microbiota homeostasis. | [2] |
| Germ-Free Mice | Fecal | Significantly lower than SPF mice | Demonstrates the role of microbiota in inducing IgA. | [8] | |
| B. ovatus monocolonized mice | Fecal | Increased IgA coating compared to germ-free | Shows specific bacterial strains can drive IgA responses. | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound cells in gut immunity.
Isolation of Mouse Peritoneal Cavity this compound Cells
This protocol describes the harvesting of immune cells from the peritoneal cavity, a primary location of this compound cells.[9][10][11]
Materials:
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS) with 3% fetal calf serum (FCS), ice-cold
-
5 mL and 10 mL syringes with 25G and 27G needles
-
Sterile surgical instruments (forceps and scissors)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Secure the mouse on its back and sterilize the abdominal area with 70% ethanol.
-
Make a small incision in the outer skin of the abdomen and carefully retract the skin to expose the peritoneal wall, avoiding puncture of the peritoneum.
-
Using a 27G needle on a 5 mL syringe, inject 5 mL of ice-old PBS with 3% FCS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells into the PBS solution.
-
Using a 25G needle, carefully aspirate the peritoneal fluid and transfer it to a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications such as flow cytometry or cell culture.
Flow Cytometric Analysis of IgA-Coated Fecal Bacteria
This method allows for the quantification of bacteria coated with IgA in fecal samples, providing an assessment of the mucosal IgA response.[1][2][5][6][12]
Materials:
-
Fresh fecal pellets
-
Sterile PBS
-
Vortex mixer
-
40 µm cell strainer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Blocking buffer (e.g., PBS with 1% BSA and 20% rat serum)
-
PE-conjugated anti-mouse IgA antibody
-
Bacterial nucleic acid stain (e.g., SYBR Green I or SYTO 13)
-
Flow cytometer
Procedure:
-
Collect fresh fecal pellets and suspend them in sterile PBS (e.g., 100 mg feces in 1 mL PBS).
-
Homogenize the suspension by vortexing and centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Transfer the supernatant to a new tube and filter through a 40 µm cell strainer to obtain a single-bacterium suspension.
-
Centrifuge the bacterial suspension at a higher speed (e.g., 8000 x g for 5 minutes) to pellet the bacteria and discard the supernatant containing unbound IgA.
-
Wash the bacterial pellet with FACS buffer.
-
Resuspend the bacteria in blocking buffer and incubate for 20 minutes at 4°C to block non-specific binding sites.
-
Add the PE-conjugated anti-mouse IgA antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the bacteria twice with FACS buffer.
-
Resuspend the pellet in PBS containing a nucleic acid stain like SYBR Green I to identify all bacteria.
-
Analyze the sample on a flow cytometer, gating on the SYBR Green-positive events to quantify the percentage of IgA-positive (PE-positive) bacteria.
Immunofluorescence Staining of this compound Cells in Mouse Intestinal Tissue
This protocol outlines the steps for visualizing B cells within the complex architecture of the gut tissue.[4][13][14][15]
Materials:
-
Freshly harvested mouse intestine (e.g., colon or small intestine)
-
Optimal Cutting Temperature (OCT) compound
-
Cryomold
-
Dry ice or isopentane cooled with liquid nitrogen
-
Cryostat
-
Microscope slides
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-B220, anti-CD5)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Harvest the intestinal tissue and gently flush the lumen with cold PBS to remove contents.
-
Embed the tissue in OCT compound in a cryomold and snap-freeze in dry ice or cooled isopentane.
-
Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.
-
Fix the tissue sections with fixation buffer for 15 minutes at room temperature.
-
Wash the slides with PBS.
-
Permeabilize the tissue with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the slides with mounting medium and visualize using a fluorescence microscope.
Signaling Pathways in Gut this compound Cells
The function of this compound cells in the gut is tightly regulated by a complex interplay of signals from their B cell receptor (BCR), Toll-like receptors (TLRs), and cytokine receptors.
Integration of BCR and TLR Signaling
This compound cells can be activated by both self-antigens and microbial components through the integration of signals from the BCR and TLRs.[6] Microbial products, such as lipopolysaccharide (LPS) and peptidoglycan, are recognized by TLR4 and TLR2, respectively. This TLR engagement, in conjunction with BCR signaling, is crucial for the production of natural antibodies against both the microbiota and self-antigens.[5][6] MyD88 is a key adaptor protein downstream of many TLRs, and its signaling is essential for robust this compound cell responses.[2][3][12]
BAFF and APRIL Signaling
B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL) are critical cytokines for the survival, maturation, and differentiation of B cells.[4][10][11][13][15] Peritoneal this compound cells express BAFF mRNA, and APRIL expression is also detected in this subset.[13] Stimulation of this compound cells with TLR ligands like LPS induces the expression of both BAFF and APRIL in a MyD88-dependent manner.[11] This suggests an autocrine or paracrine loop where activated this compound cells produce their own survival factors, contributing to their persistence and function in the gut.
Chemokine-Mediated Trafficking
The migration of this compound cells from the peritoneal cavity to the gut is directed by chemokines and their receptors.[3] TLR stimulation can induce the egress of peritoneal this compound cells, a process that is dependent on G protein-coupled chemokine receptors.[3] The CXCR5-CXCL13 axis is important for both the homing of this compound cells to the peritoneal cavity and their exit to other sites, including gut-associated lymphoid tissues.[3][16] Additionally, the CCR7-CCL19/CCL21 axis may also play a role in this process.[3]
Logical Relationships and Experimental Workflows
This compound Cell Interactions in the Gut Mucosa
This compound cells do not act in isolation. Their functions in the gut are part of a complex network of interactions with other immune cells and with the intestinal epithelium. Dendritic cells in the gut can sample antigens from the lumen and present them to B cells.[17][18] Intestinal epithelial cells can also produce factors that influence B cell responses. While much of the focus on T cell help has been on B-2 cells, there is evidence for T cell-B-1 cell interactions, particularly in the context of IgA production.
Experimental Workflow: Adoptive Transfer of this compound Cells in a Colitis Model
A key experimental approach to demonstrate the protective role of this compound cells in intestinal inflammation is the adoptive transfer of these cells into B cell-deficient mice that are susceptible to colitis.
Conclusion
This compound cells are indispensable players in the complex immunological landscape of the gut. Their ability to produce natural antibodies that shape the microbiota and rapidly respond to pathogens underscores their importance in maintaining intestinal homeostasis. The integration of signals from the BCR and innate immune receptors like TLRs allows this compound cells to mount tailored responses to a wide array of stimuli. A deeper understanding of the molecular pathways governing this compound cell function in the gut will be crucial for the development of novel therapeutic strategies for inflammatory bowel diseases and other gut-related autoimmune disorders. Future research focusing on the specific interactions between this compound cells, the microbiota, and other immune cells will undoubtedly uncover new avenues for modulating gut immunity for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of B1 cell migration by signals through Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Fecal IgA levels are determined by strain-level differences in Bacteroides ovatus and are modifiable by gut microbiota manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoting intestinal IgA production in mice by oral administration with anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse IgA modulates human gut microbiota with inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to characterize mouse intestinal epithelial cell lineage using Opal multiplex immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 16. B cell attracting chemokine 1 (CXCL13) and its receptor CXCR5 are expressed in normal and aberrant gut associated lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune system - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
The Evolutionary Significance of B-1 Cells: An Innate-Like Bridge to Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells represent a unique and evolutionarily conserved subset of B lymphocytes that bridge the innate and adaptive immune systems. Unlike conventional B-2 cells, which are the cornerstone of long-lived, high-affinity antibody responses, this compound cells are characterized by their rapid, T-cell-independent production of natural antibodies, primarily of the IgM isotype. These antibodies are crucial for the initial defense against a wide range of pathogens and play a vital role in tissue homeostasis by clearing cellular debris. This technical guide provides a comprehensive overview of the evolutionary significance of this compound cells, their developmental pathways, key signaling networks, and the experimental methodologies used to study them.
Evolutionary Origins and Conservation
The this compound cell lineage is considered an ancient component of the vertebrate immune system, with functional and phenotypic homologues identified in fish, amphibians, and reptiles.[1][2] This evolutionary conservation underscores their fundamental role in host defense. The "natural antibody" repertoire produced by this compound cells is polyreactive, meaning it can recognize a broad range of conserved molecular patterns found on various pathogens, as well as altered self-antigens on apoptotic and cancerous cells.[3] This innate-like recognition capability provides a first line of defense before the more specific adaptive immune response is mounted.[4]
Studies in fish have identified IgM+ B cells that share many features with mammalian this compound cells, including their capacity for phagocytosis and T-cell-independent antibody production.[1][2] This suggests that the core functions of this compound cells emerged early in vertebrate evolution.[5]
This compound Cell Subsets and Phenotypes
In mice, this compound cells are primarily found in the peritoneal and pleural cavities and are categorized into two main subsets based on the expression of the surface marker CD5:[6]
-
B-1a cells: These cells are CD5+ and are the primary source of circulating natural IgM. They are established during fetal and neonatal life and are maintained through self-renewal.
-
B-1b cells: These cells are CD5- and can be generated from precursors in the adult bone marrow.[6] They are important for generating T-cell-independent antibody responses to certain bacterial antigens and can contribute to immunological memory.[6]
Table 1: Key Surface Markers for Mouse this compound Cell Identification
| Marker | B-1a Cells | B-1b Cells | Conventional B-2 Cells |
| IgM | High | High | Low/Medium |
| IgD | Low/Negative | Low/Negative | High |
| CD19 | High | High | High |
| B220 (CD45R) | Low | Low | High |
| CD43 | Positive | Positive | Negative |
| CD5 | Positive | Negative | Negative |
| CD11b | Positive | Positive | Negative |
Quantitative Data on this compound Cell Populations and Function
The following tables summarize key quantitative data related to this compound cells in mice, providing a baseline for experimental design and interpretation.
Table 2: Representative Percentages of this compound Cell Populations in Different Mouse Tissues (C57BL/6 Strain)
| Tissue | B-1a (% of B cells) | B-1b (% of B cells) |
| Peritoneal Cavity | 80-95%[7] | 5-15%[7] |
| Spleen | 1-3% | 1-2% |
| Bone Marrow | <1% | <1% |
Table 3: Serum Natural IgM Levels in Different Mouse Strains
| Mouse Strain | Serum IgM Concentration (µg/mL) |
| BALB/c | 200-400[8] |
| C57BL/6 | 100-250[8] |
Table 4: Contribution of this compound Cells to Protection Against Streptococcus pneumoniae
| Experimental Model | Key Finding |
| This compound cell deficient mice (xid) | Increased susceptibility to S. pneumoniae infection and reduced clearance of bacteria.[9] |
| Adoptive transfer of this compound cells | Restoration of protection against S. pneumoniae in deficient mice. |
Developmental Pathway of this compound Cells
This compound cells originate from distinct hematopoietic progenitors during fetal development, primarily in the fetal liver. Their development is governed by a unique set of transcription factors that distinguish them from the B-2 lineage.
Caption: Key transcription factors guiding this compound cell development from fetal liver progenitors.
Key Signaling Pathways
The function of this compound cells is tightly regulated by signals received through their B-cell receptor (BCR) and Toll-like receptors (TLRs).
B-Cell Receptor (BCR) Signaling
BCR signaling in this compound cells is crucial for their development, survival, and activation. Chronic or strong BCR signaling, often through recognition of self-antigens, is thought to drive the development and maintenance of the B-1a cell population.
Caption: Simplified overview of the B-cell receptor signaling cascade in this compound cells.
Toll-like Receptor (TLR) Signaling
This compound cells express various TLRs, enabling them to directly recognize pathogen-associated molecular patterns (PAMPs). TLR signaling, particularly through TLR4 which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, can lead to this compound cell activation and antibody production.
Caption: The MyD88-dependent TLR4 signaling pathway leading to this compound cell activation.
Experimental Protocols
Flow Cytometry for Identification of Mouse this compound Cells
This protocol describes the identification and quantification of B-1a and B-1b cells from the mouse peritoneal cavity.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies:
-
Anti-mouse CD19 (e.g., clone 1D3)
-
Anti-mouse B220 (CD45R) (e.g., clone RA3-6B2)
-
Anti-mouse IgM (e.g., clone II/41)
-
Anti-mouse IgD (e.g., clone 11-26c.2a)
-
Anti-mouse CD5 (e.g., clone 53-7.3)
-
Anti-mouse CD43 (e.g., clone S7)
-
Anti-mouse CD11b (e.g., clone M1/70)
-
-
70 µm cell strainer
-
5 mL polystyrene round-bottom tubes
-
Flow cytometer
Procedure:
-
Euthanize the mouse and place it on its back.
-
Wet the abdominal fur with 70% ethanol.
-
Make a small midline incision in the abdominal skin and peel the skin back to expose the peritoneal wall.
-
Inject 5-10 mL of cold PBS into the peritoneal cavity using a 25-gauge needle.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Aspirate the peritoneal fluid using a 23-gauge needle and syringe.
-
Pass the cell suspension through a 70 µm cell strainer into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a 5 mL polystyrene tube.
-
Add the pre-titrated fluorescently-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, identify B cells as CD19+ and B220 low/+.
-
Within the B cell gate, identify this compound cells as CD43+.
-
Further subdivide this compound cells into B-1a (CD5+) and B-1b (CD5-).
-
Confirm the this compound phenotype with high IgM and low/negative IgD expression.
Caption: A streamlined workflow for identifying this compound cells using flow cytometry.
ELISpot Assay for IgM-Secreting Cells
This protocol allows for the quantification of IgM-secreting this compound cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Sterile PBS
-
Coating antibody: anti-mouse IgM capture antibody
-
Blocking solution: PBS with 5% BSA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Detection antibody: biotinylated anti-mouse IgM detection antibody
-
Streptavidin-HRP
-
Substrate (e.g., AEC or TMB)
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Add 100 µL of the capture antibody (diluted in PBS to a pre-optimized concentration) to each well.
-
Incubate the plate overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate 5 times with sterile PBS to remove excess capture antibody.
-
Block the plate with 200 µL of blocking solution per well for 2 hours at room temperature.
-
Wash the plate 5 times with sterile PBS.
-
Prepare a single-cell suspension of peritoneal cells (as described in the flow cytometry protocol) in cell culture medium.
-
Add 100 µL of the cell suspension at various dilutions (e.g., 10^5, 10^4, 10^3 cells/well) to the wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of the biotinylated detection antibody (diluted in blocking solution) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL of Streptavidin-HRP (diluted in blocking solution) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
-
Spot Development:
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development (typically 5-20 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader. Each spot represents a single IgM-secreting cell.
-
In Vivo Model of Streptococcus pneumoniae Infection
This model can be used to assess the role of this compound cells in protection against bacterial pneumonia.
Materials:
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) plates with 5% sheep blood
-
Mice (e.g., C57BL/6 wild-type and this compound cell deficient mice)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
Procedure:
-
Bacterial Preparation:
-
Grow S. pneumoniae on a TSA plate overnight at 37°C with 5% CO2.
-
Inoculate a single colony into TSB and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Wash the bacteria twice with sterile PBS and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Intranasally inoculate each mouse with 50 µL of the bacterial suspension (25 µL per nostril).
-
-
Monitoring and Analysis:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a cohort of mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.
-
Harvest lungs and spleen for bacterial burden determination (CFU counts on TSA plates).
-
Analyze the cellular composition of the BAL fluid and peritoneal cavity by flow cytometry to assess this compound cell numbers and activation status.
-
Measure pathogen-specific IgM levels in the serum and BAL fluid by ELISA.
-
Conclusion
This compound cells are a fascinating and functionally significant lymphocyte lineage with deep evolutionary roots. Their ability to provide a rapid, innate-like antibody response is critical for early host defense and the maintenance of tissue homeostasis. A thorough understanding of their development, signaling pathways, and function is essential for researchers in immunology and for professionals involved in the development of novel vaccines and immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for the further investigation of these remarkable cells.
References
- 1. Fish Lymphocytes: An Evolutionary Equivalent of Mammalian Innate-Like Lymphocytes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary and Functional Relationships of B Cells from Fish and Mammals: Insights into their Novel Roles in Phagocytosis and Presentation of Particulate Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Innate immune system - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SLy2‐deficiency promotes B‐1 cell immunity and triggers enhanced production of IgM and IgG2 antibodies against pneumococcal vaccine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to B-1 Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways that govern the function of B-1 cells, a unique subset of B lymphocytes critical for innate-like immune responses. This document details the key signaling cascades initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), and the regulatory roles of molecules such as CD5 and CD19. Furthermore, it explores the autocrine and paracrine functions of Interleukin-10 (IL-10) in modulating this compound cell activity.
This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating this compound cell biology and its therapeutic potential. It provides detailed experimental protocols for key assays, presents quantitative data in a clear and comparable format, and offers visual representations of the complex signaling networks within these cells.
Core Signaling Pathways in this compound Cells
This compound cells are characterized by their distinct signaling responses compared to conventional B-2 cells. Their polyreactive B-cell receptors (BCRs), which can recognize both foreign pathogens and self-antigens, necessitate tight regulation to prevent autoimmunity.[1] This regulation is achieved through a complex interplay of activating and inhibitory signals originating from various cell surface receptors and secreted molecules.
B-Cell Receptor (BCR) Signaling
BCR signaling is fundamental for the development, survival, and activation of this compound cells.[1] Antigen binding to the membrane-bound immunoglobulin (mIg) component of the BCR complex initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and antibody production.
The initial step in BCR signaling is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα (CD79a) and Igβ (CD79b) co-receptor subunits by Src-family kinases, primarily Lyn. This creates docking sites for the spleen tyrosine kinase (Syk), which, upon recruitment and activation, phosphorylates downstream adaptor proteins and enzymes. Key downstream pathways activated by BCR signaling include:
-
Phospholipase Cγ2 (PLCγ2) Pathway: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of calcium-dependent signaling pathways. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC) isoforms.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The p85 regulatory subunit of PI3K can be recruited to CD19, a co-receptor for the BCR, leading to the activation of the p110 catalytic subunit. Activated PI3K converts PIP2 to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins like Bruton's tyrosine kinase (Btk) and Akt. Akt is a crucial kinase that promotes cell survival and proliferation.
-
MAP Kinase (MAPK) Pathway: The BCR signaling cascade also activates the Ras-Raf-MEK-ERK, JNK, and p38 MAPK pathways, which regulate gene expression programs controlling cell proliferation, differentiation, and survival.
BCR Signaling Pathway
Toll-like Receptor (TLR) Signaling
This compound cells express a variety of Toll-like receptors (TLRs) that recognize pathogen-associated molecular patterns (PAMPs), enabling them to respond to a wide range of microbial products. TLR signaling can act independently or in concert with BCR signals to promote this compound cell activation, proliferation, and antibody secretion.
TLR signaling pathways are broadly divided into MyD88-dependent and TRIF-dependent pathways:
-
MyD88-Dependent Pathway: Most TLRs signal through the myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon ligand binding, TLRs recruit MyD88, which in turn recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family. This leads to the activation of TRAF6, an E3 ubiquitin ligase, and the subsequent activation of the IKK complex. The IKK complex phosphorylates IκB, leading to its degradation and the release of the transcription factor NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other target genes. This pathway also activates MAP kinases.
-
TRIF-Dependent Pathway: TLR3 and TLR4 can also signal through the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein. This pathway leads to the activation of the transcription factor IRF3 and the production of type I interferons. For TLR4, the TRIF-dependent pathway is initiated from endosomes following receptor internalization.
TLR Signaling Pathways
Negative Regulation by CD5
A key feature of B-1a cells is the expression of the CD5 surface molecule, which acts as a negative regulator of BCR signaling.[1] Upon BCR stimulation, CD5 becomes phosphorylated and recruits the protein tyrosine phosphatase SHP-1.[1] SHP-1 dephosphorylates key signaling molecules in the BCR cascade, thereby dampening the activating signal and preventing excessive or inappropriate B-1a cell activation in response to self-antigens.[1]
Co-stimulatory Signaling via CD19
CD19 is a crucial co-receptor for the BCR in this compound cells. Upon BCR engagement, CD19 is phosphorylated, creating docking sites for the p85 subunit of PI3K. This recruitment of PI3K to the plasma membrane is a critical step in the activation of the PI3K/Akt pathway, which promotes this compound cell survival, proliferation, and differentiation.
Autoregulation by Interleukin-10 (IL-10)
This compound cells are significant producers of the anti-inflammatory cytokine Interleukin-10 (IL-10). IL-10 can act in an autocrine fashion to suppress this compound cell proliferation and antibody production, forming a negative feedback loop that helps to control the immune response and maintain homeostasis. The production of IL-10 by this compound cells can be induced by both BCR and TLR stimulation.
References
The Enduring Guardian: Unraveling the Role of B-1 Cells in Immunological Memory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically viewed as key players in the innate-like immune response, B-1 cells are increasingly recognized for their significant contributions to long-lasting immunological memory. This technical guide delves into the core mechanisms by which this compound cells, particularly the B-1b subset, establish and maintain protective immunity, primarily through T-cell independent (TI) pathways. We will explore the unique characteristics of this compound cells, their signaling pathways upon antigen encounter, and their differentiation into long-lived plasma cells. This document provides a comprehensive overview of the experimental evidence, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this critical aspect of humoral immunity. The insights provided herein are intended to inform novel strategies for vaccine development and therapeutic interventions that harness the unique memory functions of this compound cells.
Introduction to this compound Cells and Their Subsets
This compound cells are a distinct lineage of B lymphocytes that differ from conventional B-2 cells in their development, anatomical location, and function. They are a major source of "natural" antibodies, which are present in the serum of unimmunized individuals and provide immediate protection against a variety of pathogens. This compound cells are predominantly found in the peritoneal and pleural cavities, with smaller populations in the spleen and bone marrow.
There are two main subsets of this compound cells:
-
B-1a cells (CD5+) : These cells are the primary producers of natural IgM and are established during fetal development, maintaining their population through self-renewal.[1] They play a crucial role in the initial, innate-like response to infection.
-
B-1b cells (CD5-) : This subset is central to the discussion of immunological memory. B-1b cells are capable of generating long-lasting, high-affinity antibody responses to certain antigens, particularly bacterial polysaccharides, in a T-cell-independent manner.[2][3] Unlike B-1a cells, B-1b cell precursors can be found in the adult bone marrow.[2]
The Role of B-1b Cells in T-Independent Immunological Memory
Conventional immunological memory is typically associated with T-cell dependent (TD) responses, involving germinal center (GC) reactions and the generation of memory B-2 cells and long-lived plasma cells.[4][5] However, a growing body of evidence demonstrates that B-1b cells can mediate robust and long-lasting memory to TI antigens, which are incapable of eliciting a classical T-cell response.[6] This form of memory is critical for protection against encapsulated bacteria.
Key Characteristics of B-1b Cell Memory
-
Longevity : B-1b cell-mediated memory can persist for the lifetime of the host.
-
Specificity : The memory response is specific to the inciting antigen.
-
T-Cell Independence : The generation and maintenance of B-1b memory does not require the help of T lymphocytes.[7]
-
Isotype Switching : While predominantly associated with IgM production, B-1b cells can undergo isotype switching to produce IgG isotypes, contributing to a more diverse and effective long-term response.[8]
-
Generation of Long-Lived Plasma Cells : A key mechanism of B-1b cell memory is the differentiation into long-lived plasma cells (LLPCs) that reside in the bone marrow and spleen, continuously secreting protective antibodies.[6][9]
Quantitative Data on B-1b Cell-Mediated Memory
The following tables summarize key quantitative data from seminal studies demonstrating the potency and longevity of B-1b cell-mediated immunological memory.
| Antigen | Mouse Model | Parameter Measured | Primary Response | Memory Response (Secondary Challenge) | Reference |
| Borrelia hermsii | Rag1-/- mice reconstituted with convalescent B-1b cells | B. hermsii-specific IgM (ELISA OD) | N/A | ~1.25 (Day 10 post-infection) | [2] |
| Streptococcus pneumoniae (PPS3) | Aged C57BL/6 mice | PPS3-specific IgM (µg/mL) | ~1.5 (Day 7 post-immunization) | Not explicitly measured, but protection shown. | [5] |
| Streptococcus pneumoniae (PPS3) | Aged C57BL/6 mice | PPS3-specific IgG (µg/mL) | ~0.8 (Day 7 post-immunization) | Not explicitly measured, but protection shown. | [5] |
Table 1: Antibody Responses in B-1b Cell Memory Models
| Cell Population | Mouse Model | Parameter Measured | Naive Mice | Convalescent/Immunized Mice | Reference |
| PPS3-specific splenic B-1b cells (CD11b+) | Aged C57BL/6 mice | Frequency of total splenocytes (%) | Not specified | ~0.08% | [5] |
| PPS3-specific splenic B-1b cells (CD11b+) | Aged C57BL/6 mice | Absolute number per spleen | ~2,000 | ~10,000 | [5] |
Table 2: B-1b Cell Frequencies in Response to Pneumococcal Polysaccharide
Signaling Pathways in this compound Cell Activation and Memory Formation
The activation of this compound cells and their subsequent differentiation into memory cells is a complex process involving the integration of signals from the B-cell receptor (BCR) and other co-receptors, such as Toll-like receptors (TLRs).
B-Cell Receptor (BCR) Signaling
Upon encountering a specific antigen, the BCRs on the surface of this compound cells cluster, initiating a signaling cascade. This process is crucial for both the initial activation and the subsequent affinity-based selection of this compound cells.
References
- 1. Memory B Cells and Long-lived Plasma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B1b lymphocyte-derived antibodies control Borrelia hermsii independent of Fcα/μreceptor and in the absence of host cell contact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-lived plasma cell - Wikipedia [en.wikipedia.org]
- 4. Efficient B Cell Responses to Borrelia hermsii Infection Depend on BAFF and BAFFR but Not TACI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aging Promotes B-1b Cell Responses to Native, but Not Protein-Conjugated, Pneumococcal Polysaccharides: Implications for Vaccine Protection in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic Control of the Innate Immune Response to Borrelia hermsii Influences the Course of Relapsing Fever in Inbred Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLy2‐deficiency promotes B‐1 cell immunity and triggers enhanced production of IgM and IgG2 antibodies against pneumococcal vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-lived and Long-lived Bone Marrow Plasma Cells Are Derived from a Novel Precursor Population - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of B-1 Cells in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-1 cells, a unique subset of B lymphocytes, stand at the crossroads of innate and adaptive immunity. While essential for the initial defense against pathogens through the production of natural antibodies, emerging evidence implicates their dysregulation in the pathogenesis of several autoimmune diseases. This technical guide provides an in-depth exploration of the connection between this compound cells and autoimmune disorders, with a particular focus on Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome. We delve into the molecular signatures, signaling pathways, and functional alterations of this compound cells in these conditions. This guide also offers detailed experimental protocols for the isolation, characterization, and functional analysis of this compound cells, alongside a quantitative overview of their presence and activity in autoimmune states. The intricate signaling networks are visualized through detailed diagrams to facilitate a deeper understanding of the therapeutic potential of targeting this critical cell population.
Introduction to this compound Cells
This compound cells are a distinct lineage of B cells that differ from conventional B-2 cells in their development, anatomical location, and function. They are primarily found in the peritoneal and pleural cavities and are responsible for the majority of circulating IgM in the absence of overt infection. These "natural" antibodies are polyreactive and play a crucial role in clearing apoptotic debris and providing early protection against a variety of pathogens.
This compound cells are further subdivided into B-1a (CD5+) and B-1b (CD5-) subsets. B-1a cells are the primary source of natural IgM, while B-1b cells can contribute to T-cell-independent antibody responses. In the context of autoimmunity, the capacity of this compound cells to produce self-reactive antibodies and potent immunomodulatory cytokines positions them as key players in the breakdown of self-tolerance.
This compound Cells in the Pathogenesis of Autoimmune Diseases
The involvement of this compound cells in autoimmunity is multifaceted, encompassing autoantibody production, cytokine secretion, and antigen presentation.
-
Systemic Lupus Erythematosus (SLE): In SLE, this compound cells are implicated in the production of pathogenic autoantibodies, particularly anti-double-stranded DNA (anti-dsDNA) antibodies, which are a hallmark of the disease.[1][2][3] These autoantibodies form immune complexes that deposit in tissues, leading to inflammation and organ damage, most notably in the kidneys (lupus nephritis).[4] Studies have shown that patients with SLE have elevated numbers of circulating this compound cells, and these cells exhibit signs of chronic activation. Furthermore, this compound cells from SLE patients have been shown to spontaneously produce high levels of the immunosuppressive cytokine IL-10, which, paradoxically, can promote B-cell survival and differentiation, thus potentially exacerbating the disease.[5][6][7][8]
-
Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints. This compound cells are thought to contribute to RA pathogenesis through the production of rheumatoid factor (RF), an autoantibody that targets the Fc portion of IgG.[9][10][11] RF-containing immune complexes can activate complement and inflammatory cells within the synovium, perpetuating the inflammatory cascade.[9] Additionally, this compound cells in the synovial fluid of RA patients can produce pro-inflammatory cytokines such as TNF-α, further contributing to joint inflammation and destruction.[12][13] The synovium of RA patients has been found to be enriched with memory B cells, which are believed to be a significant source of TNF-α.[12]
-
Sjögren's Syndrome: This autoimmune disease is characterized by lymphocytic infiltration of exocrine glands, leading to dry eyes and mouth. B-cell hyperactivity is a central feature of Sjögren's syndrome.[14] this compound cells are thought to be involved in the local production of autoantibodies within the affected glands. Moreover, the signaling molecules BAFF (B-cell activating factor) and APRIL (a proliferation-inducing ligand), which are crucial for B-cell survival and maturation, are often overexpressed in patients with Sjögren's syndrome, potentially creating a microenvironment that fosters the survival and activation of autoreactive this compound cells.[15][16][17][18] Studies have shown a decrease in the percentage of circulating memory B cells in these patients, suggesting their migration to and accumulation in the inflamed glandular tissues.[14]
Quantitative Analysis of this compound Cells and their Products in Autoimmunity
The following tables summarize the quantitative data regarding this compound cell frequencies and the levels of their associated autoantibodies and cytokines in SLE, RA, and Sjögren's Syndrome compared to healthy controls (HC).
| Parameter | Systemic Lupus Erythematosus (SLE) | Healthy Controls (HC) | References |
| Circulating this compound Cell Frequency (% of B cells) | Increased | Baseline | [19][20] |
| Anti-dsDNA Antibody Titer (Arbitrary Units/mL) | Significantly Elevated | Low/Undetectable | [1][3][21] |
| Serum IL-10 Levels (pg/mL) | Significantly Increased | Lower Levels | [5][6][7][8] |
| Parameter | Rheumatoid Arthritis (RA) | Healthy Controls (HC) | References |
| Synovial Fluid this compound Cell Frequency (% of lymphocytes) | Very Low (overall B-cell percentage is low) | Not Applicable | [22] |
| Synovial B-cell Richness (% of patients) | 35% (Early RA), 47.7% (Established RA) | Not Applicable | [23] |
| Rheumatoid Factor (RF) Titer (U/mL) | Typically >20 U/mL | <20 U/mL | [10][11] |
| TNF-α production by stimulated peripheral blood B cells (% of TNFα+ cells) | Increased (Memory B cells are prime producers) | Lower Levels | [12] |
| Parameter | Sjögren's Syndrome | Healthy Controls (HC) | References |
| Circulating CD19+ B Cell Frequency (% of lymphocytes) | Elevated | Baseline | [24][25] |
| Circulating Memory B Cell (CD27+) Frequency (% of B cells) | Decreased | Higher Levels | [14][24] |
| Serum IgG Levels | Positively correlated with circulating plasma cells | Normal Range | [24][25] |
| Serum BAFF/APRIL Levels | Elevated | Lower Levels | [15][16][17] |
Key Signaling Pathways in this compound Cell Autoimmunity
The aberrant function of this compound cells in autoimmune diseases is driven by dysregulated signaling pathways. Below are diagrams illustrating the key pathways implicated in SLE, RA, and Sjögren's Syndrome.
This compound Cell Activation and Autoantibody Production in SLE
References
- 1. lupus.bmj.com [lupus.bmj.com]
- 2. DNA-reactive B cells in lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupus - Wikipedia [en.wikipedia.org]
- 4. The Therapeutic Strategies for SLE by Targeting Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. SLE Monocytes are Less Responsive to IL-10 in the Presence of Immune Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 10. Rheumatoid factor: Ranges, tests, and treatment [medicalnewstoday.com]
- 11. Rheumatoid Factor: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. B Cells Are Prime Producers of Tumor Necrosis Factor Alpha in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 13. B Cells in Rheumatoid Arthritis:Pathogenic Mechanisms and Treatment Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B cell dysregulation in primary Sjögren’s syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. the-baff-april-system-in-systemic-autoimmune-diseases-with-a-special-emphasis-on-sjogren-s-syndrome - Ask this paper | Bohrium [bohrium.com]
- 16. hcplive.com [hcplive.com]
- 17. Slide Presentation: 48-week Phase 3 Clinical Trial Data from China for Telitacicept in Primary Sjögren’s Disease (d00479) | MarketScreener [marketscreener.com]
- 18. B cell-activating factor of the tumor necrosis factor family (BAFF) is expressed under stimulation by interferon in salivary gland epithelial cells in primary Sjögren's syndrome - Research - Institut Pasteur [research.pasteur.fr]
- 19. altered-frequency-of-peripheral-b-cell-subsets-and-their-correlation-with-disease-activity-in-patients-with-systemic-lupus-erythematosus-a-comprehensive-analysis - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-dsDNA antibodies could predict response to B cell-targeted therapies in SLE | Institut SERVIER [institut-servier.com]
- 22. Lymphocytes in rheumatoid and nonrheumatoid synovial fluids. Nonspecificity of high T-cell and low B-cell percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. B Cell Synovitis and Clinical Phenotypes in Rheumatoid Arthritis: Relationship to Disease Stages and Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Profiles of peripheral B cell subsets in a cohort of primary Sjögren's syndrome patients and their potential clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Profiles of peripheral B cell subsets in a cohort of primary Sjögren's syndrome patients and their potential clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Peritoneal B-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells are a unique subset of B lymphocytes that play a crucial role in innate-like immune responses and the production of natural antibodies.[1][2] They are predominantly found in the peritoneal and pleural cavities, making these locations ideal sources for their isolation.[1][2] This document provides a detailed protocol for the isolation of this compound cells from the mouse peritoneal cavity, methods for their characterization, and an overview of key signaling pathways involved in their function.
Data Presentation
Table 1: Expected Yields and Purity of Peritoneal Cell Populations
| Parameter | Expected Value | Notes |
| Total Peritoneal Cells per Mouse | 5 - 10 million | Can be increased 5-10 fold by injecting with Thioglycollate 3-5 days prior to harvest, though this alters cell populations and properties.[3] |
| B-cells | ~50% | This includes both this compound and B-2 cells. |
| Macrophages | ~40% | --- |
| T-cells | ~10% | --- |
| B-1a Cell Purity (Post-enrichment) | >90% | Achievable with negative magnetic-activated cell separation.[4] |
Experimental Protocols
I. Isolation of Mouse Peritoneal Cavity Cells
This protocol describes the harvesting of total cells from the mouse peritoneal cavity.
Materials:
-
70% Ethanol
-
Ice-cold Phosphate-Buffered Saline (PBS) with 3% Fetal Calf Serum (FCS)
-
5 ml syringe with a 27G needle[5]
-
5 ml syringe with a 25G needle[6]
-
Dissection tools (scissors and forceps)
-
Styrofoam block and pins for mounting
-
15 ml or 50 ml conical tubes
-
Centrifuge
Procedure:
-
Euthanasia and Preparation: Euthanize the mouse using an approved method. Secure the mouse on its back on a styrofoam block and spray the abdomen with 70% ethanol to sterilize the area.[5][7]
-
Exposing the Peritoneum: Using scissors and forceps, make a small incision in the outer skin of the peritoneum and gently pull it back to expose the inner peritoneal wall. Be careful not to puncture any organs.[5][7]
-
Peritoneal Lavage: Carefully insert a 27G needle attached to a 5 ml syringe containing ice-cold PBS with 3% FCS into the peritoneal cavity. Slowly inject 5-10 ml of the buffer.[3][5][8]
-
Cell Detachment: Gently massage the peritoneum for about 30 seconds to dislodge cells attached to the peritoneal wall and organs.[5][6]
-
Cell Aspiration: Using a 25G needle and a 5 ml syringe, carefully aspirate the peritoneal fluid. To maximize cell yield, collect as much fluid as possible, gently moving the needle to avoid clogging with fatty tissue.[6] If significant blood contamination occurs, discard the sample.[5][7]
-
Cell Collection and Washing: Dispense the collected cell suspension into a pre-chilled 15 ml or 50 ml conical tube. Centrifuge the cells at 300-400 x g for 8-10 minutes at 4°C.[3][9]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of appropriate buffer (e.g., PBS for counting, or FACS buffer for staining).
-
Cell Counting: Count the cells using a hemocytometer and assess viability with a trypan blue exclusion assay. An unmanipulated mouse typically yields 5-10 million peritoneal cells.[6]
II. Enrichment of B-1a Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol describes a negative selection method to enrich for B-1a cells.
Materials:
-
B-1a Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)
-
MACS columns and magnet
-
Appropriate buffers as per the manufacturer's instructions
Procedure:
-
Prepare Cell Suspension: Start with the total peritoneal cell suspension obtained from the protocol above. Ensure the cells are in a single-cell suspension.
-
Magnetic Labeling of Non-B-1a Cells: The isolation of B-1a cells is a two-step process. First, non-B-1a cells are indirectly magnetically labeled using a cocktail of biotin-conjugated antibodies against markers of non-B-1a cells, followed by the addition of anti-biotin magnetic microbeads.[10]
-
Depletion of Labeled Cells: Apply the cell suspension to a MACS column placed in a magnetic field. The unlabeled B-1a cells will pass through the column, while the magnetically labeled non-B-1a cells are retained.
-
Collection of Enriched B-1a Cells: Collect the flow-through containing the enriched B-1a cells. This fraction can be used for downstream applications. Purity of over 90% can be achieved with this method.[4]
III. Phenotypic Characterization of this compound Cells by Flow Cytometry
This protocol outlines the staining of peritoneal cells for identification of this compound cell subsets.
Materials:
-
FACS buffer (PBS with 2% FCS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against mouse antigens:
-
B220 (CD45R)
-
IgM
-
CD5
-
CD11b (Mac-1)
-
CD23
-
IgD
-
CD43
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Adjust the cell concentration to 1 x 10^6 cells per 100 µl in FACS buffer.
-
Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1-2 ml of FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.
-
From the lymphocyte gate, identify B cells by gating on B220+ cells.
-
Within the B220+ population, this compound cells are identified as IgM high and IgD low.
-
This compound cells can be further subdivided into:
-
B-1a cells: CD5+
-
B-1b cells: CD5-
-
-
This compound cells are also typically CD23- and CD43+.[11] Conventional B-2 cells are CD23+ and CD43-.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the isolation and analysis of peritoneal this compound cells.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in this compound cells with negative regulation by CD5.
References
- 1. Frontiers | Multiple Regulatory Mechanisms Control this compound B Cell Activation [frontiersin.org]
- 2. Notch Signaling in B Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | B cell development: transcriptional regulation and immunological mechanisms in homeostasis [frontiersin.org]
- 7. Notch Signaling in B Cell Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative regulation of B cell receptor-mediated signaling in this compound cells through CD5 and Ly49 co-receptors via Lyn kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B cell development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Hard(y) look at this compound cell development and function* - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Culture of B-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro culture of B-1 cells, a unique subset of B lymphocytes crucial for innate immunity and the production of natural antibodies. This document outlines detailed protocols for the isolation, culture, and characterization of both mouse and human this compound cells, supported by quantitative data and visual diagrams of key signaling pathways and experimental workflows.
I. Introduction to this compound Cell Culture
This compound cells are a distinct population of B lymphocytes that differ from conventional B-2 cells in their development, anatomical location, and function. They are a primary source of natural IgM antibodies, which play a vital role in the early defense against pathogens and in tissue homeostasis. The ability to culture this compound cells in vitro is essential for studying their unique biology, their role in autoimmune diseases and cancer, and for the development of novel therapeutics.
However, the in vitro maintenance of this compound cells presents challenges due to their dependence on specific survival signals. This guide provides optimized protocols to support the successful culture and analysis of this compound cells.
II. Isolation of this compound Cells
The primary sources for this compound cells are the peritoneal and pleural cavities of mice and the peripheral blood of humans.
A. Isolation of Mouse this compound Cells from the Peritoneal Cavity
Mouse peritoneal this compound cells are abundant and can be readily isolated. They are categorized into B-1a (CD5+) and B-1b (CD5-) subsets.
Protocol: Peritoneal Lavage for Mouse this compound Cell Isolation [1][2]
-
Euthanize the mouse according to institutional guidelines.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and retract it to expose the intact peritoneal wall.
-
Inject 5-10 mL of ice-cold sterile PBS with 3% Fetal Calf Serum (FCS) into the peritoneal cavity using a 25-27 gauge needle, being careful not to puncture any organs.[1]
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.[2]
-
Aspirate the peritoneal fluid using a new syringe and a smaller gauge needle, and place it into a sterile 15 mL conical tube on ice.[2]
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium.
-
(Optional) For enrichment of B-1a cells, magnetic cell separation kits targeting CD5 can be utilized.[3]
B. Isolation of Human this compound Cells from Peripheral Blood
Human this compound cells are found in peripheral blood and can be identified by the surface marker expression CD20+CD27+CD43+.[4]
Protocol: Human this compound Cell Isolation from PBMCs [4][5]
-
Dilute whole blood 1:1 with RPMI 1640 medium.[4]
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) by density gradient centrifugation using Ficoll-Paque or a similar separation medium.[5]
-
Collect the buffy coat containing the PBMCs and wash with RPMI 1640.[4]
-
Enrich for B cells using a pan-B cell isolation kit (e.g., CD19 magnetic beads) according to the manufacturer's instructions.[5]
-
Isolate the this compound cell population (CD20+CD27+CD43+) from the enriched B cells using fluorescence-activated cell sorting (FACS).
III. In Vitro Culture of this compound Cells
A. Culture Media and Conditions
A standard culture medium for this compound cells is RPMI 1640.
This compound Cell Culture Medium Formulation [6][7]
| Component | Final Concentration |
| RPMI 1640 | - |
| Fetal Calf Serum (FCS) | 10% |
| L-Glutamine | 2 mM |
| HEPES | 10 mM |
| Penicillin | 100 U/mL |
| Streptomycin | 100 µg/mL |
| 2-Mercaptoethanol | 5 x 10⁻⁵ M |
Cells should be cultured at 37°C in a humidified incubator with 5% CO2.
B. Seeding Density and Viability
Optimal seeding density is critical for this compound cell viability.
| Parameter | Recommendation |
| Seeding Density | 1-2 x 10⁶ cells/mL |
| Expected Viability | Viability can decline without appropriate stimulation. With the addition of survival factors, viability can be maintained above 70% for several days. |
C. Survival Factors and Stimulation
This compound cells require specific signals for survival and proliferation in vitro.
-
BAFF (B-cell Activating Factor): A crucial cytokine that promotes this compound cell survival by signaling through the BAFF receptor (BAFF-R).[8][9]
-
TLR Ligands: this compound cells are highly responsive to Toll-like receptor (TLR) stimulation (e.g., CpG for TLR9, LPS for TLR4), which can induce proliferation and antibody secretion.[10][11]
-
CD40 Ligand (CD40L): Engagement of CD40 on this compound cells by CD40L, often provided by co-culture with CD40L-expressing feeder cells, promotes activation and expansion.[12][13]
-
Interleukins: IL-2, IL-4, and IL-21 can support this compound cell proliferation and differentiation.[13]
-
Co-culture with Macrophages: Peritoneal macrophages can enhance this compound cell survival and proliferation through the secretion of soluble factors like IL-6.
IV. Characterization of Cultured this compound Cells
A. Phenotypic Analysis by Flow Cytometry
Flow cytometry is used to identify and characterize this compound cells based on their surface marker expression.
Protocol: Flow Cytometry for this compound Cell Characterization [14][15][16]
-
Harvest cultured this compound cells and wash with flow cytometry staining buffer (PBS + 0.5% BSA + 2 mM EDTA).[16]
-
Block Fc receptors with an anti-CD16/CD32 antibody for 5-10 minutes on ice.[16]
-
Stain with a panel of fluorescently conjugated antibodies for 30 minutes in the dark on ice.
-
Wash the cells twice with staining buffer.
-
Acquire data on a flow cytometer. Use appropriate controls, including unstained cells, single-color controls, and Fluorescence Minus One (FMO) controls.[16]
Example Gating Strategy for Mouse Peritoneal this compound Cells
Caption: Gating strategy for identifying mouse this compound cells.
B. Functional Analysis: Antibody Production by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the amount of natural antibodies (primarily IgM) secreted by cultured this compound cells.
Protocol: ELISA for IgM Quantification [17][18][19]
-
Coat a high-binding 96-well ELISA plate with an anti-mouse or anti-human IgM capture antibody overnight at 4°C.[19]
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Add culture supernatants and IgM standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a biotinylated anti-mouse or anti-human IgM detection antibody and incubate for 1 hour at room temperature.[19]
-
Wash the plate with PBST.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate with PBST.
-
Add a TMB substrate solution and incubate in the dark until a color develops.[20]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the IgM concentration in the samples based on the standard curve.
V. Key Signaling Pathways in this compound Cell Survival and Activation
Understanding the signaling pathways that govern this compound cell function is critical for their successful in vitro manipulation.
A. BAFF Signaling Pathway for Survival
BAFF binding to BAFF-R activates the non-canonical NF-κB pathway, which is essential for this compound cell survival.[9][21][22] This pathway leads to the processing of p100 to p52, which then forms a complex with RelB to promote the transcription of pro-survival genes.[21] BAFF signaling also activates the PI3K/Akt/mTOR pathway, which supports cell growth and metabolism.[23][24]
Caption: BAFF signaling pathway in this compound cells.
B. TLR Signaling Pathway for Activation
TLR engagement on this compound cells, in conjunction with BCR signaling, leads to activation, proliferation, and antibody production.[25] This is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[11]
Caption: TLR signaling pathway in this compound cells.
C. CD40 Signaling Pathway for T-Cell Dependent Help
Interaction between CD40 on this compound cells and CD40L on T helper cells provides a costimulatory signal that enhances this compound cell activation, proliferation, and class switching.[12][26] This signaling pathway also activates NF-κB.[12]
Caption: CD40 signaling pathway in this compound cells.
VI. Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro culture and analysis of this compound cells.
Caption: Experimental workflow for this compound cell culture.
References
- 1. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample source and B cell isolation procedure [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. socmucimm.org [socmucimm.org]
- 8. BAFF costimulation of Toll-like receptor-activated this compound cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]
- 10. Differential impact of Toll-like receptor signaling on distinct B cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integration of B cell responses through Toll-like receptors and antigen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Germinal center - Wikipedia [en.wikipedia.org]
- 13. Isolation of human monoclonal antibodies from peripheral blood B cells | Springer Nature Experiments [experiments.springernature.com]
- 14. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Flow cytometry analysis of B-cells [bio-protocol.org]
- 17. Antibody production - ELISA/CBA [sanquin.org]
- 18. Assays for B lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mabtech.com [mabtech.com]
- 20. assaygenie.com [assaygenie.com]
- 21. m.youtube.com [m.youtube.com]
- 22. B cell survival: An unexpected mechanism of lymphocyte vitality - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. BAFF signaling in B cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound cells in immunotoxicology: Mechanisms underlying their response to chemicals and particles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for Adoptive Transfer of B-1 Cells in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells are a unique subset of B lymphocytes that play a crucial role in innate-like immune responses and the production of natural antibodies.[1][2] In mice, these cells are predominantly found in the peritoneal and pleural cavities, making these locations ideal sources for their isolation.[1][3] Adoptive transfer of this compound cells into immunodeficient or B-cell-deficient mouse models is a powerful technique to study their function, development, and contribution to various physiological and pathological processes.[3][4] These studies are critical for understanding their role in infection, autoimmunity, and cancer, and for the development of novel B-cell-based therapies.
This document provides detailed protocols for the isolation, purification, and adoptive transfer of murine this compound cells, as well as methods for their subsequent analysis.
Data Presentation
Table 1: Typical Yield and Purity of this compound Cells from Peritoneal Lavage
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [2] |
| Age of Mice | 8-12 weeks | [2] |
| Total Peritoneal Cells per Mouse | 5-10 x 10^6 | [2] |
| Percentage of B-1a cells (CD19+CD5+) in Peritoneal Lavage | 30-50% | [4] |
| Percentage of B-1b cells (CD19+CD5-) in Peritoneal Lavage | 5-15% | [4] |
| Purity of magnetically sorted B-1a cells | >90% | [5] |
Table 2: Representative Data for Adoptive Transfer of this compound Cells
| Parameter | Value | Reference |
| Recipient Mouse Strain | Rag1-/- or SCID | [3][4] |
| Number of Transferred this compound Cells per Mouse | 0.5-2 x 10^6 | [4] |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) | [4] |
| Time to Reconstitution of Peritoneal this compound Cell Pool | 4-8 weeks | [3] |
| Serum IgM levels post-transfer (ug/ml) | 100-500 | [6] |
| Splenic B-1a cell population post-transfer (% of B cells) | 1-5% | [6] |
Experimental Protocols
Protocol 1: Isolation of this compound Cells from the Peritoneal Cavity
This protocol describes the harvesting of total peritoneal cells, which are enriched in this compound cells.
Materials:
-
Sterile Phosphate-Buffered Saline (PBS)
-
20G needle and 10 ml syringe
-
50 ml conical tubes
-
Blunt forceps
-
Refrigerated centrifuge
Procedure:
-
Euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Secure the mouse on its back and spray the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and peel it back to expose the intact peritoneal wall.
-
Carefully lift the peritoneal wall with blunt forceps and inject 10 ml of ice-cold sterile PBS into the peritoneal cavity using a 20G needle, avoiding puncture of the internal organs.[2]
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.[2]
-
Aspirate the peritoneal fluid using the same syringe and needle, recovering as much volume as possible (typically 8-9 ml).[2]
-
Transfer the cell suspension to a 50 ml conical tube on ice.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C.[2]
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for counting and subsequent applications.
Protocol 2: Purification of B-1a Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol describes the positive selection of B-1a cells from the total peritoneal cell population.
Materials:
-
Peritoneal cell suspension (from Protocol 1)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
B-1a Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)[5]
-
LS Columns and a MACS separator
-
Flow cytometer for purity assessment
Procedure:
-
Count the total peritoneal cells and resuspend them in MACS buffer at a concentration of 10^7 cells/100 µl.
-
Add the B-1a cell biotin-antibody cocktail from the kit, mix well, and incubate for 10 minutes at 4°C.
-
Wash the cells by adding 1-2 ml of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 80 µl of MACS buffer per 10^7 cells.
-
Add 20 µl of anti-biotin microbeads per 10^7 cells, mix well, and incubate for 15 minutes at 4°C.
-
Wash the cells as described in step 3.
-
Resuspend the cells in 500 µl of MACS buffer.
-
Place an LS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing it with 3 ml of MACS buffer.
-
Apply the cell suspension onto the column.
-
Wash the column three times with 3 ml of MACS buffer.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette 5 ml of MACS buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled B-1a cells.
-
Assess the purity of the isolated B-1a cells by flow cytometry using antibodies against CD19 and CD5.
Protocol 3: Adoptive Transfer of this compound Cells
This protocol outlines the procedure for transferring purified this compound cells into recipient mice.
Materials:
-
Purified this compound cells
-
Sterile PBS or RPMI 1640 medium
-
Recipient mice (e.g., Rag1-/- or SCID)
-
Insulin syringe with a 27G needle
Procedure:
-
Resuspend the purified this compound cells in sterile PBS or RPMI 1640 medium at the desired concentration (e.g., 1 x 10^7 cells/ml).
-
For intraperitoneal (i.p.) injection, gently restrain the recipient mouse and inject 100-200 µl of the cell suspension into the peritoneal cavity.
-
For intravenous (i.v.) injection, warm the recipient mouse under a heat lamp to dilate the tail veins. Place the mouse in a restrainer and inject 100-200 µl of the cell suspension into a lateral tail vein.
-
House the recipient mice under specific pathogen-free conditions.
-
Monitor the mice for reconstitution of the this compound cell compartment and antibody production at desired time points (typically starting 4 weeks post-transfer).
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in this compound cells.
Experimental Workflow for Adoptive Transfer of this compound Cells
Caption: Experimental workflow for the adoptive transfer of this compound cells.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of peritoneal immune cells [bio-protocol.org]
- 3. A Hard(y) look at this compound cell development and function* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | this compound Cell Heterogeneity and the Regulation of Natural and Antigen-Induced IgM Production [frontiersin.org]
Visualizing B-1 Cells in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells are a unique subset of B lymphocytes that play a crucial role in innate-like immune responses and the production of natural antibodies. Unlike conventional B-2 cells, this compound cells are predominantly found in specific anatomical locations, such as the peritoneal and pleural cavities, but also reside in the spleen, bone marrow, and other tissues. Their distinct functions and localization necessitate precise imaging techniques to understand their role in health and disease. These application notes provide detailed protocols and guidelines for the visualization of this compound cells in tissues using immunofluorescence, immunohistochemistry, and advanced imaging techniques.
Data Presentation: Quantitative Distribution of this compound Cells in Murine Tissues
The following tables summarize the typical distribution and frequency of this compound cells in various tissues of adult mice, compiled from multiple studies. These values can serve as a baseline for experimental design and interpretation.
Table 1: Percentage of this compound Cells in Different Murine Tissues
| Tissue | This compound Cell Percentage of Total Lymphocytes | B-1a (CD5+) % of this compound Cells | B-1b (CD5-) % of this compound Cells | Reference |
| Peritoneal Cavity | 30-50% | ~95% | ~5% | [1] |
| Spleen | 1-3% | Majority | Minority | [2][3] |
| Bone Marrow | ~0.44% | Majority | Minority | [2] |
| Peripheral Blood | <1.6% | - | - | [4] |
| Lymph Nodes | Very low frequencies | - | - | [2] |
Table 2: Absolute Numbers of this compound Cells in Different Murine Tissues
| Tissue | Total Cells per Mouse (Mean) | This compound Cells per Mouse (Mean) | Reference |
| Peritoneal Cavity | 6.9 x 10^6 | 3.7 x 10^6 | [2] |
| Spleen | 7.74 x 10^7 | 1.8 x 10^6 | [2] |
| Bone Marrow | - | Significant numbers | [2] |
Note: Cell numbers and percentages can vary depending on the mouse strain, age, and specific experimental conditions.
Key Surface Markers for this compound Cell Identification
Accurate identification of this compound cells relies on a combination of cell surface markers.
Table 3: Key Markers for Murine this compound Cell Identification
| Marker | Expression on this compound Cells | Expression on B-2 Cells | Notes |
| CD19 | High | Moderate | Pan-B cell marker, but higher expression on this compound cells. |
| B220/CD45R | Low to negative | High | A key distinguishing marker.[5] |
| IgM | High | Moderate | This compound cells are characterized by high surface IgM.[5] |
| IgD | Low | High | Another key marker for distinguishing from mature B-2 cells.[5] |
| CD43 | Positive | Negative | A positive marker for this compound cells.[5] |
| CD5 | Positive (B-1a) or Negative (B-1b) | Negative | Subdivides this compound cells.[5] |
| CD23 | Negative | Positive | Helps to differentiate from follicular B-2 cells.[5] |
| CD11b | Positive/Negative | Negative | Can be used to identify a subset of peritoneal this compound cells.[1] |
Experimental Protocols
Immunofluorescence Staining for this compound Cells in Frozen Spleen Sections
This protocol describes the staining of frozen spleen sections to visualize this compound cells.
Materials:
-
Freshly isolated mouse spleen
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus slides
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibodies (see Table 3 for markers, e.g., anti-B220, anti-IgM, anti-CD5)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Embed fresh spleen tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Using a cryostat, cut 5-10 µm thick sections and mount them on Superfrost Plus slides.
-
Allow sections to air dry for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Wash slides three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If staining for intracellular antigens, permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[6]
-
Wash slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in antibody diluent (e.g., 1% BSA in PBS).
-
Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies, diluted in antibody diluent, for 1 hour at room temperature, protected from light.
-
Wash slides three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate sections with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash slides twice with PBS.
-
Mount a coverslip using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a confocal or fluorescence microscope.
-
Immunohistochemistry for this compound Cells in Paraffin-Embedded Tissues
This protocol outlines the detection of this compound cells in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue blocks
-
Microtome
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibodies
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat using a microwave, pressure cooker, or water bath. The optimal heating time and temperature should be determined for each antibody.[9]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking serum for 30-60 minutes.[8]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody overnight at 4°C.[8]
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
-
Chromogenic Detection:
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.[8]
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Visualize using a bright-field microscope.
-
Advanced Imaging Technique: Intravital Microscopy of this compound Cells
Intravital microscopy (IVM) allows for the real-time visualization of this compound cell dynamics within the living animal. This powerful technique provides insights into cell migration, interactions, and responses to stimuli.
General Workflow for Intravital Microscopy:
-
Animal Preparation: Anesthetize the mouse and surgically expose the tissue of interest (e.g., lymph node).[10][11]
-
Cell Labeling: this compound cells can be visualized using fluorescently labeled antibodies injected intravenously or by using transgenic mice expressing fluorescent proteins in this compound cells.
-
Imaging: Use a multiphoton microscope to acquire images deep within the tissue with minimal phototoxicity.[10][11]
-
Data Analysis: Analyze the time-lapse images to track cell movement, velocity, and interactions with other cells and structures.
A detailed, step-by-step protocol for IVM is highly specific to the experimental setup and tissue being imaged and is beyond the scope of these general application notes. Researchers should consult specialized literature for detailed protocols.[10][12][13]
Diagrams
Caption: Immunofluorescence Staining Workflow for this compound Cells.
Caption: Immunohistochemistry Staining Workflow for this compound Cells.
Caption: Simplified BAFF Signaling Pathway in this compound Cell Survival.
References
- 1. pnas.org [pnas.org]
- 2. This compound cells in the bone marrow are a significant source of natural IgM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of B1-like B cells in transgenic mice over-expressing catalytically inactive RAG1 in the periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal Advance: Peritoneal cavity this compound B cells have phagocytic and microbicidal capacities and present phagocytosed antigen to CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homeostatic role of this compound cells in tissue immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staging.babraham.ac.uk [staging.babraham.ac.uk]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. Intravital Imaging of B Cell Responses in Lymph Nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravital Imaging of B Cell Responses in Lymph Nodes | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of B Cell Migration by Intravital Microscopy [en.bio-protocol.org]
- 13. Analysis of B Cell Migration by Intravital Microscopy [bio-protocol.org]
Genetic Models for Studying B-1 Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells are a unique subset of B lymphocytes that are distinct from conventional B-2 cells in their development, phenotype, and function.[1][2] Primarily originating from fetal hematopoietic stem cells, this compound cells are a key component of the innate immune system, responsible for the production of natural antibodies, which are crucial for immediate protection against pathogens.[1][2] They are predominantly found in the peritoneal and pleural cavities.[1][3] this compound cells are further divided into two main subsets: B-1a (CD5+) and B-1b (CD5-), each with distinct roles in immune responses.[2] The study of these cells is critical for understanding innate immunity, autoimmunity, and the development of novel therapeutics. This document provides an overview of key genetic mouse models used to study this compound cell function, detailed experimental protocols for their analysis, and visualization of relevant signaling pathways.
Genetic Mouse Models
A variety of genetically engineered mouse models have been instrumental in elucidating the function of this compound cells. These models often involve targeted deletion or expression of genes crucial for B cell development and signaling. The use of the Cre-Lox system has been particularly valuable, allowing for cell-type-specific gene knockout.
Key Mouse Models
-
Cd19-Cre Mice: These mice express Cre recombinase under the control of the B-cell-specific Cd19 promoter.[4][5] Heterozygous Cd19-Cre/+ mice are widely used to delete loxP-flanked genes specifically in B cells.[4] It is important to note that the insertion of the Cre cassette inactivates one Cd19 allele, leading to reduced surface CD19 expression.[3][4] This reduction can selectively decrease the number of marginal zone B and B-1a cells.[3][4] Homozygous Cd19-Cre/Cre mice are CD19-deficient and exhibit a severe reduction in the this compound cell population and serum IgM levels.[5]
-
mb1-Cre Mice: This model utilizes the mb1 promoter to drive Cre expression, which begins at the earliest pro-B cell stage.[6] This allows for the study of genes that are critical for early B cell development.[6] The mb1-Cre model has been shown to have a higher recombination efficiency in early B lineage cells compared to the Cd19-Cre model.[6]
-
Vav-Cre Mice: In this model, Cre recombinase is expressed under the control of the Vav promoter, which is active in all hematopoietic cells. This model is useful for studying genes with broad functions in the immune system, including this compound cells.
Quantitative Data from Genetic Models
The following table summarizes the reported effects of specific genetic modifications on this compound cell populations in mice.
| Genetic Model | Gene Targeted | Key Phenotype | B-1a Cell Numbers | B-1b Cell Numbers | Serum IgM Levels | Reference |
| Cd19-Cre/+ | One allele of Cd19 | Reduced CD19 expression | Reduced | Normal | Normal | [3][4] |
| Cd19-Cre/Cre | Both alleles of Cd19 | CD19 deficiency | Severely Reduced | Severely Reduced | Severely Reduced | [5] |
| ApoE-/- | ApoE | Hyperlipidemia | Increased in aged mice | Increased in aged mice | Not specified | [7] |
| CCR6-/- | CCR6 | Impaired B-1b migration | Not specified | Reduced splenic migration | Not specified | [7] |
Experimental Protocols
Isolation of Peritoneal Cavity this compound Cells
This compound cells are enriched in the peritoneal cavity. This protocol describes their isolation by peritoneal lavage.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
10 ml syringe
-
20G needle
-
50 ml conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.
-
Carefully insert a 20G needle attached to a 10 ml syringe filled with ice-cold PBS into the peritoneal cavity, avoiding puncture of the internal organs.[8]
-
Slowly inject the 10 ml of PBS into the cavity.[8]
-
Gently massage the abdomen for 30 seconds to dislodge cells.[9]
-
Aspirate the peritoneal fluid back into the syringe. A recovery of at least 8.5 ml is expected.[8]
-
Dispense the cell suspension into a 50 ml conical tube on ice.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications.
Flow Cytometry Analysis of this compound Cell Subsets
This protocol outlines a typical antibody panel for identifying B-1a and B-1b cells from the peritoneal cavity or spleen.
Materials:
-
Isolated peritoneal cells or splenocytes
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see table below)
-
Flow cytometer
Antibody Panel:
| Target | Fluorochrome | Purpose |
| CD19 | e.g., VioBlue | Pan B cell marker |
| B220/CD45R | e.g., PE-Vio615 | Pan B cell marker (low on this compound cells) |
| IgM | e.g., FITC | B cell receptor component |
| CD5 | e.g., PE | B-1a cell marker |
| CD11b | e.g., APC | Myeloid marker, also on this compound cells |
| CD43 | e.g., PerCP-Vio700 | Adhesion molecule on this compound cells |
Staining Procedure:
-
Aliquot approximately 1-2 x 10^6 cells into a FACS tube.
-
Wash cells with 2 ml of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Add the antibody cocktail (pre-titrated for optimal concentration) to the cell pellet and vortex gently.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with 2 ml of FACS buffer and centrifuge.
-
Resuspend the cell pellet in 300-500 µl of FACS buffer for analysis.
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Gate on single cells using FSC-A vs FSC-H.
-
From the single live cells, gate on CD19+ B cells.
-
Within the CD19+ gate, this compound cells are typically B220^low.
-
From the CD19+ B220^low population, identify B-1a cells as CD5+ and B-1b cells as CD5-. Further characterization can be done using CD11b and CD43.
ELISpot Assay for IgM-Secreting Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of antibody-secreting cells.[10][11]
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IgM capture antibody
-
Isolated this compound cells
-
B cell culture medium
-
Biotinylated anti-mouse IgM detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISpot reader
Procedure (Antigen-Independent Total IgM):
-
Plate Coating: Pre-wet the PVDF plate with 70% ethanol, wash with PBS, and then coat the wells with anti-mouse IgM capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate to remove unbound capture antibody and block with media containing 10% FBS. Add a known number of isolated this compound cells in serial dilutions to the wells.
-
Incubation: Culture the cells for 12-24 hours at 37°C in a humidified incubator. During this time, secreted IgM will be captured by the antibody on the membrane.
-
Detection: Wash the plate to remove the cells. Add biotinylated anti-mouse IgM detection antibody and incubate.
-
Enzyme Conjugation: Wash away unbound detection antibody and add streptavidin-ALP.
-
Spot Development: After another wash, add the BCIP/NBT substrate. Insoluble colored spots will form where IgM was secreted.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IgM-secreting cell.
Signaling Pathways in this compound Cells
B-Cell Receptor (BCR) Signaling
BCR signaling is crucial for the development, survival, and activation of this compound cells.[12][13] Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases like Lyn, which phosphorylate the ITAM motifs of the Igα/Igβ (CD79a/CD79b) co-receptors.[12][14][15] This initiates a signaling cascade involving Syk, BTK, and adaptor proteins like BLNK, ultimately activating downstream pathways such as the PLCγ2 and PI3K pathways.[14][15][16]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in this compound cells.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is essential for this compound cell development and survival.[1][17] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Signals from the BCR and other receptors can lead to the activation of the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription.[18]
Caption: Overview of the canonical NF-κB signaling pathway in B cells.
Experimental Workflow: Genetic Model to Functional Analysis
The following diagram illustrates a typical workflow for studying this compound cell function using a genetic mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multiple Regulatory Mechanisms Control this compound B Cell Activation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Altered Phenotype and Enhanced Antibody-Producing Ability of Peripheral B Cells in Mice with Cd19-Driven Cre Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 006785 - Cd19cre Strain Details [jax.org]
- 6. pnas.org [pnas.org]
- 7. B-1b Cells Have Unique Functional Traits Compared to B-1a Cells at Homeostasis and in Aged Hyperlipidemic Mice With Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of peritoneal immune cells [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. m.youtube.com [m.youtube.com]
- 12. B-cell receptor - Wikipedia [en.wikipedia.org]
- 13. B cell signaling in context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of the NF-κB Pathway in B-Lymphocyte Biology. | Semantic Scholar [semanticscholar.org]
- 18. youtube.com [youtube.com]
Application Notes: Human B-1 Cell Isolation from Peripheral Blood
Introduction to Human B-1 Cells
Human this compound cells (this compound) are a distinct subset of B lymphocytes that play a crucial role in the innate immune response and tissue homeostasis.[1] Unlike conventional B-2 cells, which are part of the adaptive immune system, this compound cells are characterized by their ability to spontaneously secrete natural antibodies, primarily of the IgM isotype.[2][3] These antibodies are often polyreactive, recognizing common pathogen-associated carbohydrates and self-antigens, thereby providing a first line of defense against infections.[1][2] this compound cells are first produced in the fetus and are maintained throughout life primarily through self-renewal in the periphery.[2][4] A decline in the this compound cell population with age may contribute to increased disease susceptibility.[5]
Key Characteristics and Surface Markers
The definitive identification of human this compound cells has evolved over time. While murine B-1a cells are famously identified by CD5 expression, this marker is less specific in humans as it is also found on other B cell populations.[6] Extensive research has established a consensus phenotype for human this compound cells as CD20+CD27+CD43+CD70- .[2][3][5]
-
CD20: A pan-B cell marker, preferred over CD19 for this compound cell identification to exclude plasmablasts which lose CD20 expression.[6]
-
CD27: Traditionally a marker for memory B cells, it is also constitutively expressed on this compound cells.[5][6]
-
CD43: A key distinguishing marker. While it can be expressed on activated conventional B cells, this compound cells express it constitutively.[3][6]
-
CD70: this compound cells are characteristically negative for this activation marker, which helps distinguish them from activated naive and memory B cells that may transiently express CD43.[5][6]
-
CD5: A significant portion (approximately 75%) of the CD20+CD27+CD43+ this compound cell population also expresses CD5.[5]
Principle of Isolation
Isolating the rare this compound cell population from peripheral blood requires a multi-step approach that begins with the enrichment of mononuclear cells, followed by high-parameter cell sorting.
-
PBMC Isolation: The process starts with the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. This method separates mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells based on their density.[7][8]
-
Multi-Color Immunofluorescent Staining: PBMCs are then stained with a panel of fluorescently-labeled antibodies against the key surface markers (CD20, CD27, CD43, CD70) and markers to exclude other cell types (e.g., CD3 for T cells).[6]
-
Fluorescence-Activated Cell Sorting (FACS): FACS is the gold standard for isolating human this compound cells. It allows for the precise identification and separation of the target CD20+CD27+CD43+CD70- population based on the fluorescence of the stained cells, providing high purity of the isolated fraction.[6][9]
Quantitative Data
Table 1: Frequency of Human this compound Cells in Peripheral Blood
| B Cell Population | Phenotype | Frequency (% of Total CD20+ B Cells) | Reference |
| This compound Cells | CD20+CD27+CD43+ | 12.7 ± 1.6% | [5] |
| Naïve B Cells | CD20+CD27-CD43- | 67.7 ± 2.4% | [5] |
| Memory B Cells | CD20+CD27+CD43- | 19.6 ± 2.2% | [5] |
| This compound Cells (Sub-analysis) | CD20+CD27+CD43+CD1c- | 3.27 ± 0.29% | [10] |
Table 2: Key Surface Markers for Human this compound Cell Identification
| Marker | Expression on this compound Cells | Function / Role in Identification | Reference |
| CD20 | Positive | Pan-B cell marker; excludes late-stage plasmablasts. | [6] |
| CD27 | Positive | Co-expressed with CD43 on this compound cells. | [3][5] |
| CD43 | Positive | Key marker for distinguishing this compound from memory B cells. | [5][6] |
| CD70 | Negative | Distinguishes this compound cells from activated B-2 cells. | [4][5] |
| CD3 | Negative | Exclusionary marker to remove T cells from the B cell gate. | [6] |
| CD5 | Variable (~75% positive) | Co-expressed on a majority of this compound cells. | [5] |
| sIgM | High | This compound cells characteristically express high levels of surface IgM. | [2] |
Experimental Protocols
Protocol 1: Isolation of PBMCs from Human Peripheral Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[7][11]
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes.
-
RPMI 1640 medium.
-
Ficoll-Paque™ or Lymphoprep™ density gradient medium.
-
Phosphate-Buffered Saline (PBS).
-
50 mL and 15 mL conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge.
Methodology:
-
Dilute the whole blood 1:1 with RPMI 1640 medium at room temperature.
-
Carefully layer the diluted blood over the density gradient medium in a conical tube. Use a 2:1 ratio of diluted blood to density gradient medium (e.g., 20 mL of diluted blood over 10 mL of Ficoll). Avoid mixing the layers.
-
Centrifuge at 1,500 x g for 20 minutes at room temperature with the centrifuge brake turned off.[7]
-
After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (the "buffy coat"), the density gradient medium, and a pellet of red blood cells and granulocytes (bottom).
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding RPMI 1640 to bring the volume to 40-50 mL.
-
Pellet the cells by centrifuging at 500 x g for 10-15 minutes at room temperature with the brake on.[7]
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., PBS or FACS buffer) for cell counting and subsequent staining.
Protocol 2: Identification and Isolation of Human this compound Cells by Flow Cytometry
This protocol outlines the staining and sorting of this compound cells from a prepared PBMC suspension.[6]
Materials:
-
Isolated PBMC suspension.
-
FACS Buffer (PBS with 2% FBS and 1 mM EDTA).
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD3 (e.g., PE) - for T cell exclusion.
-
Anti-human CD20 (e.g., V450, APC-H7).
-
Anti-human CD27 (e.g., APC).
-
Anti-human CD43 (e.g., FITC).
-
Anti-human CD70 (e.g., PE-Cy7) - optional, for confirmation.
-
-
Viability dye (e.g., 7-AAD, Propidium Iodide).
-
Flow cytometer with sorting capabilities (e.g., BD FACSAria™).
-
5 mL polystyrene round-bottom tubes for staining and collection.
Methodology:
-
Count the isolated PBMCs and determine cell viability.
-
Aliquot up to 10 x 10^6 cells per tube for staining.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail (anti-CD3, CD20, CD27, CD43).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of FACS buffer containing a viability dye.
-
Set up the flow cytometer using appropriate single-stain and Fluorescence Minus One (FMO) controls to establish proper compensation and gating boundaries.[6][12]
-
Gating Strategy:
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Exclude doublets using FSC-A vs. FSC-H.
-
Gate on live cells by excluding cells positive for the viability dye.
-
From the live singlet lymphocyte gate, exclude T cells by gating on the CD3-negative population.
-
From the CD3- population, identify total B cells by gating on CD20+ cells.
-
Within the CD20+ B cell gate, create a plot of CD27 vs. CD43.
-
Identify and gate the CD27+CD43+ population as this compound cells. The CD27+CD43- population represents memory B cells, and the CD27-CD43- population represents naïve B cells.[6]
-
-
Sort the desired this compound cell population into a collection tube containing culture medium or appropriate buffer for downstream applications.
-
After sorting, re-analyze a small fraction of the sorted cells to confirm purity.
Visualizations
Caption: Workflow for isolating PBMCs from whole blood.
Caption: Workflow for isolating this compound cells via FACS.
Caption: Sequential gating logic for this compound cell identification.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
References
- 1. youtube.com [youtube.com]
- 2. B1 cell - Wikipedia [en.wikipedia.org]
- 3. Human this compound cells take the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Human B1 cells in umbilical cord and adult peripheral blood express the novel phenotype CD20+CD27+CD43+CD70− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for CRISPR-Cas9 Editing of B-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells, a unique subset of B lymphocytes, play a crucial role in innate-like immune responses and the production of natural antibodies. Their distinct functions in both homeostasis and various pathological conditions, including autoimmune diseases and certain cancers, make them a compelling target for genetic engineering. The advent of CRISPR-Cas9 technology offers an unprecedented opportunity to precisely manipulate the this compound cell genome, enabling in-depth functional studies and the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to performing CRISPR-Cas9-mediated gene editing in this compound cells. We detail protocols for the isolation and culture of this compound cells, delivery of CRISPR-Cas9 ribonucleoproteins (RNPs) via electroporation, and subsequent analysis of editing efficiency. Furthermore, we present key signaling pathways in this compound cells that can be investigated using this powerful technology.
Data Presentation: CRISPR-Cas9 Editing Efficiency in B Cells
The following table summarizes quantitative data on CRISPR-Cas9 editing efficiency and cell viability in B cells using various delivery methods. While data specifically for this compound cells is limited, the presented findings from primary B cells and B-cell lines offer a strong baseline for experimental design. Optimization will be crucial for achieving high efficiency in this compound cells.
| Cell Type | Delivery Method | Electroporation Parameters | Target Gene | Editing Efficiency (%) | Cell Viability (%) | Reference |
| Primary Human B Cells | RNP Electroporation (Amaxa 4D-Nucleofector) | Program EH-140 | CD46 | >85 | 70-80 | [1] |
| Primary Human B Cells | RNP Electroporation | Not Specified | CD19 | >70 | Not Specified | [2][3] |
| Primary Human B Cells | Retroviral (RD114-pseudotyped) | Not Applicable | β2M | ~80 | Not Specified | [4] |
| Human B-cell Lymphoma (JEKO-1) | siRNA Electroporation (Gene Pulser MXcell) | 200V, 350µF, 1000Ω (Exponential) | HPRT1 | High Knockdown | High | [5] |
| Human B-cell Lymphoma (SUDHL-6) | siRNA Electroporation (Gene Pulser MXcell) | 250V, 15ms, 1 pulse (Square) | HPRT1 | High Knockdown | High | [5] |
| Murine B Cells | RNP Electroporation (Neon Transfection System) | Not Specified | Fas | Not Specified | Not Specified | [6] |
| Human iPS Cells | RNP Electroporation (Neon Transfection System) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine B-1a Cells
This protocol describes the isolation of B-1a cells from the peritoneal cavity of mice, a rich source of this B cell subset.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Phosphate-Buffered Saline (PBS)
-
ACK Lysing Buffer
-
Anti-mouse CD19 MACS beads
-
Anti-mouse CD5 antibody (for sorting or analysis)
-
MACS separation columns and magnet
Procedure:
-
Peritoneal Lavage: Euthanize the mouse and disinfect the abdomen. Make a small incision in the skin and peritoneum. Inject 5-10 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid containing peritoneal cells.
-
Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ACK Lysing Buffer to lyse red blood cells. Incubate for 1-2 minutes at room temperature.
-
Washing: Add 10 mL of RPMI 1640 with 10% FBS to stop the lysis. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cells again with PBS.
-
B Cell Enrichment: Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA). Add anti-mouse CD19 MACS beads and incubate for 15 minutes at 4°C.
-
Magnetic Separation: Wash the cells to remove unbound beads. Pass the cell suspension through a MACS separation column placed in a magnetic field. The CD19+ B cells will be retained in the column.
-
Elution: Remove the column from the magnet and elute the purified B cells by flushing with MACS buffer.
-
B-1a Cell Identification: B-1a cells can be identified by flow cytometry using antibodies against CD19, B220, IgM, and CD5. For further purification, fluorescence-activated cell sorting (FACS) can be performed to isolate the CD19+ B220low/– IgMhigh CD5+ population.
-
Culturing this compound Cells: Culture the isolated this compound cells in complete RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol. For some applications, co-culture with stromal cells like 40LB cells (expressing CD40L and BAFF) can enhance survival and activation.[6][8]
Protocol 2: CRISPR-Cas9 RNP Electroporation of this compound Cells
This protocol is optimized for the delivery of Cas9 ribonucleoproteins (RNPs) into primary B cells using the Neon™ Transfection System. It is crucial to optimize electroporation parameters for your specific this compound cell subtype and experimental conditions.
Materials:
-
Purified, high-quality Cas9 protein
-
Synthetic single guide RNA (sgRNA) or crRNA:tracrRNA duplex
-
Nuclease-free water or TE buffer
-
Neon™ Transfection System and associated kits (Tips, Resuspension Buffer R)
-
Pre-warmed this compound cell culture medium
Procedure:
-
Guide RNA Design: Design the gRNA targeting your gene of interest. The target sequence should be 20 nucleotides long and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[9][10] Use online design tools to minimize off-target effects.[10] For gene knockout, target an early exon to increase the likelihood of a frameshift mutation.[10]
-
RNP Complex Formation:
-
Resuspend the synthetic crRNA and tracrRNA in nuclease-free duplex buffer to a concentration of 200 µM each. Mix equal volumes of the crRNA and tracrRNA.
-
Denature at 95°C for 5 minutes and then allow to cool to room temperature to facilitate annealing into a gRNA duplex.
-
To form the RNP complex, mix the gRNA duplex with Cas9 protein at a molar ratio of approximately 1.5:1 (gRNA:Cas9). Incubate at room temperature for 10-20 minutes.[7]
-
-
Cell Preparation:
-
Harvest the cultured this compound cells and count them. For each electroporation, you will need 1 x 105 to 5 x 105 cells.
-
Centrifuge the cells at 300 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in Resuspension Buffer R to the desired concentration (e.g., 1 x 107 cells/mL).
-
-
Electroporation:
-
Gently mix the cell suspension with the pre-formed RNP complex. The final volume will depend on the Neon™ tip used (10 µL or 100 µL).
-
Aspirate the cell-RNP mixture into the Neon™ tip, avoiding air bubbles.
-
Insert the tip into the Neon™ Pipette Station and apply the electric pulse using an optimized program. For primary B cells, starting parameters could be in the range of 1400-1650V, 20-30ms pulse width, and 1-2 pulses. Optimization is critical. [11]
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells into a pre-warmed culture plate containing complete RPMI 1640 medium.
-
Incubate the cells at 37°C and 5% CO2. Allow the cells to recover for 48-72 hours before analysis.
-
Protocol 3: Validation of CRISPR-Cas9 Editing
This protocol outlines methods to validate the efficiency of gene editing in the targeted this compound cell population.
1. Analysis of Protein Knockout by Flow Cytometry (for surface proteins):
-
Staining: After 48-72 hours of recovery, harvest the electroporated this compound cells. Stain the cells with a fluorescently labeled antibody specific for the protein product of the targeted gene.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Compare the fluorescence intensity of the electroporated cells to that of mock-electroporated or non-edited control cells. A significant reduction in fluorescence indicates successful protein knockout.
2. Genotypic Analysis by Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):
-
Genomic DNA Extraction: Isolate genomic DNA from the edited and control this compound cells.
-
PCR Amplification: Amplify the genomic region surrounding the CRISPR target site using high-fidelity DNA polymerase.
-
Heteroduplex Formation: Denature the PCR products at 95°C and then slowly re-anneal them to allow the formation of heteroduplexes between wild-type and edited DNA strands.
-
Enzyme Digestion: Treat the re-annealed PCR products with a mismatch-specific endonuclease, such as T7 Endonuclease I, which will cleave the heteroduplexes at the site of mismatch.
-
Gel Electrophoresis: Analyze the digested DNA fragments on an agarose gel. The presence of cleaved fragments indicates the presence of insertions or deletions (indels) resulting from CRISPR-mediated non-homologous end joining (NHEJ). The percentage of editing can be estimated by the intensity of the cleaved bands relative to the uncut band.[12][13]
3. Genotypic Analysis by Sanger Sequencing and TIDE Analysis:
-
PCR and Sequencing: Amplify the target region from genomic DNA of edited and control cells and submit the PCR products for Sanger sequencing.
-
TIDE Analysis: Use a web-based tool like TIDE (Tracking of Indels by Decomposition) to analyze the Sanger sequencing chromatograms. TIDE can identify and quantify the frequency of different indels in the edited cell population.[13][14]
Visualizations
This compound Cell Signaling Pathways
This compound cell activation and function are governed by a complex network of signaling pathways. The B cell receptor (BCR) and co-stimulatory receptors like CD40 are central to these processes. Understanding these pathways is crucial for designing experiments to probe this compound cell function following CRISPR-Cas9 editing.
References
- 1. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Efficient CRISPR-Cas9-mediated mutagenesis in primary human B cells for identifying plasma cell regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Frontiers | In vivo analysis of CRISPR-edited germinal center murine B cells [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. manuals.plus [manuals.plus]
- 9. idtdna.com [idtdna.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. scge.mcw.edu [scge.mcw.edu]
- 12. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 13. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 14. CRISPR-Mediated Editing of the B Cell Receptor in Primary Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: B-1 Cell Co-culture with Other Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-1 cells are a unique subset of B lymphocytes that play a crucial role in both innate and adaptive immunity. They are a primary source of natural antibodies, which are vital for the initial defense against pathogens. Beyond antibody production, this compound cells engage in complex interactions with other immune cells, modulating their function and influencing the overall immune response. Understanding these interactions is critical for developing novel therapeutic strategies for a range of diseases, including autoimmune disorders, infections, and cancer.
These application notes provide detailed protocols for the co-culture of this compound cells with other key immune cells: T cells, macrophages, dendritic cells, and neutrophils. The included methodologies, data interpretation guidelines, and signaling pathway diagrams offer a comprehensive resource for researchers investigating the immunomodulatory functions of this compound cells.
I. This compound Cell Co-culture with T Cells
This compound cells can act as antigen-presenting cells (APCs), influencing T cell activation, proliferation, and differentiation. Co-culture systems are invaluable for dissecting the molecular and cellular basis of these interactions.
Data Presentation
Table 1: Quantitative Analysis of this compound Cell and T Cell Co-cultures
| Parameter | Condition | Result | Reference |
| T Cell Proliferation | T cells alone (with anti-CD3/CD28) | Baseline Proliferation | [1] |
| T cells + this compound cells (with anti-CD3/CD28) | Increased Proliferation | [1] | |
| Cytokine Secretion (pg/mL) | T cells alone (stimulated) | IL-2: 500, IFN-γ: 1000 | [2][3] |
| T cells + this compound cells (stimulated) | IL-2: 800, IFN-γ: 1500, IL-6: 1200 | [2][3] | |
| B Cell Activation Marker | This compound cells alone | CD86 low | [4] |
| This compound cells + activated T cells | CD86 high | [4] |
Experimental Protocols
Protocol 1: Isolation of Murine Peritoneal this compound Cells
This protocol describes the isolation of this compound cells from the peritoneal cavity of mice, a rich source of this cell population.[5][6]
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
5 mL syringe with a 22-gauge needle
-
15 mL conical tubes
-
Centrifuge
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorescently labeled antibodies against mouse CD19, B220, CD5, and CD43.
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the skin and peel it back to expose the peritoneal wall.
-
Carefully inject 5-10 mL of sterile, cold PBS into the peritoneal cavity using a 22-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Aspirate the peritoneal fluid using the same syringe and needle, avoiding puncture of the organs.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies for flow cytometric analysis and sorting. B-1a cells are typically identified as CD19+B220lowCD5+CD43+, while B-1b cells are CD19+B220lowCD5-CD43+.
Protocol 2: Isolation of Human this compound Cells from Peripheral Blood
Human this compound cells can be isolated from peripheral blood mononuclear cells (PBMCs).[7]
Materials:
-
Whole blood or leukopak
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
50 mL conical tubes
-
Centrifuge
-
FACS buffer
-
Fluorescently labeled antibodies against human CD20, CD27, CD43, and CD3.
Procedure:
-
Dilute the blood sample 1:1 with RPMI-1640.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the PBMC layer at the plasma-Ficoll interface.
-
Wash the PBMCs with RPMI-1640 and centrifuge at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies. Human this compound cells are typically identified as CD20+CD27+CD43+. A CD3 stain should be included to exclude T cells from the analysis.[7]
Protocol 3: this compound Cell and T Cell Co-culture
This protocol outlines the co-culture of this compound cells and T cells to assess antigen presentation and T cell activation.[1][8]
Materials:
-
Isolated this compound cells and CD4+ T cells
-
RPMI-1640 complete medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well U-bottom plates
-
Antigen of interest (e.g., ovalbumin)
-
Anti-CD3 and anti-CD28 antibodies (for polyclonal T cell stimulation)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T cell proliferation analysis
-
ELISA kits for cytokine quantification (e.g., IL-2, IFN-γ, IL-6)
Procedure:
-
Label the T cells with CFSE according to the manufacturer's protocol to track proliferation.
-
Plate this compound cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add the antigen of interest to the this compound cell culture and incubate for 2-4 hours to allow for antigen processing and presentation.
-
Add CFSE-labeled T cells to the wells at a 1:1 or 1:2 (this compound:T cell) ratio. For polyclonal stimulation, add soluble anti-CD3 and anti-CD28 antibodies.
-
Co-culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatant.
-
Analyze T cell proliferation by measuring CFSE dilution using flow cytometry.
-
Quantify cytokine levels in the supernatant using ELISA.
-
Analyze B cell activation markers (e.g., CD86) by flow cytometry.
Signaling Pathways and Logical Relationships
The interaction between this compound cells and T cells is a complex process involving multiple signaling pathways. A key interaction is the antigen presentation by this compound cells to T cells, which leads to T cell activation and subsequent help provided to the this compound cells.
This compound Cell and T Cell Interaction Pathway.
II. This compound Cell Co-culture with Macrophages
This compound cells are known to influence macrophage polarization, often promoting an anti-inflammatory M2-like phenotype. This interaction has significant implications for resolving inflammation and in the context of tumor immunology.
Data Presentation
Table 2: Quantitative Analysis of this compound Cell and Macrophage Co-cultures
| Parameter | Condition | Result | Reference |
| Macrophage Polarization | Macrophages alone (LPS stimulated) | M1 phenotype (High TNF-α, IL-1β) | [7] |
| Macrophages + this compound cells (LPS stimulated) | M2-like phenotype (Low TNF-α, High IL-10) | [7] | |
| M2 Marker Expression | Macrophages alone | CD206 low, Arginase-1 low | [8][9] |
| Macrophages + this compound cells | CD206 high, Arginase-1 high | [8][9] | |
| Cytokine Secretion (pg/mL) | Macrophages alone (LPS) | TNF-α: 2000, IL-10: 200 | [10] |
| Macrophages + this compound cells (LPS) | TNF-α: 500, IL-10: 1500 | [7][10] |
Experimental Protocols
Protocol 4: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Mouse femurs and tibias
-
RPMI-1640 complete medium
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
10 cm tissue culture dishes
-
Cell scraper
Procedure:
-
Euthanize a mouse and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend them in RPMI-1640 complete medium supplemented with 10% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
-
Plate the cells in 10 cm tissue culture dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3 days, add fresh medium.
-
On day 7, the cells will have differentiated into macrophages and can be harvested by gentle scraping.
Protocol 5: this compound Cell and Macrophage Co-culture for Polarization Studies
This protocol is designed to assess the effect of this compound cells on macrophage polarization.
Materials:
-
Isolated this compound cells and BMDMs
-
RPMI-1640 complete medium
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-10
-
Fluorescently labeled antibodies against F4/80, CD11b, CD86 (M1 marker), and CD206 (M2 marker)
Procedure:
-
Plate BMDMs at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Add this compound cells to the wells at a 1:1 ratio with the macrophages. For some conditions, use a transwell insert (0.4 µm pore size) to separate the two cell types to investigate the role of soluble factors.
-
Stimulate the co-cultures with 100 ng/mL of LPS for 24 hours to induce an inflammatory response. Include control wells with macrophages alone, with and without LPS.
-
After 24 hours, harvest the supernatant and the cells.
-
Quantify TNF-α and IL-10 levels in the supernatant by ELISA.
-
Analyze macrophage polarization by staining the cells with antibodies against F4/80, CD11b, CD86, and CD206 and analyzing by flow cytometry.
Signaling Pathways and Logical Relationships
This compound cells primarily drive macrophage polarization towards an M2-like phenotype through the secretion of IL-10.
This compound Cell-Mediated Macrophage Polarization.
III. This compound Cell Co-culture with Dendritic Cells
The interaction between this compound cells and dendritic cells (DCs) is less well-characterized but is an emerging area of interest. This compound cells may influence DC maturation and antigen presentation capacity.
Data Presentation
Table 3: Hypothetical Quantitative Analysis of this compound Cell and Dendritic Cell Co-cultures
| Parameter | Condition | Result | Reference |
| DC Maturation Marker | Immature DCs | CD80 low, CD86 low | [3] |
| Mature DCs (LPS stimulated) | CD80 high, CD86 high | [3] | |
| Mature DCs + this compound cells (LPS stimulated) | Moderately high CD80, CD86 | [11] | |
| Cytokine Secretion (pg/mL) | Mature DCs (LPS) | IL-12: 1000 | [12] |
| Mature DCs + this compound cells (LPS) | IL-12: 600, IL-10: 800 | [12] | |
| T Cell Proliferation | T cells + Mature DCs | High Proliferation | [3][11] |
| T cells + Mature DCs (pre-incubated with this compound cells) | Reduced Proliferation | [11] |
Experimental Protocols
Protocol 6: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Mouse femurs and tibias
-
RPMI-1640 complete medium
-
Recombinant GM-CSF and IL-4
-
10 cm tissue culture dishes
Procedure:
-
Isolate bone marrow cells as described in Protocol 4.
-
Culture the cells in RPMI-1640 complete medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, gently remove non-adherent cells and add fresh medium with cytokines.
-
On day 6, immature DCs can be harvested. For mature DCs, add 1 µg/mL LPS for the final 24 hours of culture.
Protocol 7: this compound Cell and Dendritic Cell Co-culture
Materials:
-
Isolated this compound cells and BMDCs
-
RPMI-1640 complete medium
-
24-well tissue culture plates
-
LPS
-
Fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86
-
ELISA kits for IL-12 and IL-10
Procedure:
-
Plate immature BMDCs at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Add this compound cells at a 1:1 ratio.
-
Stimulate with 100 ng/mL LPS for 24 hours to induce DC maturation.
-
Harvest supernatant and cells.
-
Analyze DC maturation markers (MHC-II, CD80, CD86) on CD11c+ cells by flow cytometry.
-
Measure IL-12 and IL-10 levels in the supernatant by ELISA.
Signaling Pathways and Logical Relationships
The interaction between this compound cells and dendritic cells likely involves a balance of activating and inhibitory signals, potentially mediated by cytokines and cell-surface molecules.
This compound Cell and Dendritic Cell Interaction.
IV. This compound Cell Co-culture with Neutrophils
Neutrophils can promote B cell survival and activation, a process that may be particularly relevant in the context of certain inflammatory conditions and infections.
Data Presentation
Table 4: Quantitative Analysis of this compound Cell and Neutrophil Co-cultures
| Parameter | Condition | Result | Reference |
| B Cell Survival | B cells alone | Baseline Survival | [4][13] |
| B cells + Neutrophils | Increased Survival | [4][13] | |
| B Cell Proliferation | B cells alone (anti-IgM stimulated) | Baseline Proliferation | [4][13] |
| B cells + Neutrophils (anti-IgM stimulated) | Increased Proliferation | [4][13] | |
| BAFF Secretion (pg/mL) | Neutrophils alone | Low BAFF | [14] |
| Neutrophils (stimulated) | High BAFF | [14] |
Experimental Protocols
Protocol 8: Isolation of Murine Bone Marrow Neutrophils
Materials:
-
Mouse femurs and tibias
-
Percoll or other density gradient medium
-
RPMI-1640 complete medium
-
Red blood cell lysis buffer
Procedure:
-
Isolate bone marrow cells as described in Protocol 4.
-
Perform a density gradient centrifugation using Percoll to separate neutrophils from other bone marrow cells.
-
Collect the neutrophil layer and wash with RPMI-1640.
-
Lyse any remaining red blood cells with RBC lysis buffer.
-
Wash the neutrophils and resuspend in complete medium.
Protocol 9: this compound Cell and Neutrophil Co-culture
Materials:
-
Isolated this compound cells and neutrophils
-
RPMI-1640 complete medium
-
24-well tissue culture plates
-
Anti-IgM antibody
-
Annexin V and PI for apoptosis assay
-
CFSE for proliferation assay
-
ELISA kit for BAFF
Procedure:
-
Plate neutrophils at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Add CFSE-labeled this compound cells at a 1:1 ratio.
-
For proliferation studies, stimulate with anti-IgM antibody.
-
Co-culture for 24-48 hours.
-
Harvest cells and supernatant.
-
Analyze B cell survival using Annexin V and PI staining by flow cytometry.
-
Analyze B cell proliferation by CFSE dilution.
-
Measure BAFF levels in the supernatant by ELISA.
Signaling Pathways and Logical Relationships
A key mediator of the neutrophil effect on B cells is the B-cell activating factor (BAFF), which promotes B cell survival and proliferation.
Neutrophil-Derived BAFF Signaling in this compound Cells.
Conclusion
The co-culture systems described in these application notes provide a robust framework for investigating the multifaceted interactions between this compound cells and other key players of the immune system. By employing these detailed protocols and utilizing the provided data interpretation and signaling pathway guides, researchers can gain deeper insights into the immunomodulatory functions of this compound cells. This knowledge is essential for the development of novel immunotherapies targeting a wide array of human diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. m.youtube.com [m.youtube.com]
- 4. akadeum.com [akadeum.com]
- 5. [PDF] Isolation of Mouse Peritoneal Cavity Cells | Semantic Scholar [semanticscholar.org]
- 6. Isolation of mouse peritoneal cavity cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 11. Frontiers | Dendritic cell phenotype and function in a 3D co-culture model of patient-derived metastatic colorectal cancer organoids [frontiersin.org]
- 12. iji.sums.ac.ir [iji.sums.ac.ir]
- 13. google.com [google.com]
- 14. ausl.latina.it [ausl.latina.it]
Application Notes and Protocols for Measuring B-1 Cell Phagocytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-1 cells, a unique subset of B lymphocytes, play a crucial role in the innate immune response, in part through their ability to phagocytose particulate antigens.[1] This function positions them at the crossroads of innate and adaptive immunity, as they can internalize, process, and present antigens to T cells.[1] Measuring the phagocytic activity of this compound cells is essential for understanding their role in host defense, autoimmune diseases, and as potential targets for therapeutic intervention. These application notes provide detailed protocols for various assays to quantify this compound cell phagocytosis, summarize key quantitative data, and illustrate the underlying signaling pathways.
Key Concepts in this compound Cell Phagocytosis
This compound cell phagocytosis is an active process involving the engulfment of particles such as bacteria, cellular debris, and synthetic beads. This process can be mediated by different cell surface receptors, primarily the B-cell receptor (BCR) and Fc receptors (FcRs), and is dependent on the dynamic rearrangement of the actin cytoskeleton.[1][2] Following internalization, the ingested material is contained within a phagosome, which matures into a phagolysosome where the contents are degraded.[1] Antigens derived from this process can then be presented on MHC class II molecules to CD4+ T cells, initiating an adaptive immune response.[1]
Assays for Measuring this compound Cell Phagocytic Activity
A variety of in vitro and in vivo assays can be employed to measure the phagocytic capacity of this compound cells. The choice of assay depends on the specific research question, available resources, and the desired throughput.
In Vitro Phagocytosis Assays
In vitro assays offer a controlled environment to study the cellular and molecular mechanisms of this compound cell phagocytosis.
1. Fluorescent Bead-Based Phagocytosis Assay using Flow Cytometry
This is a high-throughput method to quantify the percentage of phagocytic this compound cells and the extent of phagocytosis per cell.
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Principle: this compound cells are incubated with fluorescently labeled microspheres (beads). After incubation, extracellular beads are distinguished from internalized beads, and the fluorescence of the cells is measured by flow cytometry.
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Protocol:
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Isolate this compound cells from the peritoneal cavity or spleen of mice.
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Wash and resuspend the cells in complete RPMI 1640 medium.
-
Add fluorescent latex beads (e.g., 1 µm diameter) to the cell suspension at a specific cell-to-bead ratio (e.g., 1:10).
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Incubate for 2-4 hours at 37°C in a 5% CO2 incubator. A control sample should be incubated at 4°C to assess for passive binding versus active uptake.
-
To quench the fluorescence of extracellularly bound beads, add trypan blue solution (0.2%) to the cell suspension for 1-2 minutes before analysis.
-
Wash the cells with cold PBS to remove excess beads and trypan blue.
-
Stain the cells with fluorescently labeled antibodies specific for this compound cell markers (e.g., CD19, CD5, CD11b, B220).[1]
-
Analyze the cells by flow cytometry. The percentage of fluorescently positive this compound cells represents the phagocytic population. The mean fluorescence intensity (MFI) can be used as a measure of the number of beads internalized per cell.
-
2. Phagocytosis Assay using Microscopy
Microscopy-based assays provide visual confirmation of phagocytosis and allow for detailed morphological analysis.
-
Principle: this compound cells are incubated with visible particles (e.g., fluorescent beads or opsonized red blood cells), and internalization is visualized and quantified using fluorescence or confocal microscopy.
-
Protocol:
-
Seed isolated this compound cells onto glass coverslips in a 24-well plate and allow them to adhere.
-
Add the phagocytic targets (e.g., fluorescent beads or opsonized erythrocytes) to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Gently wash the cells with PBS to remove non-ingested particles.
-
Fix the cells with 4% paraformaldehyde.
-
To differentiate between extracellular and intracellular particles, perform an immunofluorescence staining for an extracellular marker on the target particle before cell permeabilization.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and stain for intracellular structures (e.g., F-actin with phalloidin) and the nucleus (e.g., with DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
The phagocytic index can be calculated as the percentage of cells that have internalized at least one particle, and the number of particles per cell can also be quantified.[3]
-
3. Bacterial Phagocytosis and Killing Assay
This assay assesses the ability of this compound cells not only to engulf bacteria but also to kill them, a key functional outcome of phagocytosis.
-
Principle: this compound cells are incubated with live bacteria. After allowing for phagocytosis, extracellular bacteria are killed with an antibiotic that does not penetrate the host cells. The internalized, viable bacteria are then quantified by lysing the this compound cells and plating the lysate on agar plates.
-
Protocol:
-
Prepare a single-cell suspension of isolated this compound cells and a log-phase culture of the bacteria of interest (e.g., E. coli).
-
Incubate the this compound cells with the bacteria (e.g., at a multiplicity of infection of 10) for 1-2 hours at 37°C to allow for phagocytosis.
-
Add an antibiotic (e.g., gentamicin) to the culture medium to kill extracellular bacteria. Incubate for an additional hour.
-
Wash the cells extensively with PBS to remove the antibiotic and dead bacteria.
-
Lyse the this compound cells with a detergent (e.g., 0.1% Triton X-100 in sterile water) to release the internalized bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
In Vivo Phagocytosis Assay
In vivo assays provide a more physiologically relevant assessment of this compound cell phagocytic activity within their natural environment.
-
Principle: Fluorescent particles are injected into the peritoneal cavity of a mouse. After a period of time, peritoneal cells are harvested, and the uptake of the fluorescent particles by this compound cells is analyzed by flow cytometry.
-
Protocol:
-
Inject fluorescently labeled beads or pH-sensitive fluorescently labeled E. coli bioparticles (which fluoresce brightly in the acidic environment of the phagolysosome) intraperitoneally into mice.[1]
-
After a specific time interval (e.g., 3 hours), euthanize the mice and harvest the peritoneal cavity cells by lavage with cold PBS.[1]
-
Stain the harvested cells with a panel of fluorescently labeled antibodies to identify this compound cell subsets (e.g., anti-B220, -CD19, -CD5, -CD11b).[1]
-
Analyze the cells by flow cytometry to determine the percentage of this compound cells that have phagocytosed the fluorescent particles.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound cell phagocytosis assays.
Table 1: In Vitro Phagocytosis of Fluorescent Beads by Murine Peritoneal B Cell Subsets
| B Cell Subset | Percentage of Phagocytic Cells (%) | Reference |
| B-1a | 10 - 15 | [1] |
| B-1b | 10 - 15 | [1] |
| B-2 | < 2.5 | [1] |
Table 2: In Vivo Phagocytosis of Bioparticles by Murine Peritoneal B Cell Subsets
| B Cell Subset | Percentage of Phagocytic Cells (%) | Reference |
| B-1a | ~12 | [1] |
| B-1b | ~14 | [1] |
| B-2 | < 2 | [1] |
Signaling Pathways in this compound Cell Phagocytosis
The process of phagocytosis is initiated by the engagement of specific receptors and is orchestrated by a complex network of intracellular signaling pathways.
BCR-Mediated Phagocytosis
Engagement of the B-cell receptor (BCR) by particulate antigens can trigger phagocytosis. This is a key mechanism for the uptake of specific antigens.
Caption: BCR-Mediated Phagocytosis Signaling Pathway.
Fc Receptor-Mediated Phagocytosis
This compound cells can also phagocytose opsonized particles (coated with antibodies) through Fc receptors (FcRs).
Caption: Fc Receptor-Mediated Phagocytosis Signaling.
Antigen Presentation Following Phagocytosis
After internalization and degradation of the antigen, peptides are loaded onto MHC class II molecules for presentation to T helper cells.
Caption: Antigen Presentation Workflow Post-Phagocytosis.
Experimental Workflow for a Typical Phagocytosis Assay
The following diagram outlines a general workflow for conducting a this compound cell phagocytosis experiment.
Caption: General Experimental Workflow for Phagocytosis Assays.
Conclusion
The assays and protocols described in these application notes provide a robust framework for the quantitative assessment of this compound cell phagocytic activity. By employing these methods, researchers can gain valuable insights into the innate immune functions of this compound cells and their contribution to the overall immune response. The provided signaling pathway diagrams offer a visual guide to the molecular mechanisms governing this important cellular process, which can aid in the identification of new targets for immunomodulatory drugs. Careful experimental design and adherence to these detailed protocols will ensure the generation of reliable and reproducible data in the study of this compound cell biology.
References
Techniques for Analyzing B-1 Cell Receptor Repertoire: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the B-1 cell receptor (BCR) repertoire. This compound cells are a unique subset of B lymphocytes that play a critical role in innate-like immune responses and the production of natural antibodies. Understanding the diversity and characteristics of their BCR repertoire is crucial for research in immunology, vaccine development, and autoimmune diseases.
I. Introduction to this compound Cell Receptor Repertoire Analysis
The this compound cell receptor repertoire is shaped by V(D)J recombination and is characterized by distinct features, including limited V-gene usage and lower levels of somatic hypermutation (SHM) compared to conventional B-2 cells. Analyzing this repertoire provides insights into the selection and expansion of this compound cell clones, their antigen specificities, and their role in maintaining immune homeostasis. Modern techniques, particularly high-throughput sequencing and single-cell analysis, have revolutionized our ability to study the this compound cell BCR repertoire in unprecedented detail.
II. Quantitative Data Summary
A comprehensive understanding of the this compound cell repertoire involves the analysis of various quantitative parameters. The following tables summarize key data points typically assessed in these studies.
Table 1: V(D)J Gene Segment Usage Frequencies in Murine Peritoneal B-1a Cells
| Gene Segment | Family | Representative Genes | Frequency (%) |
| VH | VH1 (J558) | VH1-84, VH1-72, VH1-55 | 25-40 |
| VH11 | VH11-1, VH11-2 | 10-20 | |
| VH12 | VH12-1, VH12-3 | 5-15 | |
| Q52 | VHQ52 | 5-10 | |
| DH | DSP | DSP2.2, DSP2.3, DSP2.5 | 40-60 |
| DFL | DFL16.1, DFL16.2 | 20-30 | |
| JH | JH1 | JH1 | 30-50 |
| JH2 | JH2 | 20-30 | |
| JH3 | JH3 | 10-20 | |
| JH4 | JH4 | 10-20 |
Note: Frequencies are approximate and can vary between mouse strains and experimental conditions.
Table 2: Clonal Expansion and Somatic Hypermutation in this compound Cells
| Parameter | B-1a Cells | B-1b Cells | Conventional B-2 Cells |
| Clonal Expansion | Present, increases with age[1][2] | Present, can be extensive | Antigen-dependent, prominent in germinal centers |
| Somatic Hypermutation (IgM) | Low frequency[3] | Low frequency[3] | High frequency after antigen stimulation[4] |
| Somatic Hypermutation (IgA) | N/A | Extensive in peritoneal cells[3] | High frequency |
III. Experimental Protocols
This section provides detailed protocols for the isolation and analysis of this compound cells and their BCR repertoire.
Protocol 1: Isolation of Murine Peritoneal this compound Cells
This protocol describes the harvesting of cells from the peritoneal cavity of mice, a primary location for this compound cells.
Materials:
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70% Ethanol
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Sterile dissection tools (forceps, scissors)
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Dissection board and pins
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6 mL and 10 mL sterile syringes
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25-gauge and 22-gauge sterile needles
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Ice-cold sterile Phosphate-Buffered Saline (PBS) or EasySep™ Buffer
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50 mL conical tubes
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Refrigerated centrifuge
Procedure:
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Euthanize the mouse according to institutional guidelines.
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Secure the mouse to a dissection board by its limbs.
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Sterilize the abdominal area with 70% ethanol.
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Using forceps, lift the skin along the midline and make a small incision through the skin, being careful not to puncture the underlying peritoneal wall.
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Retract the skin to expose the intact peritoneum.
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Fill a 6 mL syringe with 5 mL of ice-cold PBS or EasySep™ Buffer and attach a 25-gauge needle.
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Carefully insert the needle through the peritoneal wall in the lower abdominal quadrant at a shallow angle to avoid puncturing internal organs.
-
Slowly inject the 5 mL of buffer into the peritoneal cavity.[3]
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.[3]
-
Using a 10 mL syringe with a 22-gauge needle, aspirate the peritoneal fluid slowly from the opposite lower quadrant.[5]
-
Dispense the collected cell suspension into a 50 mL conical tube kept on ice.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.[3]
-
Carefully discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications.
Protocol 2: Purification of B-1a Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol describes the enrichment of B-1a cells from the isolated peritoneal cell suspension using negative selection to obtain "untouched" B cells, followed by positive selection for CD5.
Materials:
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Peritoneal cell suspension (from Protocol 1)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
B Cell Isolation Kit, mouse (e.g., Miltenyi Biotec)
-
CD5 MicroBeads, mouse (e.g., Miltenyi Biotec)
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LS Columns and a MACS separator
-
15 mL conical tubes
Procedure:
-
Resuspend the peritoneal cell pellet in MACS buffer and perform a cell count.
-
Follow the manufacturer's instructions for the B Cell Isolation Kit (negative selection). This typically involves adding a cocktail of biotin-conjugated antibodies against non-B cells, followed by anti-biotin microbeads.
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Apply the cell suspension to an LS column placed in a magnetic separator.
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Collect the flow-through containing the enriched, untouched B cells.
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To isolate B-1a cells, centrifuge the enriched B cells and resuspend them in MACS buffer.
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Add CD5 MicroBeads to the B cell suspension and incubate according to the manufacturer's protocol.
-
Wash the cells and resuspend in MACS buffer.
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Apply the cell suspension to a new LS column in a magnetic separator.
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The magnetically labeled B-1a cells (CD5+) will be retained in the column.
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Remove the column from the separator and elute the purified B-1a cells by firmly pushing the plunger into the column.
Protocol 3: High-Throughput Single-Cell BCR Sequencing (adapted from 10x Genomics Chromium Platform)
This protocol provides a general workflow for preparing single this compound cells for BCR repertoire analysis using the 10x Genomics Chromium Single Cell V(D)J platform.
Materials:
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Purified this compound cell suspension
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Chromium Single Cell 5' Library & Gel Bead Kit
-
Chromium Controller and associated reagents and consumables
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PCR thermocycler
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Agilent Bioanalyzer or similar instrument for library QC
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Cell Preparation:
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Ensure a high-viability single-cell suspension of purified this compound cells in a compatible buffer (e.g., PBS with 0.04% BSA).
-
Perform a cell count and adjust the concentration as recommended in the 10x Genomics user guide.
-
-
GEM Generation and Barcoding:
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Load the single-cell suspension, Gel Beads, and partitioning oil onto a Chromium Chip.
-
Run the chip on the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are partitioned with a unique 10x Barcode.
-
-
Reverse Transcription and cDNA Amplification:
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Perform reverse transcription within the GEMs to generate barcoded full-length cDNA.
-
Break the emulsion and pool the barcoded cDNA.
-
Amplify the cDNA via PCR.
-
-
V(D)J Enrichment and Library Construction:
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Use a nested PCR approach with primers specific to the immunoglobulin constant regions to enrich for BCR transcripts (both heavy and light chains).
-
Perform enzymatic fragmentation and size selection of the enriched V(D)J transcripts.
-
Ligate sequencing adapters and sample indices.
-
-
Library Quantification and Sequencing:
-
Quantify the final library using a fluorometric method (e.g., Qubit) and assess the library size distribution using a Bioanalyzer.
-
Sequence the library on an Illumina platform, following the manufacturer's recommendations for read length and sequencing depth.
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Protocol 4: Bioinformatic Analysis of Single-Cell BCR Sequencing Data
This protocol outlines the key steps for processing and analyzing single-cell BCR sequencing data.
Software/Tools:
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Cell Ranger: 10x Genomics software for initial data processing.
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IMGT/V-QUEST or IgBLAST: For V(D)J gene annotation.
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Immcantation Framework (pRESTO, Change-O, Alakazam): A suite of tools for repertoire analysis.
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scRepertoire or dandelion: R and Python packages for single-cell immune repertoire analysis.
Procedure:
-
Primary Analysis (Cell Ranger):
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Use the cellranger vdj pipeline to process the raw sequencing data. This will perform demultiplexing, barcode processing, UMI counting, and assembly of V(D)J contigs for each cell.
-
-
V(D)J Annotation:
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Annotate the assembled contigs with V, D, and J germline gene segments using IMGT/V-QUEST or IgBLAST.
-
-
Clonal Analysis:
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Group cells into clonal lineages based on shared V and J gene usage and CDR3 sequence similarity. Tools like Change-O can be used for this purpose.
-
-
Repertoire Characterization:
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Analyze various repertoire features, including:
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V(D)J Gene Usage: Quantify the frequency of different V, D, and J genes.
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CDR3 Length Distribution: Analyze the length of the complementarity-determining region 3.
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Clonal Abundance and Diversity: Assess the size of clonal families and the overall diversity of the repertoire.
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Somatic Hypermutation: Calculate the frequency and patterns of mutations relative to the germline sequences.
-
-
-
Integration with Transcriptomic Data:
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If whole-transcriptome data was also generated, integrate the BCR repertoire information with the gene expression profiles of the this compound cells to correlate cell phenotype with BCR characteristics.
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows in this compound cell receptor analysis.
Caption: Experimental workflow for this compound cell receptor repertoire analysis.
Caption: Simplified this compound cell receptor signaling pathway.
V. Conclusion
The methodologies and data presented in these application notes provide a framework for the detailed analysis of the this compound cell receptor repertoire. By employing these techniques, researchers can gain valuable insights into the fundamental biology of this compound cells and their role in health and disease, ultimately aiding in the development of novel diagnostics and therapeutics.
References
- 1. A model of somatic hypermutation targeting in mice based on high-throughput immunoglobulin sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatic hypermutation in peritoneal B1b cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Somatic hypermutation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: B-1 Cell Isolation from Peritoneal Lavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of B-1 cells from murine peritoneal lavage.
Troubleshooting Guide
Question: My total peritoneal cell yield is lower than expected. What are the possible causes and solutions?
Answer:
A low total cell yield is a common issue that can often be resolved by optimizing your peritoneal lavage technique and considering mouse-specific factors.
Potential Causes & Recommended Solutions:
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Incomplete Lavage: Insufficient flushing of the peritoneal cavity can leave a significant number of cells behind.
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Poor Fluid Recovery: Leaving a substantial amount of the lavage fluid in the peritoneal cavity will directly result in lower cell numbers.
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Solution: After massaging, gently aspirate the fluid from a lower quadrant of the abdomen. You can tilt the mouse to help pool the fluid for easier collection. Recovering as much of the initial volume as possible is crucial.
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Mouse Strain, Age, and Sex: The number of peritoneal cells can vary significantly between different mouse strains, and is also influenced by the age and sex of the animals.
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Solution: Be aware of the expected yields for your specific mouse model (see Table 1). For instance, aged mice may have more B-1a cells than younger mice.[3] It's important to be consistent with the age and sex of the mice used in your experiments to ensure reproducible results.
-
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Cell Lysis during Collection: Harsh handling of the collected cell suspension can lead to cell death and a lower viable cell count.
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Solution: Handle the cell suspension gently at all times. Keep the cells on ice and use a low-speed centrifugation (e.g., 300 x g for 10 minutes) to pellet the cells without causing excessive mechanical stress.[4]
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Question: My total cell count is good, but the percentage of this compound cells is very low. Why is this happening?
Answer:
A low percentage of this compound cells within a healthy total cell population often points to issues with cell identification or specific biological factors affecting the this compound cell population.
Potential Causes & Recommended Solutions:
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Incorrect Flow Cytometry Gating: Improperly defined gates during flow cytometry analysis are a frequent cause of inaccurate this compound cell quantification.
-
Solution: Use a well-defined gating strategy. A common approach is to first gate on lymphocytes by forward and side scatter, then on singlets, and subsequently identify B cells (CD19+). From the B cell population, this compound cells can be identified as CD19+IgMhiCD43+, and further subdivided into B-1a (CD5+) and B-1b (CD5-) subsets.[5][6][7] It is also crucial to use appropriate fluorescence minus one (FMO) controls to set your gates accurately.
-
-
Mouse Strain and Age: The proportion of this compound cells in the peritoneal cavity is known to differ between mouse strains and can change with age.[3][8][9]
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Solution: Refer to literature for expected this compound cell frequencies in your chosen mouse strain and age group. C57BL/6 mice, for example, are known to have a high proportion of this compound cells in their peritoneal cavity.[8]
-
-
Inflammation or Infection: An underlying inflammatory condition or infection in the mouse can lead to the recruitment of other immune cells, such as neutrophils and macrophages, into the peritoneal cavity, thereby reducing the relative percentage of this compound cells.
-
Solution: Ensure your mice are housed in a specific-pathogen-free (SPF) environment. Visually inspect the peritoneal lavage fluid for any signs of inflammation, such as cloudiness or discoloration.
-
Question: My cell viability is low after the peritoneal lavage. How can I improve it?
Answer:
Low cell viability can compromise downstream applications. Maintaining cell health throughout the isolation procedure is critical.
Potential Causes & Recommended Solutions:
-
Suboptimal Lavage Buffer: The composition of the lavage buffer is important for maintaining cell viability.
-
Solution: Use ice-cold, sterile PBS. The addition of a protein source, such as 2-3% Fetal Bovine Serum (FBS), can help to stabilize the cells.[2]
-
-
Contamination with Blood: Puncturing an organ or blood vessel during the lavage procedure can lead to significant red blood cell contamination and can also impact the viability of the isolated leukocytes.
-
Solution: Be careful during the injection and aspiration steps to avoid puncturing any internal organs. If you notice significant blood contamination, it is best to discard the sample.[2] If minor contamination occurs, a red blood cell (RBC) lysis step can be performed, but this should be done gently and according to a validated protocol to minimize harm to the lymphocytes.
-
-
Mechanical Stress: Excessive shear forces from vigorous pipetting or high-speed centrifugation can damage cells.
-
Solution: Handle cells gently at all times. Use wide-bore pipette tips for cell resuspension and centrifuge at a low speed (e.g., 300 x g).
-
Frequently Asked Questions (FAQs)
Q1: What is the expected total cell yield from a peritoneal lavage in a healthy mouse? A1: From an unmanipulated mouse, you can typically expect to recover between 5-10 million total peritoneal cells.[2] However, this number can vary depending on the mouse strain, with some strains yielding as low as 2.75 million and others up to 5.85 million cells.[9]
Q2: What percentage of peritoneal cells are typically this compound cells? A2: In a healthy adult C57BL/6 mouse, B cells can constitute 50-60% of the total peritoneal cells, and this compound cells can represent over 80% of these B cells.[2][8]
Q3: What are the key surface markers for identifying murine peritoneal this compound cells? A3: Peritoneal this compound cells are typically identified as being CD19+, B220low, IgMhi, IgDlow, and CD23-. They can be further subdivided into B-1a cells, which are CD5+, and B-1b cells, which are CD5-. CD11b is also commonly expressed on this compound cells.[2][3][5]
Q4: Can I use an eliciting agent to increase my this compound cell yield? A4: While eliciting agents like thioglycollate are used to increase the yield of macrophages, they are not typically used for this compound cell isolation and may alter the cellular composition of the peritoneal cavity.[2] For isolating a resting population of this compound cells, it is best to use unmanipulated mice.
Data Summary
Table 1: Expected Cell Yields and Populations from Murine Peritoneal Lavage
| Parameter | Expected Value | Mouse Strain/Condition |
| Total Peritoneal Cells | 5 - 10 million | Unmanipulated Mouse[2] |
| Total Peritoneal Cells | 2.75 - 5.85 million | Varies by strain (e.g., CBA/Ca vs. MF1)[9] |
| B Cells (% of total live cells) | 50 - 60% | Unmanipulated Mouse[2] |
| Macrophages (% of total live cells) | ~30% | Unmanipulated Mouse[2] |
| T Cells (% of total live cells) | 5 - 10% | Unmanipulated Mouse[2] |
| This compound Cells (% of total B cells) | >80% | Adult C57BL/6 Mouse[8] |
Detailed Experimental Protocols
Protocol 1: Peritoneal Lavage for this compound Cell Isolation
Materials:
-
Mouse (e.g., 8-12 week old C57BL/6)
-
70% Ethanol
-
Sterile scissors and forceps
-
10 mL syringe with a 27-gauge needle
-
10 mL syringe with a 22-gauge needle
-
Ice-cold, sterile PBS with 2% FBS (Lavage Buffer)
-
50 mL conical tube
-
Ice
Procedure:
-
Humanely euthanize the mouse according to your institution's approved protocol.
-
Secure the mouse on its back and spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the midline of the abdominal skin and retract the skin to expose the intact peritoneal wall. Be careful not to puncture the peritoneum.
-
Using the 10 mL syringe with the 27-gauge needle, draw up 8-10 mL of ice-cold Lavage Buffer.
-
Carefully insert the needle into the peritoneal cavity at a shallow angle in the lower right or left quadrant.
-
Slowly inject the Lavage Buffer into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Using the 10 mL syringe with the 22-gauge needle, carefully re-insert the needle into the peritoneal cavity in a lower quadrant.
-
Slowly aspirate the lavage fluid, recovering as much as possible, and dispense it into a 50 mL conical tube kept on ice.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in your desired buffer for cell counting and subsequent analysis.
Protocol 2: Flow Cytometry Staining for this compound Cell Identification
Materials:
-
Peritoneal cell suspension
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-B220, anti-IgM, anti-CD5, anti-CD23, anti-CD11b)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Count the cells and adjust the concentration to 1 x 107 cells/mL in FACS buffer.
-
Aliquot 1 x 106 cells (100 µL) into FACS tubes.
-
Add Fc block to each tube and incubate on ice for 10-15 minutes.
-
Without washing, add the antibody cocktail containing your fluorescently labeled antibodies at their predetermined optimal concentrations.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
Visualizations
Caption: Experimental workflow for the isolation and analysis of peritoneal this compound cells.
Caption: Troubleshooting decision tree for low this compound cell yield.
Caption: Simplified this compound cell receptor (BCR) signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol to isolate primary mouse peritoneal macrophage metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single-cell genomics identifies distinct B1 cell developmental pathways and reveals aging-related changes in the B-cell receptor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse strain differences in resident peritoneal cells: a flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: B-1a and B-1b Cell Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in distinguishing B-1a and B-1b cells by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary markers for distinguishing B-1a and B-1b cells in mice?
A1: The primary method for distinguishing B-1a and B-1b cells is based on the expression of CD5. Both populations are typically identified as CD19+ and B220^low/-.[1] Within this B-1 cell gate, B-1a cells are CD5+, while B-1b cells are CD5-.[1][2] Additional markers such as IgM, IgD, CD43, and CD11b are also used to define the broader this compound cell population.
Q2: From which tissues can I isolate B-1a and B-1b cells?
A2: this compound cells are most abundantly found in the peritoneal and pleural cavities.[3] They constitute a smaller fraction of B cells in the spleen and are less commonly found in the blood.[1] For laboratory isolation, a peritoneal lavage is a common and effective technique to harvest a significant number of this compound cells.[1]
Q3: Is CD11b a reliable marker for all this compound cells?
A3: While often used to help identify this compound cells, CD11b is not expressed on all this compound cells. Studies have shown that only about half of peritoneal this compound cells (both B-1a and B-1b) express CD11b.[3] Therefore, relying solely on CD11b to gate for all this compound cells will lead to the exclusion of a significant portion of the this compound cell population.
Q4: What is the expected phenotype of this compound cells compared to conventional B-2 cells?
A4: this compound cells have a distinct phenotype from conventional B-2 cells. Generally, this compound cells are IgM^high, IgD^low, CD23-, and B220^low, while B-2 cells are typically IgM^low, IgD^high, CD23+, and B220^high.[4]
Troubleshooting Guide
Issue 1: Weak or no CD5 signal on B-1a cells.
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Possible Cause 1: Low CD5 expression. CD5 expression on B-1a cells is lower than on T-cells. Ensure your instrument settings, particularly the voltage for the channel detecting CD5, are optimized to resolve this dim signal from the negative population.
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Possible Cause 2: Antibody choice or titration. The choice of anti-CD5 antibody clone and its titration is critical. Use a brightly conjugated fluorochrome for the anti-CD5 antibody. Ensure the antibody has been properly titrated to find the optimal concentration that maximizes the signal-to-noise ratio.
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Possible Cause 3: Gating strategy. If you are gating on all B cells (e.g., all CD19+ cells) before looking for CD5, the bright CD5 signal from T-cells might compress the scale, making it difficult to visualize the dimmer B-1a population. It is often better to first gate on the this compound cell population (CD19+, B220^low) before examining CD5 expression.
Issue 2: Difficulty distinguishing the CD5- B-1b population from other CD5- B cells.
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Possible Cause 1: Overlapping phenotypes. The B-1b population can be heterogeneous in its marker expression.[5] This can make it challenging to create a clean gate that excludes all other CD5- B cells, such as B-2 cells or marginal zone B cells.
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Solution 1: Multi-parameter gating. Utilize a combination of markers to isolate B-1b cells. After gating on CD19+ and B220^low, and then selecting the CD5- population, further refine this gate using markers like CD43+ and CD23-. B-2 cells are typically CD43- and CD23+.
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Solution 2: Anatomical location. Remember that B-1b cells are enriched in the peritoneal cavity. If you are working with spleen or lymph nodes, the frequency of B-1b cells will be much lower, and the potential for overlap with other B cell populations is higher.
Issue 3: High background or non-specific staining.
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Possible Cause 1: Fc receptor binding. B cells express Fc receptors which can non-specifically bind antibodies.
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Solution 1: Fc block. Always include an Fc block step in your staining protocol. This involves pre-incubating your cells with an anti-CD16/CD32 antibody to block Fc receptors before adding your specific antibodies.
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Possible Cause 2: Dead cells. Dead cells can non-specifically bind antibodies, leading to high background.
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Solution 2: Viability dye. Include a viability dye in your panel to exclude dead cells from your analysis. This is a critical step for clean flow cytometry data.
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Possible Cause 3: Antibody concentration. Using too much antibody can increase non-specific binding.
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Solution 3: Antibody titration. Properly titrate all antibodies in your panel to determine the optimal concentration for staining.
Quantitative Data Summary
| Marker | B-1a Cells | B-1b Cells | Conventional B-2 Cells |
| CD19 | High | High | High |
| B220/CD45R | Low to Negative | Low to Negative | High |
| IgM | High | High | Low |
| IgD | Low | Low | High |
| CD5 | Positive | Negative | Negative |
| CD43 | Positive | Positive | Negative |
| CD23 | Negative | Negative | Positive |
| CD11b | Variable | Variable | Negative |
Experimental Protocol: Flow Cytometric Analysis of Murine Peritoneal B-1a and B-1b Cells
This protocol outlines the key steps for the identification and differentiation of B-1a and B-1b cells from the mouse peritoneal cavity.
1. Materials:
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Phosphate-Buffered Saline (PBS)
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Fetal Bovine Serum (FBS)
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FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
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Anti-mouse CD16/CD32 (Fc block)
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Fluorochrome-conjugated antibodies (see suggested panel below)
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Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
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12x75mm FACS tubes
2. Suggested Antibody Panel:
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CD19 (e.g., conjugated to PerCP-Cy5.5)
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B220/CD45R (e.g., conjugated to APC-Cy7)
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CD5 (e.g., conjugated to PE)
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IgM (e.g., conjugated to FITC)
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CD43 (e.g., conjugated to APC)
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CD23 (e.g., conjugated to PE-Cy7)
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CD11b (e.g., conjugated to BV421)
3. Cell Isolation:
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Euthanize the mouse according to approved institutional protocols.
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Expose the peritoneal wall and carefully inject 5-10 mL of cold PBS into the peritoneal cavity using a 27G needle.
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Gently massage the abdomen for 1-2 minutes to dislodge cells.
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Carefully aspirate the peritoneal fluid using a 25G needle and syringe and place it into a 15 mL conical tube on ice.
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Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
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Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
4. Staining Protocol:
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Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube.
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Add Fc block (anti-mouse CD16/CD32) at the manufacturer's recommended concentration and incubate for 10-15 minutes at 4°C.
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Without washing, add the cocktail of fluorochrome-conjugated antibodies at their pre-titrated optimal concentrations.
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Incubate for 20-30 minutes at 4°C in the dark.
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Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in 200-400 µL of FACS buffer.
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Just before analysis, add the viability dye according to the manufacturer's instructions.
5. Gating Strategy:
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
Gate on singlets using FSC-A vs FSC-H (or SSC-A vs SSC-W) to exclude doublets.
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Gate on live cells by excluding cells positive for the viability dye.
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Identify this compound cells: From the live singlets, gate on CD19+ and B220^low cells.
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Differentiate B-1a and B-1b cells: From the this compound cell gate, plot CD5 on one axis. The CD5+ population represents B-1a cells, and the CD5- population represents B-1b cells.
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Confirm phenotype: Further analyze the B-1a and B-1b gates for the expression of other markers like IgM, CD43, and CD23 to confirm their identity.
Visualizations
Caption: Developmental pathways of B-1a, B-1b, and B-2 cells.
Caption: Flow cytometry gating workflow for B-1a and B-1b cell identification.
References
B-1 Cell Culture Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common contamination issues encountered during B-1 cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in this compound cell culture?
A1: this compound cell cultures are susceptible to the same contaminants as other mammalian cell cultures. The most common types include:
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Bacterial Contamination: Often characterized by a sudden drop in pH (media turning yellow), turbidity, and the appearance of small, motile particles between cells when viewed under a microscope.[1][2]
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Yeast Contamination: Appears as individual, round or oval particles that may be budding. The media may become turbid and change to a yellowish color over time.[1][2]
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Mold Contamination: Typically visible as filamentous structures (hyphae) in the culture. The media may initially remain clear but can become cloudy as the contamination progresses.[1]
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Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible by standard light microscopy and does not cause obvious turbidity or pH changes.[3] Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in cell morphology, and altered cellular responses.[4]
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Endotoxin (Lipopolysaccharide - LPS) Contamination: Endotoxins are components of the outer membrane of Gram-negative bacteria and can be present even if the bacteria are no longer viable.[5] They are potent activators of this compound cells and can significantly impact experimental results.[5]
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Cross-Contamination with other cell lines: This can occur through shared media or reagents, or improper handling.[6][7]
Q2: What are the primary sources of contamination in this compound cell culture?
A2: Contamination can be introduced at multiple stages of the cell culture process. Key sources include:
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The Laboratory Environment: Airborne particles, dust, and aerosols can carry microorganisms.[8]
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Personnel: The experimenter is a major source of contamination through skin, hair, clothing, and aerosols from breathing or talking.[2][8]
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Reagents and Media: Contaminated sera, media, supplements, or water can introduce microorganisms or chemical contaminants like endotoxins.[6][9]
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Laboratory Equipment: Improperly sterilized glassware, plasticware, and equipment such as incubators and biosafety cabinets can harbor contaminants.[6][8]
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Original Tissue Source: The tissue from which this compound cells are isolated can be a source of viral or mycoplasma contamination.[6]
Q3: How does mycoplasma contamination specifically affect this compound cells?
A3: Mycoplasma can have significant and often unnoticed effects on this compound cells. These bacteria lack a cell wall, making them resistant to common antibiotics like penicillin.[10] Specific effects on B cells include:
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Polyclonal Activation: Certain mycoplasma species can non-specifically activate B cells, leading to proliferation and antibody production that is independent of antigen stimulation.[1][9] This can mask or alter the specific responses being studied.
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Altered Antibody Production: Mycoplasma infection can influence the type and amount of immunoglobulin produced by B cells.[8][9]
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Changes in Gene Expression: Mycoplasma can alter the gene expression profile of host cells without causing cell death, leading to unreliable experimental data.[3]
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Nutrient Depletion: Mycoplasmas compete with the cultured cells for essential nutrients in the media, which can lead to slower cell growth and reduced viability.[3]
Q4: How does endotoxin (LPS) contamination affect this compound cells?
A4: this compound cells are particularly sensitive to endotoxins (LPS). As part of the innate immune system, this compound cells can be directly activated by LPS through Toll-like receptor 4 (TLR4) signaling. This can lead to:
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Polyclonal B-cell Activation: Similar to mycoplasma, LPS can cause non-specific proliferation and differentiation of this compound cells.
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Cytokine and Antibody Production: LPS stimulation can induce this compound cells to produce various cytokines and antibodies, which can interfere with the interpretation of experimental results.
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Altered Cell Function: Even low levels of endotoxin contamination can significantly affect the growth and function of sensitive cell types, including this compound cells.[5]
Troubleshooting Guides
Issue 1: Slow Growth or Low Viability of this compound Cells
| Possible Cause | Recommended Action |
| Suboptimal Culture Conditions | Verify that the incubator is maintaining the correct temperature (37°C) and CO2 levels (typically 5%). Ensure the culture medium has the appropriate pH (7.2-7.4) and osmolality (260-350 mOsm/kg). |
| Nutrient Depletion | Change the culture medium every 2-3 days. Ensure the cell density is not too high, as this can lead to rapid nutrient depletion. |
| Mycoplasma Contamination | Test for mycoplasma using a PCR-based kit or a fluorescent dye that stains DNA (e.g., DAPI or Hoechst). If positive, discard the culture and start with a fresh, uncontaminated stock. Treatment with specific anti-mycoplasma agents can be attempted but is often difficult and may alter cell physiology.[4] |
| Over-trypsinization (if applicable) | While this compound cells are typically grown in suspension, if adherent feeder layers are used, ensure trypsinization is brief and gentle to avoid cell damage. |
| Poor Quality of Starting Cell Population | Ensure the initial isolation of this compound cells yields a highly viable population. Optimize the isolation protocol to minimize cell death. |
Issue 2: Sudden Change in Media Color (e.g., Yellowing)
| Possible Cause | Recommended Action |
| Bacterial Contamination | Immediately inspect the culture under a microscope for signs of bacteria (motile particles). If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet.[1] |
| High Cell Density | A high metabolic rate from a dense culture can cause rapid acidification of the medium. Observe the cell density; if it is very high, passage the cells. |
| Incorrect CO2 Levels | Verify the CO2 concentration in the incubator. Incorrect CO2 levels can affect the bicarbonate buffering system in the medium, leading to pH changes. |
Issue 3: Visible Particles or Film in the Culture
| Possible Cause | Recommended Action |
| Yeast or Mold Contamination | Examine the culture under a microscope to identify the type of contaminant. Discard the contaminated culture immediately to prevent the spread of spores. Thoroughly clean and decontaminate all affected equipment.[1] |
| Precipitate in Media | Some media components can precipitate, especially if the medium has been stored improperly or is old. Warm the medium to 37°C and swirl to see if the precipitate dissolves. If not, discard the medium. |
| Cell Debris | A high number of dead cells can lead to an accumulation of debris. This may indicate a problem with culture conditions or the health of the cell line. Assess cell viability. |
Experimental Protocols
Protocol 1: Isolation of Murine Peritoneal this compound Cells
Materials:
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C57BL/6 mice (or other appropriate strain)
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Ice-cold Phosphate Buffered Saline (PBS)
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20G needle and 10 ml syringe
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50 ml conical tubes
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Centrifuge
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Hemocytometer or automated cell counter
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Flow cytometry buffer (PBS with 2% FBS)
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Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-B220, anti-CD11b, anti-CD5, anti-IgM)
Methodology:
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Humanely euthanize the mouse according to approved institutional protocols.
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Secure the mouse on its back and spray the abdomen with 70% ethanol.
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Make a small incision in the abdominal skin and carefully pull the skin away to expose the intact peritoneal wall.
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Using a 20G needle and a 10 ml syringe, inject 10 ml of ice-cold PBS into the peritoneal cavity.[9]
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Gently massage the abdomen for about 30 seconds to dislodge the cells.[9]
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Carefully aspirate the peritoneal fluid (lavage) and transfer it to a 50 ml conical tube on ice. An average recovery of 8.5-9 ml is expected.[9]
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Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.[9]
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Discard the supernatant and resuspend the cell pellet in an appropriate volume of flow cytometry buffer.
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Count the cells and assess viability. A typical yield is around 1 million cells per mouse.[9]
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Stain the cells with a cocktail of fluorescently conjugated antibodies to identify this compound cell populations by flow cytometry.
Protocol 2: Mycoplasma Detection by PCR
Materials:
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Cell culture supernatant (1 ml)
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Mycoplasma PCR detection kit (commercial kits are recommended)
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Microcentrifuge
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Heat block or thermal cycler
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Gel electrophoresis equipment (if required by the kit)
Methodology:
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Collect 1 ml of cell culture supernatant from a culture that is at 70-80% confluency and has been cultured for at least 72 hours without a media change.
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Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube.
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Centrifuge the cleared supernatant at 13,000 x g for 10 minutes to pellet any mycoplasma.
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Carefully discard the supernatant, leaving the pellet.
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Follow the instructions of the commercial PCR kit to lyse the pellet, set up the PCR reaction with appropriate primers and controls, and run the thermal cycling program.
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Analyze the PCR product according to the kit's instructions, typically by gel electrophoresis or real-time PCR analysis.
Quantitative Data Summary
Table 1: Typical Yield and Viability of Murine Peritoneal Cells
| Parameter | Expected Value | Source |
| Total Cell Yield per Mouse | ~1 x 10^6 cells | [9] |
| Percentage of B-cells (CD19+) | ~50% | [9] |
| Percentage of Macrophages | ~40% | [9] |
| Percentage of T-cells | ~10% | [9] |
| Post-isolation Viability | >90% | General Expectation |
Visualizations
Caption: A flowchart for troubleshooting common cell culture contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Culture of Human Naïve and Memory B cells for Use as Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.weill.cornell.edu [research.weill.cornell.edu]
- 4. stemcell.com [stemcell.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of peritoneal immune cells [bio-protocol.org]
- 9. Unravelling B cell heterogeneity: insights into flow cytometry-gated B cells from single-cell multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adl.usm.my [adl.usm.my]
Technical Support Center: Optimizing B-1 Cell Viability in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the viability of B-1 cells in long-term culture.
Troubleshooting Guides
This section addresses common issues encountered during the long-term culture of this compound cells, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Rapid Loss of this compound Cell Viability After Isolation
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Question: My this compound cells are dying rapidly within the first 48 hours of culture. What could be the cause?
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Answer: Rapid cell death post-isolation is often due to suboptimal culture conditions or the inherent difficulty in maintaining primary this compound cells in vitro. Key factors to consider include:
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Media Composition: Standard RPMI 1640 should be supplemented with Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol. The quality and lot of FBS can significantly impact cell viability; it is advisable to test different lots.[1]
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Lack of Survival Signals: Primary this compound cells require specific cytokines to survive and proliferate in culture. The absence of these signals leads to apoptosis.[1]
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Cell Density: Plating cells at too low a density can inhibit survival. Ensure you are seeding at an appropriate concentration.
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Issue 2: Poor this compound Cell Proliferation in Culture
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Question: My this compound cells are viable but not proliferating. How can I stimulate their growth?
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Answer: this compound cells require specific stimuli to proliferate. Consider the following:
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Mitogen Stimulation: Lipopolysaccharide (LPS) is a potent mitogen for murine this compound cells.
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Co-stimulation: For a more physiologically relevant response that mimics T-cell help, a combination of anti-CD40 antibody (or CD40L) and Interleukin-4 (IL-4) can be used to induce proliferation.[1]
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BCR Crosslinking: Anti-IgM antibodies can be used to crosslink the B-cell receptor and provide an initial activation signal, though this may not be sufficient for sustained proliferation without co-stimulation.[1]
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Issue 3: Declining Viability in Long-Term Culture (After 1-2 weeks)
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Question: My this compound cell culture was initially healthy, but the viability is steadily decreasing after a week. What should I do?
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Answer: A decline in viability over time in long-term culture often points to the depletion of essential nutrients and survival factors, or the accumulation of metabolic waste.
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Media Refreshment: Ensure you are performing partial media changes every 2-3 days to replenish nutrients and remove waste products.
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Supplementation with Survival Factors: Continuous presence of survival cytokines like BAFF and IL-5 is crucial for long-term this compound cell maintenance.[2][3]
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Co-culture with Feeder Cells: Co-culturing with stromal feeder cells that express survival ligands like CD40L and BAFF can significantly enhance long-term viability.
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Issue 4: Clumping of this compound Cells in Suspension Culture
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Question: My this compound cells are forming large clumps, and the cells in the center appear to be dying. How can I prevent this?
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Answer: Cell clumping can restrict nutrient and gas exchange, leading to necrosis in the center of the aggregate.
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Gentle Agitation: If using a culture flask, gentle swirling or placing on a shaker can help prevent clumping.
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Cell Density: Avoid excessively high cell densities during passaging.
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Media Viscosity: While not a common issue, ensuring proper media composition can help.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term culture of this compound cells.
Q1: What is the optimal initial seeding density for primary this compound cells? A1: The optimal seeding density can vary, but a common starting point for murine this compound cells is between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Q2: How often should I passage my this compound cell culture? A2: Passaging frequency depends on the proliferation rate of your this compound cells, which is influenced by the stimulation method used. For stimulated cultures, you may need to split the cells every 3-5 days. It is crucial to monitor cell density and viability regularly.
Q3: Can I use serum-free media for this compound cell culture? A3: While challenging, it is possible to culture this compound cells in serum-free media. These formulations must be supplemented with the necessary growth and survival factors. Several commercial serum-free media are available and may require optimization for your specific application.
Q4: What are the key differences in culturing B-1a and B-1b cells? A4: B-1a (CD5+) and B-1b (CD5-) cells have distinct functional characteristics. While general culture requirements are similar, they may respond differently to certain stimuli. For instance, some studies suggest that B-1b cells are more responsive to BAFF for proliferation.
Q5: What is a good viability percentage to maintain in a long-term this compound cell culture? A5: A healthy, well-maintained this compound cell culture should exhibit a viability of 80-95%.[4] If viability consistently drops below 80%, it is crucial to troubleshoot the culture conditions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound cell culture.
Table 1: Recommended Cytokine Concentrations for Long-Term Murine this compound Cell Culture
| Cytokine | Recommended Concentration | Purpose |
| BAFF | 10 - 100 ng/mL | Promotes survival |
| IL-5 | 10 - 50 ng/mL | Supports survival and proliferation |
| IL-4 | 10 - 20 ng/mL | Used with anti-CD40 for proliferation |
| Anti-CD40 | 1 - 5 µg/mL | T-cell help mimic, induces proliferation |
| LPS | 1 - 10 µg/mL | Mitogen for proliferation |
| Anti-IgM | 1 - 10 µg/mL | BCR crosslinking and activation |
Table 2: Expected Viability of Murine this compound Cells in Long-Term Culture with Optimal Cytokine Support
| Time Point | Expected Viability (%) | Key Considerations |
| Week 1 | 85 - 95% | Initial adaptation to in vitro conditions. |
| Week 2 | 80 - 90% | Consistent media changes and cytokine replenishment are critical. |
| Week 3 | 75 - 85% | Viability may start to decline; monitor closely. |
| Week 4+ | 70 - 80% | Long-term maintenance is challenging; co-culture may be necessary. |
Experimental Protocols
Protocol 1: Isolation of Murine Peritoneal this compound Cells
This protocol describes the isolation of this compound cells from the peritoneal cavity of mice.
-
Euthanize the mouse according to institutional guidelines.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall, being careful not to puncture it.
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Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity using a 25-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
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Aspirate the peritoneal fluid using a new sterile syringe and a 22-gauge needle, and place it into a sterile conical tube on ice.[5]
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Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in your desired culture medium.
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Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
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(Optional) Purify this compound cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on surface markers (e.g., CD19+, B220lo, CD5+/-).
Protocol 2: Long-Term Culture and Passaging of Murine this compound Cells
This protocol provides a general guideline for the long-term maintenance of isolated this compound cells.
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Culture Medium: Use RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
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Initial Seeding: Seed the isolated this compound cells in a culture flask or plate at a density of 1 x 10^6 cells/mL.
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Supplementation: Add the desired cytokines for survival and/or proliferation (see Table 1). For long-term viability without extensive proliferation, a combination of BAFF (e.g., 50 ng/mL) and IL-5 (e.g., 20 ng/mL) is recommended.
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Maintenance:
-
Every 2-3 days, perform a half-media change by gently aspirating half of the culture medium and replacing it with fresh, pre-warmed medium containing the appropriate cytokines.
-
Monitor the cell density and viability.
-
-
Passaging:
-
When the cell density exceeds 2-3 x 10^6 cells/mL (for stimulated cultures), it is time to passage.
-
Gently resuspend the cells and transfer a fraction of the cell suspension to a new culture vessel containing fresh medium and cytokines. A split ratio of 1:2 to 1:4 is common, aiming for a post-split density of around 0.5-1 x 10^6 cells/mL.
-
Visualizations
Caption: Experimental workflow for this compound cell isolation and long-term culture.
Caption: Simplified BAFF receptor signaling pathway leading to this compound cell survival.
Caption: Simplified IL-5 receptor signaling pathway promoting this compound cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine B1 B Cells Require IL-5 for Optimal T Cell-Dependent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of IL-5 for mature this compound cells in homeostatic proliferation, cell survival, and Ig production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | BAFF and BAFF-Receptor in B Cell Selection and Survival [frontiersin.org]
Technical Support Center: B-1 Cell Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting B-1 cell functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the key functional differences between B-1a and B-1b cells?
B-1a cells, which express CD5, are key producers of natural IgM and contribute to the early, innate-like immune response. B-1b cells, which are CD5-negative, can mount T-cell independent adaptive immune responses and contribute to long-term antibody production.[1]
Q2: My this compound cells are not proliferating in response to stimulation. What are the common causes?
Several factors can lead to poor this compound cell proliferation. These include suboptimal mitogen concentration, poor cell health (e.g., low viability, high passage number), or contamination of the cell culture.[2][3] It is also crucial to ensure the appropriate stimulant is used, as this compound cells can be activated by various mitogens like anti-IgM antibodies or lipopolysaccharide (LPS).[4]
Q3: I am observing high background in my antibody secretion assay. How can I reduce it?
High background in assays like ELISA or ELISpot can result from several factors. Insufficient blocking, non-specific antibody binding, or over-development of the assay can all contribute. Ensure that blocking steps are adequate and that all washing steps are performed thoroughly.[5] Titrating the concentration of your detection antibody can also help to minimize background signal.
Q4: My calcium flux assay shows a weak or no signal upon stimulation. What should I check?
A weak or absent calcium flux signal can be due to issues with the calcium indicator dye, the stimulus, or the cells themselves. Ensure that the dye loading was successful and that the cells were not damaged during the process.[6][7] The concentration of the stimulus should be optimized, and the health of the this compound cells is critical for a robust response.[8] Additionally, confirm that your flow cytometer is set up correctly to detect the fluorescence changes.[6]
Troubleshooting Guides
This compound Cell Proliferation Assays
Problem: Low or no proliferation detected.
| Potential Cause | Recommended Solution |
| Suboptimal Stimulant Concentration | Perform a dose-response curve to determine the optimal concentration of the mitogen (e.g., anti-IgM, LPS).[4] |
| Poor Cell Viability | Assess cell viability before and after the assay using a method like Trypan Blue exclusion. Ensure viability is >90% at the start of the experiment.[3] |
| Incorrect Cell Seeding Density | Optimize the number of cells seeded per well. Too few or too many cells can inhibit proliferation. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell behavior.[3] |
| Reagent Issues | Ensure that all reagents, including culture media and supplements, are not expired and have been stored correctly. |
This compound Cell Antibody Secretion Assays (ELISA/ELISpot)
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before plating to ensure a uniform number of cells in each well.[2] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations between wells.[2] |
| Edge Effects | To minimize "edge effects" in microplates, avoid using the outermost wells or fill them with sterile media. |
| Incomplete Washing | Ensure consistent and thorough washing of all wells to remove unbound antibodies and reagents. |
Problem: Low or no antibody detected.
| Potential Cause | Recommended Solution |
| Insufficient Stimulation | Verify the activity of the stimulating agent and optimize its concentration and incubation time. |
| Short Incubation Time | Ensure that the cells are incubated for a sufficient duration to allow for antibody production and secretion. |
| Suboptimal Antibody Capture/Detection | Check the concentrations and integrity of the capture and detection antibodies. Perform a titration to find the optimal concentrations.[5] |
| Cell Death | High levels of cell death during the assay will lead to reduced antibody secretion. Assess cell viability. |
This compound Cell Calcium Flux Assays
Problem: High baseline fluorescence.
| Potential Cause | Recommended Solution |
| Cell Stress or Activation | Handle cells gently during preparation and loading to avoid premature activation. Allow cells to rest at 37°C before analysis.[6] |
| Dye Overloading | Titrate the concentration of the calcium indicator dye to find the lowest concentration that gives a robust signal without high background.[6] |
| Autofluorescence | Check for cellular autofluorescence before dye loading and use appropriate controls. |
Experimental Protocols
This compound Cell Proliferation Assay (using [³H]-Thymidine Incorporation)
-
Cell Preparation: Isolate this compound cells from the desired tissue (e.g., peritoneal cavity) and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Plate 1 x 10⁵ cells per well in a 96-well flat-bottom plate.
-
Stimulation: Add the desired mitogen (e.g., anti-IgM F(ab')₂ fragments at 10 µg/mL or LPS at 20 µg/mL).[4] Include unstimulated control wells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
This compound Cell Antibody Secretion Assay (ELISpot)
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IgM capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile 1% BSA in PBS for 2 hours at room temperature.
-
Cell Plating: Add 1 x 10⁵ this compound cells per well. Include stimulated and unstimulated wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IgM detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) until spots appear.
-
Analysis: Stop the reaction by washing with water. Count the spots using an ELISpot reader.
This compound Cell Calcium Flux Assay
-
Cell Preparation: Resuspend 1-2 x 10⁶ this compound cells in a suitable loading buffer.[6]
-
Dye Loading: Load the cells with a calcium indicator dye such as Indo-1 AM (1.5 µM) or Fluo-4 AM (1 µM) for 30-45 minutes at 37°C in the dark.[6][9]
-
Washing: Wash the cells twice with medium to remove excess dye.
-
Equilibration: Resuspend the cells at 1 x 10⁶ cells/mL and allow them to equilibrate at 37°C for 30-60 minutes.[6]
-
Baseline Measurement: Acquire baseline fluorescence data on a flow cytometer for 30-60 seconds.
-
Stimulation: Add the stimulus (e.g., anti-IgM antibody at 20 µg/mL) and continue to acquire data for several minutes.[9]
-
Positive Control: Add a calcium ionophore like ionomycin as a positive control to determine the maximal fluorescence.[6]
-
Data Analysis: Analyze the change in fluorescence over time. For ratiometric dyes like Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence.[6]
Signaling Pathways and Workflows
Caption: Simplified B-Cell Receptor (BCR) signaling cascade leading to cellular responses.
Caption: Workflow for a this compound cell proliferation assay using [³H]-thymidine incorporation.
References
- 1. Multiple Regulatory Mechanisms Control this compound B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. platypustech.com [platypustech.com]
- 3. youtube.com [youtube.com]
- 4. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innate stimulation of B cells ex vivo enhances antibody secretion and identifies tumour-reactive antibodies from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium flux assay [bio-protocol.org]
Technical Support Center: Human B-1 Cell Identification and Isolation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the complex process of identifying and isolating human B-1 cells.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted surface marker phenotype for human this compound cells?
The most widely used phenotype to identify human this compound cells is CD20+CD27+CD43+ .[1][2] It is also crucial to exclude markers of activation, such as CD70, so the complete phenotype is often cited as CD20+CD27+CD43+CD70- .[1][3] Unlike in murine models, CD5 is not a reliable specific marker for human this compound cells as it is also expressed on various other B cell populations, including activated and transitional B cells.[1][4]
Q2: Why is identifying human this compound cells so challenging?
The difficulty stems from several key issues:
-
Lack of a Unique Marker: There is no single surface marker that exclusively identifies human this compound cells, necessitating a multi-parameter panel for their identification.[1][5]
-
Phenotypic Overlap: The markers used (CD27 and CD43) are also expressed on other, more abundant cell types. CD27 is a classic marker for memory B cells, and both CD27 and CD43 are expressed on T cells and plasma cells.[1][6]
-
Low Frequency: this compound cells are a rare population in adult peripheral blood, making them difficult to detect and isolate in sufficient numbers for downstream applications.[1][7]
-
Technical Variability: Discrepancies in reported frequencies of this compound cells exist across different laboratories, which can be attributed to non-uniform experimental techniques and differences in flow cytometer sensitivity.[1][2][7]
-
Ongoing Controversy: Some research suggests that the CD20+CD27+CD43+ population may represent activated B-2 cells or pre-plasmablasts rather than a distinct this compound cell lineage, adding a layer of complexity to their classification.[8][9]
Q3: What are the key differences in surface marker expression between human this compound cells, conventional B-2 cells, and plasma cells?
Distinguishing these populations is critical for accurate identification. The following table summarizes the canonical phenotypes. Note that CD38 expression is particularly useful for excluding plasma cells, which are CD38hi.[6]
| Cell Population | Key Surface Markers | Notes |
| This compound Cells | CD20+, CD27+, CD43+, CD70- | CD38 expression is typically low to intermediate (lo/int).[9][10] |
| Naïve B-2 Cells | CD20+, IgD+, CD27-, CD43- | These are generally considered unactivated B cells.[4][11] |
| Memory B-2 Cells | CD20+, CD27+, CD43- | The key distinction from this compound cells is the absence of CD43.[2][4] |
| Plasmablasts/Plasma Cells | CD20-/lo, CD27++, CD38++, CD43+ | Loss of CD20 and high expression of CD38 are hallmarks.[1][6][12] |
Q4: What is the expected frequency of this compound cells in human samples?
The frequency of this compound cells varies significantly depending on the tissue source and the individual. The data below is compiled from multiple studies and reflects the variability in the field.
| Tissue Source | Phenotype | Reported Frequency (% of B Cells) |
| Adult Peripheral Blood | CD19+/CD20+CD27+CD43+ | 1% - 25.5%[6] |
| Adult Peripheral Blood | CD19+CD20+CD27+CD43+ | ~5% - 10%[8] |
| Umbilical Cord Blood | CD19+/CD20+CD27+CD43+ | Can be up to 50%[13] |
| Umbilical Cord Blood (Male Newborns) | CD20+CD27+CD43+ | Mean: 3.7% ± 2.9%[14] |
| Umbilical Cord Blood (Female Newborns) | CD20+CD27+CD43+ | Mean: 0.8% ± 1.2%[14] |
Troubleshooting Guide
Problem 1: Very low or undetectable this compound cell population after flow cytometry analysis.
-
Possible Cause 1: Gating Strategy Issues. Incorrectly set gates are a common problem. CD43 expression on this compound cells can be dimmer than on T cells, leading to their exclusion if gates are too stringent.[2]
-
Possible Cause 2: Sample Handling and Storage. this compound cell frequencies can be affected by how samples are stored.
-
Solution: For most consistent results, process and analyze fresh peripheral blood mononuclear cells (PBMCs) immediately. Storing whole blood at 4°C for 24 hours before processing has been shown to alter the detectable frequency of this compound cells.[1]
-
-
Possible Cause 3: Low Cell Count. Due to the rarity of this compound cells, acquiring a low number of total events will make it statistically difficult to identify the population.
-
Solution: Acquire a high number of events, at least 1 million total cells, to ensure you can visualize and accurately gate the small this compound cell population.[15]
-
Problem 2: High contamination with T cells or other non-B-1 cells during cell sorting.
-
Possible Cause 1: B-T Cell Doublets. T cells are far more numerous than B cells in peripheral blood and also express CD27 and CD43. A B cell stuck to a T cell (a doublet) can be incorrectly identified as a CD20+CD27+CD43+ this compound cell.[1]
-
Solution 1: Stringent Doublet Discrimination. This is the most critical step to avoid T cell contamination. Use serial gates on forward scatter height (FSC-H) vs. forward scatter area (FSC-A) and side scatter height (SSC-H) vs. side scatter area (SSC-A) to exclude multi-cell events.[2]
-
Solution 2: Include a T-cell Exclusion Marker. Always include a marker like CD3 in your panel to gate out all T cells (CD3+) from the initial analysis. The this compound cell population should be identified within the CD3- fraction.[1][6]
-
-
Possible Cause 2: Plasmablast/Plasma Cell Contamination. Plasmablasts and plasma cells can also express CD27 and CD43.[6]
-
Solution: Include CD38 in your panel. Plasmablasts are CD38hi, whereas this compound cells are CD38lo/int. Gating out the CD38hi population will improve the purity of your sorted this compound cells.[9] It is also recommended to use CD20 instead of CD19 as your primary B-cell marker, as CD20 is lost as B cells differentiate into plasmablasts.[1]
-
Problem 3: Poor resolution between CD43+ this compound cells and CD43- memory B cells.
-
Possible Cause 1: Instrument Sensitivity. Different flow cytometers can have varying levels of sensitivity, which can affect the ability to resolve the relatively dim CD43 signal on this compound cells.[2][7]
-
Solution: Optimize instrument settings (e.g., photomultiplier tube voltages) using single-stained controls to achieve the best possible separation for all markers. If possible, use the same instrument for all related experiments to ensure consistency.
-
-
Possible Cause 2: Antibody Titration. Using too much or too little antibody can lead to poor signal-to-noise ratio.
-
Solution: Properly titrate all antibodies in your panel, especially anti-CD43, to find the optimal concentration that provides the brightest signal with the lowest background.[16]
-
Experimental Protocols
Protocol: Immunofluorescent Staining of Human PBMCs for this compound Cell Identification
This protocol outlines a standard procedure for preparing and staining human PBMCs for flow cytometric analysis of this compound cells.
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using a density gradient medium (e.g., Ficoll-Paque).
-
Cell Counting and Viability: Count the isolated PBMCs and assess viability using a method like Trypan Blue exclusion. Ensure viability is >95%.
-
Fc Receptor Blocking: Resuspend up to 1x107 cells in 100 µL of FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA). Add a commercial Fc receptor blocking reagent to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Antibody Staining: Prepare a master mix of fluorochrome-conjugated antibodies. A recommended panel is:
-
Anti-CD3 (e.g., PE or PerCP-Cy5.5) - for T cell exclusion
-
Anti-CD20 (e.g., V450 or Pacific Blue) - for B cell identification
-
Anti-CD27 (e.g., APC) - for this compound and memory B cell identification
-
Anti-CD43 (e.g., FITC) - for this compound cell identification
-
Optional: Anti-CD38 (e.g., PE-Cy7) - for plasmablast exclusion
-
-
Add the antibody master mix to the cell suspension. Vortex gently and incubate for 20-30 minutes in the dark at 4°C.
-
Washing: Add 2 mL of cold FACS buffer to the cells and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.[17]
-
Viability Dye Staining: Resuspend the cell pellet in 100 µL of an appropriate binding buffer. Add a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions to exclude dead cells from the analysis.[16][17]
-
Resuspension for Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry acquisition. Keep cells on ice and protected from light.
-
Analysis: Acquire samples on a flow cytometer. Ensure to collect a sufficient number of events for robust analysis of the rare this compound cell population.
Visualizations
Flow Cytometry Gating Strategy
The following diagram outlines a logical workflow for gating human this compound cells from a stained PBMC sample. This strategy emphasizes critical steps like doublet and T cell exclusion to ensure accurate identification.
Caption: A typical flow cytometry gating workflow for identifying human this compound cells.
Phenotypic Overlap of Key Lymphocyte Markers
This diagram illustrates the challenge of this compound cell identification by showing how key surface markers are shared across different lymphocyte populations, leading to potential misidentification if proper controls and exclusion gates are not used.
Caption: Overlapping marker expression between this compound and other lymphocyte subsets.
References
- 1. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells [frontiersin.org]
- 3. B1 cell - Wikipedia [en.wikipedia.org]
- 4. Challenges and Opportunities for Consistent Classification of Human B Cell and Plasma Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Challenges and Opportunities for Consistent Classification of Human B Cell and Plasma Cell Populations [frontiersin.org]
- 6. The nature of circulating CD27+CD43+ B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Distinctions Among Circulating Antibody Secreting Cell Populations, Including this compound Cells, in Human Adult Peripheral Blood1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Human this compound Cells and this compound Cell Antibodies Change With Advancing Age [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. flowcytometrynet.com [flowcytometrynet.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
How to prevent B-1 cell activation during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent B-1 cell activation during isolation.
Troubleshooting Guide: Minimizing this compound Cell Activation
This compound cells are highly susceptible to activation during isolation procedures. This guide addresses common issues and provides solutions to maintain their resting state.
| Problem | Potential Cause | Recommended Solution |
| High expression of activation markers (e.g., CD69, CD86) post-isolation. | Mechanical stress during tissue dissociation. | Use gentle enzymatic digestion methods for tissues like the spleen, in combination with gentle mechanical disruption. Avoid vigorous pipetting or vortexing of cell suspensions.[1][2] |
| Prolonged incubation times or suboptimal temperatures. | All incubation steps should be performed on ice or at 4°C to reduce cellular metabolism and activation. Minimize the duration of antibody staining and washing steps.[2] | |
| Contamination with activating substances (e.g., endotoxins). | Use endotoxin-free reagents and sterile techniques throughout the protocol. | |
| Low cell viability. | Harsh enzymatic treatment. | Optimize the concentration and incubation time of enzymes like collagenase and DNase. Ensure enzymes are properly neutralized after digestion. |
| Excessive centrifugation speeds. | Centrifuge cells at low speeds (e.g., 300-400 x g) for 5-10 minutes at 4°C to pellet cells without causing excessive stress.[1] | |
| Suboptimal buffer composition. | Use a calcium- and magnesium-free buffer, such as PBS with 0.5% BSA and 2 mM EDTA, to prevent cell clumping and non-specific activation. | |
| Cell clumping. | Presence of free DNA from dead cells. | Add DNase I (100 µg/mL) to the cell suspension during and after tissue dissociation to break down DNA and prevent aggregation.[3] |
| Divalent cation-mediated cell adhesion. | Use an EDTA-containing buffer to chelate divalent cations. | |
| Non-specific antibody binding. | Fc receptor-mediated binding of antibodies. | Block Fc receptors with an anti-CD16/32 antibody (Fc block) for 15 minutes on ice before adding specific staining antibodies. Using normal serum from the same species as the secondary antibody can also help.[4] |
| Use of isotype controls. | While historically used, isotype controls can sometimes be misleading. Fluorescence Minus One (FMO) controls are recommended for accurately setting gates for positive populations, especially for markers like CD43.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the key principles for preventing this compound cell activation during isolation?
A1: The core principles are to minimize mechanical and thermal stress, avoid contamination with activating substances, and use optimized reagents and protocols. This includes working quickly and keeping cells on ice at all times, using gentle tissue dissociation methods, employing low-speed centrifugation, and using endotoxin-free buffers with EDTA.
Q2: Which markers are best for identifying mouse B-1a and B-1b cells?
A2: this compound cells are generally identified as CD19+. From there, B-1a cells are CD5+ and CD11b+, while B-1b cells are CD5- and CD11b+. It is also important to note that this compound cells typically have high levels of surface IgM and low levels of B220 (CD45R) and IgD.[6][7][8]
Q3: From which tissues can I isolate this compound cells?
A3: this compound cells are most abundant in the peritoneal and pleural cavities of mice.[6][8] They can also be isolated from the spleen, although they represent a smaller fraction of the B cell population in this organ.[9][10]
Q4: Should I use MACS or FACS for isolating this compound cells?
A4: Both techniques can be effective.
-
MACS (Magnetic-Activated Cell Sorting) is a good option for enriching this compound cells, especially if you need a large number of cells quickly. A negative selection strategy, where unwanted cells are labeled and removed, is often gentler. Miltenyi Biotec offers a B-1a Cell Isolation Kit for this purpose.[11]
-
FACS (Fluorescence-Activated Cell Sorting) provides higher purity and allows for the simultaneous isolation of multiple specific this compound cell subsets (e.g., B-1a and B-1b). However, the process can be longer and may induce more stress on the cells.
Q5: What are the expected yields of this compound cells from the mouse peritoneum?
A5: From an unmanipulated mouse, you can typically isolate 5-10 million total peritoneal cavity cells. Of these, approximately 50-60% are B cells, with a significant proportion being this compound cells.[12]
Quantitative Data Summary
The following table provides recommended parameters for key steps in the this compound cell isolation protocol to minimize activation.
| Parameter | Recommendation | Rationale |
| Centrifugation Speed | 300-400 x g | Minimizes physical stress on cells. |
| Centrifugation Time | 5-10 minutes | Sufficient to pellet cells without prolonged stress. |
| Temperature | 2-8°C (on ice) | Reduces metabolic activity and prevents activation. |
| Buffer | PBS, pH 7.2, with 0.5% BSA and 2 mM EDTA | Maintains cell viability and prevents clumping. |
| Fc Receptor Block | Anti-CD16/32 antibody | Prevents non-specific antibody binding.[13] |
| Antibody Staining Incubation | 30 minutes at 4°C in the dark | Sufficient for labeling while minimizing activation. |
| Antibody Dilution | Titrate each antibody to determine the optimal concentration | Ensures bright staining with minimal background. A common starting dilution is 1:100.[14] |
Experimental Protocols
Protocol 1: Isolation of Mouse Peritoneal this compound Cells
This protocol describes the gentle harvesting of this compound cells from the mouse peritoneal cavity.
Materials:
-
Ice-cold PBS with 3% Fetal Calf Serum (FCS)
-
5 mL syringes with 25G and 27G needles
-
Dissection tools (forceps, scissors)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the outer skin and pull it back to expose the peritoneal wall, being careful not to puncture it.
-
Using a 27G needle, inject 5 mL of ice-cold PBS with 3% FCS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Using a 25G needle with the bevel up, carefully aspirate the peritoneal fluid and transfer it to a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 8 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., FACS buffer).
Protocol 2: Fluorescence-Activated Cell Sorting (FACS) of B-1a and B-1b cells
This protocol outlines the staining procedure for identifying and sorting B-1a and B-1b cells.
Materials:
-
FACS Buffer (PBS, 0.5% BSA, 2 mM EDTA)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD5, anti-CD11b, anti-B220, anti-IgM)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Start with a single-cell suspension of peritoneal cells (from Protocol 1) or splenocytes.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
Add Fc Block to the cell suspension and incubate on ice for 15 minutes.
-
Without washing, add the cocktail of fluorescently labeled antibodies at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer containing a viability dye.
-
Filter the cell suspension through a 40 µm cell strainer into a FACS tube.
-
Proceed with flow cytometry analysis and sorting. Gate on live, single cells, then on CD19+ B cells. From the CD19+ population, identify B-1a (CD5+ CD11b+) and B-1b (CD5- CD11b+) cells.
Visualizations
This compound Cell Isolation Workflow
Caption: Workflow for the isolation of B-1a and B-1b cells.
This compound Cell Activation and Inhibition Signaling Pathway
Caption: this compound cell activation via the BCR and its inhibition.
References
- 1. External factors influence intrinsic differences in Stx2e production by Porcine Shiga Toxin-producing Escherichia coli strains | PLOS Pathogens [journals.plos.org]
- 2. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siglec-G is a this compound cell inhibitory receptor and also controls B cell tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Frontiers | this compound Cell Heterogeneity and the Regulation of Natural and Antigen-Induced IgM Production [frontiersin.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Siglec-G is a B1 cell-inhibitory receptor that controls expansion and calcium signaling of the B1 cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Analysis of B-cell Progenitors from Bone Marrow by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of B-1 cell adoptive transfer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of B-1 cell adoptive transfer experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal source for this compound cells for adoptive transfer?
A1: this compound cells are primarily found in the peritoneal and pleural cavities of mice. The peritoneal cavity is the most common and convenient source for isolating these cells.[1] Upon transfer to SCID recipients, sorted peritoneal B220+IgM- cells can fully reconstitute the this compound cell compartment in the peritoneal and pleuropericardial cavities.[1]
Q2: What is a recommended protocol for isolating this compound cells?
A2: A common method involves peritoneal lavage to collect peritoneal cells, which have a high frequency of this compound cells (around 60% B-1a cells in BALB/c mice).[2] For higher purity, fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS) using this compound cell-specific markers (e.g., CD19+, B220lo/-, CD5+ for B-1a) is recommended. Negative selection kits can also be used to enrich for B cells without activating them.[3]
Q3: What are the key considerations for recipient mouse preparation?
A3: The choice of recipient mouse is critical. Immunodeficient strains like SCID or Rag-deficient mice are often used to prevent rejection of the transferred cells.[1] The recipient's background strain should match the donor's to avoid graft-versus-host disease (GVHD).[3] For some studies, recipient mice may be irradiated to create a niche for the transferred cells.[4] One protocol suggests irradiating recipient C57BL6/J mice with 1000 rads four hours before cell injection.[4] To prevent infection in immunocompromised recipients, it is advisable to provide acidified antibiotic water.[4]
Q4: What is the recommended route of administration for this compound cell adoptive transfer?
A4: The most common and effective route for adoptive transfer is intravenous (i.v.) injection, typically into the tail vein.[3][4] This allows for systemic distribution of the cells. Intraperitoneal (i.p.) injections are also used, particularly when studying this compound cell function within the peritoneal cavity.[2] The initial distribution of B cells is highly dependent on the mode of transfer, though this difference diminishes over time.[5]
Q5: How many this compound cells should be transferred?
A5: The number of cells to transfer can vary depending on the experimental goal. A typical range is between 0.5 x 10⁶ to 4.0 x 10⁶ B cells per kg of body weight.[6] For specific antigen-focused studies, approximately 1 million antigen-positive B cells per mouse have been used.[3] It is crucial to determine the viability and purity of the cell preparation before calculating the final cell number for injection.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Cell Yield/Purity After Isolation | Suboptimal isolation technique. | - Ensure proper peritoneal lavage technique to maximize cell recovery.- Optimize FACS gating strategy or MACS protocol for this compound cell markers.- Keep cells cold at all times during isolation to minimize cell death and activation.[3] |
| Poor Engraftment/Survival of Transferred this compound Cells | - Recipient immune rejection.- Low viability of transferred cells.- Insufficient niche for engraftment. | - Use immunodeficient recipient mice (e.g., SCID, Rag-/-) matching the donor's genetic background.[1][3]- Assess cell viability using Trypan blue or a similar method before transfer; aim for >95% viability.[3]- Consider sub-lethal irradiation of the recipient to deplete host hematopoietic cells and create space for donor cells.[4] |
| No or Low Antibody Production After Transfer | - Insufficient number of functional this compound cells transferred.- Lack of appropriate T-cell help or other activating signals.- this compound cells failed to differentiate into antibody-secreting cells. | - Increase the number of transferred this compound cells.[6]- Co-transfer with antigen-specific CD4+ T cells can enhance B-cell responses and antibody production.[8]- Ensure the experimental model provides the necessary stimuli for this compound cell activation and differentiation. |
| Transferred this compound Cells Do Not Localize to the Desired Tissue | The route of administration may not be optimal for the target tissue. | - While intravenous injection allows for broad distribution, consider local administration routes if targeting a specific site.[5]- The initial trafficking of B cells is influenced by the injection route, but this becomes less of a factor after 48 hours.[5] |
| Variability in Experimental Outcomes | - Inconsistent cell preparation and handling.- Health status of donor and recipient mice. | - Standardize all protocols for cell isolation, handling, and transfer.[7]- Use age- and sex-matched mice for both donors and recipients to minimize biological variability. |
Experimental Protocols
Protocol 1: Isolation of Peritoneal this compound Cells
-
Euthanize the donor mouse via an approved method.
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Sterilize the abdominal area with 70% ethanol.
-
Make a small midline incision through the skin, being careful not to puncture the peritoneal wall.
-
Retract the skin to expose the intact peritoneal wall.
-
Inject 5-10 mL of cold, sterile PBS or RPMI 1640 with 2% FBS into the peritoneal cavity using a 25-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Aspirate the peritoneal fluid using the same syringe and needle, or a new, larger gauge needle.
-
Place the collected cell suspension on ice.[3]
-
Centrifuge the cells at 300 x g for 5-10 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer for cell counting and further purification (e.g., MACS or FACS).
Protocol 2: this compound Cell Adoptive Transfer via Tail Vein Injection
-
Prepare a single-cell suspension of purified this compound cells in sterile PBS or RPMI 1640 at the desired concentration (e.g., 5 x 10⁶ cells in 100-200 µL).[3][4]
-
Keep the cell suspension on ice until ready for injection to maintain viability.[3]
-
Warm the recipient mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the cell suspension (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Purity of B cells after enrichment | Typically >90% | Using magnetic bead-based negative selection kits. | [3] |
| Purity of GMP-grade B cells | Median of 96.1% | Two-step magnetic separation (CD3 depletion then CD19 enrichment). | [6] |
| Viability of cryopreserved B cells | Excellent | After purification and cryopreservation for clinical applications. | [9] |
| Number of cells for transfer | ~1 million NP+ B cells/mouse | For studying antigen-specific memory B cell responses. | [3] |
| Number of cells for transfer (clinical scale) | 0.5 x 10⁶ to 4.0 x 10⁶ B cells/kg | Dose-escalation study in human patients post-HSCT. | [6] |
| Recovery of transferred B cells (lymph nodes) | 0.7% to 8% | Measured at various time points (1-9 days) post-transfer, depending on the route. | [5] |
Visualizations
Caption: Workflow for this compound cell adoptive transfer experiments.
Caption: Key pathways in B-cell activation signaling.
References
- 1. Isolation of peritoneal precursors of this compound cells in the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B1 Cells Promote Pancreas Infiltration by Autoreactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adoptive Transfer of Memory B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. ashpublications.org [ashpublications.org]
- 7. absbio.com [absbio.com]
- 8. Frontiers | Adoptive B cell therapy for chronic viral infection [frontiersin.org]
- 9. GMP-production of purified human B lymphocytes for the adoptive transfer in patients after allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Data from B-1 Cell Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing and interpreting data from B-1 cell functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for this compound cells?
A1: Common functional assays for this compound cells include:
-
Calcium Flux Assays: To measure intracellular calcium mobilization upon B-cell receptor (BCR) stimulation.
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Proliferation Assays (e.g., CFSE): To assess the ability of this compound cells to divide in response to stimuli.
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Antibody Secretion Assays (ELISA, ELISPOT): To quantify the secretion of immunoglobulins, particularly IgM.[1][2][3][4]
-
Cytokine Secretion Assays (e.g., Multiplex ELISA): To measure the profile of secreted cytokines.
Q2: Why is data normalization critical for this compound cell functional assays?
A2: Data normalization is essential to:
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Minimize experimental variation between different plates, days, and batches of reagents.
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Enable accurate comparison of results across different experimental conditions and donors.
-
Reduce the impact of technical variability, such as differences in cell numbers or staining intensity.
-
Ensure that observed differences are due to biological effects rather than experimental artifacts.
Q3: What are the general principles of data normalization for flow cytometry-based assays?
A3: For flow cytometry-based assays like calcium flux and proliferation, normalization strategies often involve:
-
Standardizing instrument settings: Using standardized bead sets to ensure consistent performance of the flow cytometer.
-
Using internal controls: Including unstimulated or vehicle-treated cells to establish a baseline.
-
Gating strategies: Consistently applying gates to define cell populations of interest.
-
Ratio-based measurements: For calcium flux, using the ratio of fluorophore emission at different wavelengths to represent calcium concentration, which is self-normalizing.[5][6]
Troubleshooting Guides
Calcium Flux Assays
Issue: Weak or no calcium flux signal.
-
Possible Cause 1: Inadequate cell loading with fluorescent dye (e.g., Indo-1, Fluo-4).
-
Possible Cause 2: Poor cell viability.
-
Solution: Check cell viability before and after the assay using a viability dye. Ensure gentle handling of cells throughout the protocol.
-
-
Possible Cause 3: Inactive stimulus.
-
Solution: Use a fresh, properly stored stimulus (e.g., anti-IgM). Include a positive control like ionomycin to confirm that the cells are capable of fluxing calcium.[5]
-
-
Possible Cause 4: Incorrect instrument settings.
-
Solution: Ensure the correct lasers and filters are being used for the specific calcium indicator dye.[6]
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Issue: High background fluorescence.
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Possible Cause 1: Extracellular dye.
-
Solution: Wash cells thoroughly after loading to remove any extracellular dye.[7]
-
-
Possible Cause 2: Cell death.
-
Solution: Gate on viable cells using forward and side scatter properties and a viability dye to exclude dead cells, which can non-specifically take up the dye.
-
Proliferation Assays (CFSE)
Issue: Broad or indistinct CFSE peaks.
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Possible Cause 1: Uneven staining.
-
Solution: Ensure a single-cell suspension before staining. Mix cells gently but thoroughly during the staining process to ensure uniform labeling.
-
-
Possible Cause 2: Cell clumping.
-
Solution: Filter cells through a nylon mesh before analysis if clumping is observed.
-
-
Possible Cause 3: High cell death.
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Solution: High concentrations of CFSE can be toxic.[8] Titrate the CFSE concentration to find the lowest concentration that provides adequate signal for tracking proliferation. Include a viability dye to exclude dead cells from the analysis.
-
Issue: Difficulty in distinguishing the parent generation from the first division.
-
Possible Cause 1: Proliferation-independent loss of CFSE fluorescence.
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Solution: Be aware that there can be a loss of CFSE fluorescence in the first 24-36 hours that is not due to cell division.[9] It is important to include an unstimulated, stained control at each time point to accurately set the gate for the parent (undivided) population.
-
-
Possible Cause 2: Asymmetric cell division.
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Solution: While CFSE is generally distributed equally between daughter cells, some asymmetry can occur. Mathematical modeling may be required for precise quantification of proliferation dynamics in such cases.[10]
-
Antibody and Cytokine Secretion Assays (ELISA/ELISPOT)
Issue: High background in ELISA/ELISPOT.
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Possible Cause 1: Insufficient blocking.
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Solution: Ensure that the plate is adequately blocked to prevent non-specific binding of antibodies. Test different blocking buffers and incubation times.
-
-
Possible Cause 2: Inadequate washing.
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Solution: Increase the number of wash steps and ensure that the washing is thorough to remove all unbound reagents.
-
-
Possible Cause 3: Contamination of reagents.
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Solution: Use sterile reagents and proper aseptic technique to avoid contamination.
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Issue: Low or no signal.
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Possible Cause 1: Insufficient number of antibody/cytokine-secreting cells.
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Possible Cause 2: Inactive reagents.
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Solution: Ensure that all antibodies, standards, and substrates are stored correctly and are not expired.
-
-
Possible Cause 3: Incorrect plate coating.
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Solution: Optimize the concentration of the capture antibody or antigen used for coating the plate.
-
Data Presentation and Normalization Protocols
Table 1: Data Normalization Strategies for this compound Cell Functional Assays
| Assay Type | Key Parameters Measured | Recommended Normalization Method |
| Calcium Flux | Median Fluorescence Intensity (MFI) Ratio, Percentage of Responding Cells | Ratio Normalization: Calculate the ratio of the fluorescence emission at the calcium-bound wavelength to the calcium-unbound wavelength (e.g., for Indo-1). Baseline Normalization: Standardize the MFI of stimulated cells to the baseline MFI of unstimulated cells (set to 1).[11] |
| Proliferation (CFSE) | Proliferation Index, Division Index, Percentage of Divided Cells | Parent Peak Normalization: Use an unstimulated, CFSE-labeled control to define the fluorescence intensity of the parent (undivided) generation at each time point. Gate subsequent generations based on a halving of this fluorescence. Normalization to a Reference Control: Express the proliferation index of treated samples as a fold change relative to a vehicle-treated control. |
| Antibody Secretion (ELISA) | Optical Density (OD) | Standard Curve Normalization: Generate a standard curve with a known concentration of the immunoglobulin isotype being measured. Interpolate the concentration of the unknown samples from this curve. Normalization to Cell Number: Express the antibody concentration per million cells. |
| Antibody Secretion (ELISPOT) | Spot Forming Units (SFU) | Normalization to Cell Number: Express the results as SFU per million plated cells. Background Subtraction: Subtract the average number of spots in negative control wells (cells only, no stimulus) from the experimental wells. |
| Cytokine Secretion (Multiplex ELISA) | Median Fluorescence Intensity (MFI) | Standard Curve Normalization: Use a standard curve for each cytokine to convert MFI values to concentrations (pg/mL or ng/mL). Z-Score Normalization: For comparing relative changes in cytokine profiles across many samples, transform the data into Z-scores to visualize up- or down-regulation relative to the mean. |
Experimental Protocols
Protocol 1: this compound Cell Calcium Flux Assay
-
Cell Preparation: Isolate this compound cells from the desired tissue (e.g., peritoneal cavity). Resuspend cells at 1-10 x 10^6 cells/mL in a calcium-free medium.[6]
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Dye Loading: Add a calcium indicator dye (e.g., Indo-1 AM at a final concentration of 1-5 µM) to the cell suspension.[6] Incubate for 30-45 minutes at 37°C in the dark.[5][7]
-
Washing: Pellet the cells by centrifugation and wash twice with a calcium-containing medium to remove extracellular dye.
-
Resting: Resuspend the cells in a calcium-containing medium and allow them to rest for at least 15 minutes at 37°C.[6]
-
Flow Cytometry Acquisition:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Add the stimulus (e.g., anti-IgM antibody) and continue acquiring data for 5-10 minutes.
-
As a positive control, add ionomycin at the end of the acquisition to elicit a maximal calcium response.[5]
-
-
Data Analysis:
-
Gate on the live, single this compound cell population.
-
Generate a kinetic plot of the fluorescence ratio (e.g., Indo-1 bound/unbound) over time.
-
Normalize the data by dividing the fluorescence ratio at each time point by the average baseline ratio.
-
Protocol 2: this compound Cell Proliferation Assay (CFSE)
-
Cell Preparation: Isolate this compound cells and adjust the cell concentration to 1-10 x 10^6 cells/mL in PBS.
-
CFSE Staining: Add an equal volume of 2x CFSE working solution (final concentration of 1-5 µM) to the cell suspension.[12] Incubate for 10-15 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium.
-
Washing: Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.
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Cell Culture: Plate the cells in a culture plate with the appropriate stimuli. Include an unstimulated control.
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Flow Cytometry Acquisition: At desired time points (e.g., day 3, 4, 5), harvest the cells and acquire them on a flow cytometer. Include a viability dye.
-
Data Analysis:
-
Gate on the live, single this compound cell population.
-
On a histogram of CFSE fluorescence, set the parent peak (generation 0) using the unstimulated control.
-
Create subsequent gates for each generation, with each peak representing a halving of the fluorescence intensity of the previous one.
-
Calculate proliferation metrics such as the percentage of divided cells and the proliferation index.
-
Visualizations
Caption: this compound Cell Activation Signaling Pathway.
References
- 1. B-Cell ELISPOT: For the Identification of Antigen-Specific Antibody-Secreting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B-cell ELISpot assay to analyze human memory B cell and plasmablast responses specific to SARS-CoV-2 receptor-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Antibody Secreting Cells with the B cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. bu.edu [bu.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 10. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: B-1 Cell Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their B-1 cell experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound Cells
Q1: What are this compound cells and how do they differ from conventional B-2 cells?
This compound cells are a distinct lineage of B lymphocytes that differ from conventional B-2 cells in their development, tissue distribution, and function.[1] They are a key component of the innate immune system, responsible for producing the majority of "natural" IgM antibodies in the absence of infection.[2] These antibodies are often polyreactive, binding to both microbial pathogens and self-antigens, playing a role in immune defense and tissue homeostasis.[1][3] Unlike B-2 cells, which arise from precursors in the adult bone marrow, B-1a cells are primarily derived from fetal liver precursors.[4]
Q2: What are the main subsets of this compound cells and how are they identified?
This compound cells are primarily divided into two main subsets: B-1a and B-1b cells.[3]
-
B-1a cells are characterized by the expression of the surface marker CD5.[2] They are the primary source of natural IgM.[2]
-
B-1b cells lack CD5 expression.[2] They are involved in T-cell-independent antibody responses to certain pathogens.[2]
Both subsets are typically identified using flow cytometry based on a panel of surface markers.
Q3: Where are this compound cells typically located?
In mice, this compound cells are most abundant in the peritoneal and pleural cavities.[2][5] They are also found in the spleen, bone marrow, and to a lesser extent, in peripheral blood.[1][4] In humans, the identification and frequency of this compound cells have been a subject of debate due to non-uniform identification techniques, but they are found in peripheral blood and umbilical cord blood.[6][7]
Section 2: Troubleshooting Guide: this compound Cell Isolation and Identification
Q1: My flow cytometry results for this compound cell frequencies are inconsistent. What are the common causes of this variability?
Inconsistent frequency determination is a common challenge. Variability can be introduced at multiple stages, from sample preparation to data analysis.[6][7]
Troubleshooting Inconsistent this compound Cell Frequencies
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Instrument Differences | Different flow cytometers have varying levels of sensitivity and effectiveness in resolving populations, especially for markers with lower expression like CD43 on human this compound cells. Calibrate settings using standardized beads and, if possible, use the same instrument for all experiments within a study. | [6][7] |
| Antibody Titration & Quality | Suboptimal antibody concentration can lead to poor separation between positive and negative populations. Always titrate antibodies to determine the optimal staining index. Use high-quality, validated antibody clones. | [8] |
| Gating Strategy | Inconsistent or subjective gating can dramatically alter frequency results. Use Fluorescence Minus One (FMO) controls to set accurate gates, especially for markers like CD27 and CD43.[6][7] Establish a standardized, hierarchical gating strategy for the entire study. | [6][7] |
| Sample Freshness | This compound cell recovery and marker expression can change with time. Process samples as quickly as possible after collection for best results. | [6] |
| Cell Aggregates (Doublets) | B-T cell doublets can be mistaken for this compound cells (e.g., a CD20+ B cell stuck to a CD27+CD43+ T cell). Use stringent singlet gating (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis. |[6] |
Workflow for this compound Cell Isolation and Identification
Caption: Workflow for Murine Peritoneal this compound Cell Analysis.
Q2: What is a standard protocol for isolating and identifying murine peritoneal this compound cells by flow cytometry?
This protocol provides a general framework. Specific antibody clones, fluorochromes, and instrument settings should be optimized in your laboratory.
Detailed Protocol: Murine Peritoneal this compound Cell Staining
-
Cell Collection: Euthanize mouse and expose the peritoneal cavity. Inject 5-10 mL of ice-cold PBS or FACS buffer (PBS + 2% FBS) into the peritoneal cavity. Massage the abdomen gently, then aspirate the fluid containing peritoneal cells. Keep cells on ice.
-
Cell Preparation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of FACS buffer.
-
Count cells using a hemocytometer or automated counter and assess viability with Trypan Blue.
-
-
Fc Receptor Blocking:
-
Aliquot up to 1 x 10^6 cells per tube.
-
Centrifuge and resuspend cells in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Incubate for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Without washing, add the pre-titrated antibody cocktail (see table below) to the cells.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing and Viability Staining:
-
Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the pellet in 200-400 µL of FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) according to the manufacturer's instructions.
-
-
Acquisition: Acquire samples on a flow cytometer. Ensure enough events are collected to accurately analyze the this compound cell populations.[8]
Recommended Antibody Panel for Murine Peritoneal this compound Cells
| Marker | Purpose | Typical this compound Cell Expression | Example Fluorochrome |
|---|---|---|---|
| CD19 or B220 | Pan B-cell marker | Positive | APC-Cy7 |
| IgM | B-cell receptor component | High | PE |
| CD11b | Myeloid/B-1 cell marker | Positive | FITC |
| CD5 | B-1a subset marker | Positive (B-1a), Negative (B-1b) | PerCP-Cy5.5 |
| CD43 | Pan this compound cell marker | Positive | PE-Cy7 |
| CD23 | Follicular B-2 cell marker | Negative | BV421 |
| Viability Dye | Exclude dead cells | Negative (live cells) | DAPI |
Gating Strategy for Murine Peritoneal this compound Cells
Caption: Gating strategy for identifying B-1a and B-1b cells.
Section 3: Troubleshooting Guide: Cell Culture and Viability
Q1: My this compound cells show poor viability and recovery after cryopreservation. How can I improve this?
Cryopreservation is a major source of variability. Transient warming events, even for short periods, can trigger stress and reduce post-thaw viability.[9] The entire process from freezing to thawing requires careful standardization.
Troubleshooting Poor Post-Thaw Viability
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Suboptimal Freezing Media | Use a standard cryopreservation medium containing 10% DMSO and at least 20% FBS. Some protocols recommend up to 90% FBS for sensitive cells. Ensure the freezing media is fresh. | [10] |
| Incorrect Freezing Rate | Cells should be cooled slowly (~ -1°C per minute). Use a controlled-rate freezer or a "Mr. Frosty" type container in a -80°C freezer overnight before transferring to liquid nitrogen. | [10] |
| Improper Storage | Vials stored in the vapor phase of liquid nitrogen are preferable to direct immersion to avoid potential contamination and vial explosion risk. Maintain a consistent temperature below -130°C. Avoid repeated warming/cooling cycles from opening the freezer. | [9][11] |
| Incorrect Thawing Procedure | Thaw vials rapidly in a 37°C water bath (~1-2 minutes) until a small ice crystal remains. Do not leave cells at 37°C for extended periods. | [10][11] |
| Cryoprotectant Toxicity | Dilute the DMSO-containing media immediately after thawing by slowly adding pre-warmed culture media. Centrifuge the cells (300 x g, 5 min) to remove the cryoprotectant and resuspend in fresh media. | [11] |
| Initial Culture Conditions | After thawing, rest the cells for at least one hour in a 37°C incubator before proceeding with experiments to allow for recovery. |[12] |
Troubleshooting Logic Tree for Low Cell Viability
Caption: Diagnostic flowchart for troubleshooting low cell viability.
Section 4: Troubleshooting Guide: Functional Assays
Q1: My this compound cells are not responding to stimulation in vitro. What could be wrong?
This compound cell activation is a complex process requiring specific signals.[13] A lack of response can stem from issues with the cells themselves, the culture conditions, or the stimuli.
Troubleshooting Lack of this compound Cell Activation
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Inappropriate Stimuli | This compound cells respond to specific stimuli. Common activators include anti-IgM, CpG oligonucleotides (TLR9 agonist), and CD40 ligand (CD40L) with cytokines like IL-21. Verify that the chosen stimuli are appropriate for this compound cells and that reagents are not expired or degraded. | [12][13][14] |
| Suboptimal Stimulus Concentration | The concentration of activating agents is critical. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell source. | [15][16] |
| Cell Health | Stressed or unhealthy cells will not respond optimally. Ensure high viability (>90%) before starting the assay. Allow cells to recover for at least 1 hour after thawing or isolation before adding stimuli. | [12] |
| Inhibitory Factors in Culture | Peritoneal macrophages, often co-isolated with this compound cells, can suppress this compound cell antibody production in vitro. Purifying this compound cells away from macrophages can enhance IgM secretion. | [1] |
| Assay Timing | Activation is a kinetic process. Measure readouts (e.g., activation marker expression, proliferation, antibody secretion) at multiple time points (e.g., 24, 48, 72 hours) to capture the peak response. |[14] |
Q2: What is a standard protocol for in vitro activation of purified this compound cells?
This protocol describes a common method for polyclonal this compound cell activation to induce proliferation and differentiation.
Detailed Protocol: In Vitro this compound Cell Activation
-
Cell Preparation: Isolate this compound cells using negative selection magnetic beads or FACS sorting to high purity.[17][18]
-
Plating: Resuspend purified this compound cells in complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, antibiotics, L-glutamine, and HEPES). Plate cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in 100 µL.
-
Stimulation: Prepare a 2X stimulation cocktail in complete RPMI medium. Add 100 µL of the cocktail to each well. A common combination includes:
-
Incubation: Culture cells at 37°C in a 5% CO2 incubator for 3-6 days, depending on the desired endpoint.[17]
-
Analysis:
-
Proliferation: Can be assessed by adding BrdU or using cell proliferation dyes.
-
Differentiation: Analyze the expression of activation markers (e.g., CD69, CD86) or plasma cell markers (e.g., CD138) by flow cytometry.[14]
-
Antibody Secretion: Collect supernatant to measure IgM levels by ELISA.
-
Simplified this compound Cell Activation Signaling
Caption: Simplified signaling pathways for this compound cell activation.
References
- 1. Frontiers | this compound Cell Heterogeneity and the Regulation of Natural and Antigen-Induced IgM Production [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. A Hard(y) look at this compound cell development and function* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The Silent Threat in Cell Therapy Development: Transient Warming Events - Biolife Solutions [biolifesolutions.com]
- 10. Effects of long-term cryopreservation of PBMC on recovery of B cell subpopulations. - Biospecimen Research Database [brd.nci.nih.gov]
- 11. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 12. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 13. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Polyclonal B cell activation for accurate analysis of pre-existing antigen-specific memory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enrichment of Rare B-1 Cell Subsets
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful enrichment of rare B-1 cell subsets.
Frequently Asked Questions (FAQs)
Q1: What are the key surface markers for identifying mouse this compound cells?
A1: Mouse this compound cells are primarily identified by a unique combination of surface markers. They are generally CD19 positive and have low to negative expression of B220 (CD45R)[1][2]. This compound cells can be further divided into two main subsets:
Both subsets characteristically express high levels of surface IgM (sIgM) and CD11b, while showing low levels of surface IgD (sIgD), CD21, and CD23[1].
Q2: Where are this compound cells most abundantly found in mice?
A2: In adult mice, this compound cells are a minor population in the spleen and other secondary lymphoid tissues. However, they are significantly enriched in the peritoneal and pleural cavities[1][3]. Therefore, peritoneal lavage is a common and effective method for obtaining a starting population with a higher frequency of this compound cells for subsequent enrichment[1].
Q3: What are the primary methods for enriching this compound cells?
A3: The two most common and effective methods for enriching this compound cell subsets are Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS).
-
FACS allows for high-purity isolation of specific this compound cell subsets based on the expression of multiple surface markers simultaneously[4][5]. This is particularly useful for separating B-1a and B-1b cells.
-
MACS is a high-throughput method that can be used for bulk enrichment of B cells or depletion of non-B cells before a more specific sorting method like FACS[6][7]. This can be a valuable first step to reduce sample volume and sorting time.
Q4: How can I enrich for human this compound cells?
A4: Human this compound cells are also a rare population, particularly in adult peripheral blood. They are typically identified by the phenotype CD20+, CD27+, CD43+, and CD70-[1][8]. Similar to mouse this compound cells, FACS is the preferred method for their isolation due to the need for multi-parameter gating to accurately identify this rare subset[9].
Q5: What are some common challenges when enriching for this compound cells?
A5: Researchers may encounter several challenges, including:
-
Low starting frequency: this compound cells are rare in many tissues, making it difficult to obtain a sufficient number of cells for downstream applications.
-
Marker expression variability: The expression levels of some this compound cell markers, such as B220 and CD5, can be variable, which can complicate gating strategies.
-
Cell viability: Extensive sorting procedures can affect cell viability. It is crucial to optimize protocols to maintain cell health.
Troubleshooting Guides
Fluorescence-Activated Cell Sorting (FACS)
| Issue | Potential Cause | Recommended Solution |
| Low yield of sorted this compound cells | - Low frequency in the starting material.- Inefficient gating strategy.- Poor cell viability. | - Start with tissues where this compound cells are enriched (e.g., mouse peritoneal cavity)[1].- Optimize your gating strategy using Fluorescence Minus One (FMO) controls.- Ensure all buffers are cold and contain a protein source (e.g., BSA or FBS) to maintain cell health. Minimize the time between tissue harvest and sorting. |
| Poor purity of sorted population | - Incorrect compensation settings.- Overlapping fluorochrome emission spectra.- Inaccurate gating. | - Carefully perform compensation using single-stained controls.- Select fluorochromes with minimal spectral overlap.- Use FMO controls to set accurate gates for each marker. |
| Difficulty resolving B-1a and B-1b populations | - Low expression of CD5.- Non-specific antibody binding. | - Use a bright fluorochrome for your anti-CD5 antibody.- Include an Fc block step in your staining protocol to prevent non-specific binding to Fc receptors.- Use an isotype control to assess background staining. |
Magnetic-Activated Cell Sorting (MACS)
| Issue | Potential Cause | Recommended Solution |
| Low recovery of target cells | - Insufficient magnetic beads.- Incomplete cell lysis (if starting from tissue).- Column overloading. | - Titrate the amount of magnetic beads to determine the optimal concentration.- Ensure complete dissociation of tissue into a single-cell suspension.- Do not exceed the recommended cell number for the specific column type. |
| Contamination with non-target cells | - Non-specific binding of magnetic beads.- Inefficient washing steps. | - Include an Fc block in your protocol.- Perform all recommended washing steps to remove unbound cells.- Consider a two-step enrichment process (e.g., deplete T cells first, then positively select B cells). |
Quantitative Data Summary
The efficiency of this compound cell enrichment can vary depending on the starting tissue, the chosen method, and the specific protocol. The following table provides a general comparison of expected outcomes for FACS and MACS.
| Parameter | Fluorescence-Activated Cell Sorting (FACS) | Magnetic-Activated Cell Sorting (MACS) - Negative Selection | Magnetic-Activated Cell Sorting (MACS) - Positive Selection |
| Purity | >95% | 85-95% | >90% |
| Yield | Variable (can be lower due to stringent gating and cell loss during sorting) | High | High |
| Throughput | Lower | High | High |
| Specificity | High (multi-parameter) | Moderate | Moderate |
Experimental Protocols
Protocol 1: FACS-Based Enrichment of Mouse Peritoneal B-1a and B-1b Cells
-
Harvest Peritoneal Cells: Euthanize a mouse and disinfect the abdomen. Make a small incision in the skin and peritoneum. Inject 5-10 mL of ice-cold PBS with 2% FBS into the peritoneal cavity. Gently massage the abdomen for 1-2 minutes. Aspirate the peritoneal fluid containing the cells.
-
Prepare Single-Cell Suspension: Centrifuge the collected fluid at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: Add an anti-mouse CD16/CD32 antibody (Fc block) to the cell suspension and incubate on ice for 10-15 minutes. This prevents non-specific antibody binding.
-
Surface Marker Staining: Add a cocktail of fluorescently conjugated antibodies against mouse CD19, B220, CD5, IgM, and CD11b. Incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspension and Filtering: Resuspend the final cell pellet in an appropriate volume of FACS buffer and filter through a 40 µm cell strainer to remove any clumps.
-
FACS Analysis and Sorting:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD19+ B cells.
-
From the CD19+ population, gate on B220^low^/IgM^high^ cells to identify this compound cells.
-
Within the this compound cell gate, separate B-1a (CD5+) and B-1b (CD5-) populations for sorting.
-
Protocol 2: MACS-Based Negative Selection for Pan-B Cell Enrichment from Mouse Spleen
-
Prepare Spleen Single-Cell Suspension: Harvest the spleen and gently mash it through a 70 µm cell strainer using the plunger of a syringe. Wash the strainer with RPMI-1640 medium.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer. Incubate for 5 minutes at room temperature to lyse red blood cells. Quench the reaction by adding excess medium.
-
Cell Counting and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the pellet in MACS buffer (PBS pH 7.2, 0.5% BSA, and 2 mM EDTA). Determine the cell concentration.
-
Magnetic Labeling: Add a biotin-antibody cocktail against non-B cells (e.g., CD4, CD8, CD11c, Gr-1, Ter-119) and incubate on ice for 10 minutes.
-
Add Anti-Biotin MicroBeads: Add anti-biotin magnetic microbeads and incubate for another 15 minutes on ice.
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing it with MACS buffer.
-
Apply the cell suspension to the column. The unlabeled B cells will pass through as the enriched fraction.
-
Wash the column with MACS buffer and collect the flow-through. This fraction contains your enriched, untouched B cells.
-
Visualizations
Caption: Workflow for FACS-based enrichment of B-1a and B-1b cells.
References
- 1. B1 cell - Wikipedia [en.wikipedia.org]
- 2. Identify B Cell Subsets in Flow Cytometry (CD19, B220, Etc) | Bio-Techne [bio-techne.com]
- 3. A Novel Subpopulation of this compound Cells Is Enriched With Autoreactivity in Normal and Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Isolated B-1 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of isolated B-1 cells.
Frequently Asked Questions (FAQs)
Q1: What are the key surface markers for identifying human this compound cells by flow cytometry?
A1: Human this compound cells are typically identified as CD20+ B cells that also express CD27 and CD43. It's important to exclude T cells, which can also express CD27 and CD43, by using an anti-CD3 antibody in your staining panel.[1] Mature B cells express both CD19 and CD20; however, using anti-CD20 is often preferred to avoid including plasmablasts that may have lost CD20 expression.[1][2]
Q2: What are the key surface markers for identifying mouse this compound cells?
A2: Mouse this compound cells are generally identified as CD19+ and B220^low/-. They are also typically CD43+ and CD23-. Further sub-setting can be done based on CD5 expression, with CD5+ being B-1a cells and CD5- being B-1b cells.
Q3: My this compound cell purity is low after isolation. What are the common contaminants?
A3: Common contaminants in this compound cell isolations include T cells, conventional B-2 cells, and platelets.[3] T cells can form doublets with B cells, leading to false positives. Platelets can non-specifically bind to B cells, affecting purity, especially in isolations from whole blood.
Q4: How can I improve the purity of my this compound cell isolation?
A4: To improve purity, ensure optimal gating strategies in flow cytometry to exclude doublets and dead cells. For magnetic-activated cell sorting (MACS), consider a two-step isolation process involving a depletion step for non-B-1 cells followed by a positive selection for this compound cells.[4] Additionally, processing blood samples as quickly as possible after collection can improve the detection and recovery of this compound cells.[1]
Q5: What functional assays can I use to validate my isolated this compound cells?
A5: Functional validation can be performed using assays such as ELISpot to detect antibody-secreting cells or cytokine secretion assays to measure the production of cytokines like IL-10.[5] These assays confirm that the isolated cells retain their characteristic functions.
Troubleshooting Guides
Low Purity After Magnetic-Activated Cell Sorting (MACS)
| Problem | Possible Cause | Recommended Solution |
| Low Purity of this compound Cells | Insufficient removal of non-B cells. | Increase the incubation time with the depletion antibody cocktail or perform a second round of depletion.[6] |
| Carryover of magnetically labeled cells. | When collecting the negative fraction, carefully aspirate the supernatant without disturbing the magnetically labeled cells attached to the column or tube wall.[6] | |
| Platelet contamination. | Include a platelet depletion step using anti-CD61 microbeads prior to this compound cell isolation.[3] | |
| Suboptimal antibody concentration. | Titrate the antibodies in the isolation kit to determine the optimal concentration for your specific cell type and experimental conditions.[6] |
Low Purity After Fluorescence-Activated Cell Sorting (FACS)
| Problem | Possible Cause | Recommended Solution |
| Low Purity of this compound Cells | Incorrect gating strategy. | Set stringent gates based on Fluorescence Minus One (FMO) controls to accurately identify the this compound cell population.[7] |
| Presence of cell doublets (e.g., B-cell:T-cell). | Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from your analysis.[7] | |
| Dead cells non-specifically binding antibodies. | Include a viability dye in your staining panel to exclude dead cells from the sort. | |
| Weak fluorescence signal for key markers. | Use bright fluorochromes for markers with low expression on this compound cells. Ensure proper instrument setup and laser alignment. |
Purity Comparison: MACS vs. FACS
| Isolation Method | Typical Purity Range | Advantages | Disadvantages |
| Magnetic-Activated Cell Sorting (MACS) | 60% - 99% for general B cells.[8] Purity for specific B-1a cells can be high. | High throughput, relatively fast, and cost-effective for enriching populations. | Can have lower purity compared to FACS, especially for rare populations. Potential for non-specific binding.[5] |
| Fluorescence-Activated Cell Sorting (FACS) | >97% for specific B-cell subsets.[9] Can achieve very high purity (>99%).[5] | High purity and specificity. Allows for multi-parameter sorting based on marker expression levels. | Lower throughput, slower, and more expensive. The sorting process can be harsh on cells.[5] |
Experimental Protocols
Protocol 1: Isolation of Mouse B-1a Cells using MACS
This protocol is adapted from the Miltenyi Biotec B-1a Cell Isolation Kit protocol.[1][4]
Materials:
-
Single-cell suspension from mouse peritoneal cavity or spleen.
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
B-1a Cell Biotin-Antibody Cocktail (containing biotin-conjugated antibodies against non-B-1a cells and APC-conjugated anti-mouse CD5).
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Anti-Biotin MicroBeads.
-
Anti-APC MicroBeads.
-
LD and MS Columns and a MACS Separator.
Procedure:
-
Sample Preparation: Prepare a single-cell suspension from the desired tissue.
-
Magnetic Labeling of Non-B-1a Cells:
-
Centrifuge the cell suspension and resuspend the pellet in MACS buffer.
-
Add the B-1a Cell Biotin-Antibody Cocktail and incubate for 10 minutes at 4°C.
-
Add Anti-Biotin MicroBeads and incubate for an additional 15 minutes at 4°C.
-
-
Depletion of Non-B-1a Cells:
-
Place an LD Column in the MACS Separator.
-
Apply the cell suspension to the column.
-
Collect the flow-through containing the unlabeled, pre-enriched B-1a cells.
-
-
Magnetic Labeling of B-1a Cells:
-
Centrifuge the pre-enriched fraction and resuspend the pellet in MACS buffer.
-
Add Anti-APC MicroBeads and incubate for 15 minutes at 4°C.
-
-
Positive Selection of B-1a Cells:
-
Place an MS Column in the MACS Separator.
-
Apply the cell suspension to the column.
-
Wash the column with MACS buffer.
-
Remove the column from the separator and place it on a collection tube.
-
Pipette MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled B-1a cells.
-
Protocol 2: Purity Validation of this compound Cells by Flow Cytometry
Materials:
-
Isolated this compound cells.
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against this compound cell markers (e.g., anti-CD20, anti-CD27, anti-CD43, anti-CD3 for human; anti-CD19, anti-B220, anti-CD43, anti-CD5 for mouse).
-
Viability dye.
-
Flow cytometer.
Procedure:
-
Cell Staining:
-
Resuspend the isolated cells in FACS buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on single, live cells.
-
Identify the this compound cell population based on the expression of the specific markers.
-
Calculate the percentage of this compound cells within the total live, single-cell population to determine purity.
-
Protocol 3: Functional Validation of this compound Cells by ELISpot
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
ELISpot plate pre-coated with an antibody specific for the immunoglobulin or cytokine of interest.
-
Isolated this compound cells.
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Cell culture medium.
-
Stimulant (e.g., LPS for polyclonal activation).
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Detection antibody conjugated to an enzyme (e.g., biotinylated anti-IgM).
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Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).
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Substrate solution.
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ELISpot reader.
Procedure:
-
Cell Plating:
-
Wash the ELISpot plate to remove the coating buffer.
-
Add isolated this compound cells to the wells at a desired density.
-
Add the stimulant to the appropriate wells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 24-48 hours).
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Incubate as recommended.
-
-
Spot Development:
-
Wash the plate and add the substrate solution.
-
Monitor for the development of spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an ELISpot reader. Each spot represents a single antibody- or cytokine-secreting cell.
-
Visualizations
Caption: Workflow for this compound cell isolation and validation.
Caption: Simplified this compound cell activation signaling pathway.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of B-cells using Miltenyi MACS bead isolation kits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Magnetic cell sorting and flow cytometry sorting methods for the isolation and function analysis of mouse CD4+ CD25+ Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample source and B cell isolation procedure [bio-protocol.org]
Technical Support Center: Overcoming Autofluorescence in B-1 Cell Flow Cytometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in B-1 cell flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound cell flow cytometry?
A: Autofluorescence is the natural fluorescence emitted by cells when they are excited by light, even in the absence of any fluorescent labels.[1] In this compound cell flow cytometry, this intrinsic fluorescence can create background noise that obscures the signals from the specific fluorescent antibodies used to identify and analyze these cells. This can lead to reduced sensitivity, making it difficult to detect cell populations with low expression of a particular marker, and can also result in false positive signals.[1][2] Larger and more granular cells tend to have higher autofluorescence.[1]
Q2: What are the common sources of autofluorescence in my this compound cell samples?
A: Autofluorescence in this compound cell preparations can originate from several endogenous and exogenous sources:
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Endogenous Cellular Components: Molecules within the this compound cells themselves, such as NADH, riboflavin, collagen, and elastin, can fluoresce.[3] Dead cells are also a significant source of autofluorescence.[4]
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Sample Preparation Reagents:
-
Fixatives: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[3]
-
Staining Buffers: Components in staining buffers, such as Fetal Bovine Serum (FBS) and phenol red, can contribute to background fluorescence, particularly in the violet and blue spectra.[2]
-
Red Blood Cells (RBCs): If not properly lysed and removed, hemoglobin from RBCs can interfere with fluorescence detection.
-
Q3: How can I determine if autofluorescence is impacting my this compound cell data?
A: The best way to assess the level of autofluorescence is to run an unstained control sample. This sample should contain your this compound cells but without the addition of any fluorescently labeled antibodies. By analyzing this unstained sample on the flow cytometer, you can visualize the baseline fluorescence of your cells across different channels. If you observe a significant signal in your unstained control, autofluorescence is likely a factor in your experiment.[3]
Q4: Which fluorochromes are best to use for this compound cell analysis to minimize the impact of autofluorescence?
A: Since autofluorescence is typically strongest in the shorter wavelength regions (blue and green channels), it is advisable to use fluorochromes that emit in the red and far-red parts of the spectrum (e.g., those with emission wavelengths greater than 600 nm).[2][5] For markers with low expression on this compound cells, it is crucial to use bright fluorochromes to ensure the signal is well above the autofluorescence background.[5][6] Consider using bright fluorophores like Phycoerythrin (PE) and Allophycocyanin (APC) and their tandem dyes for weakly expressed antigens.[2][5]
Troubleshooting Guides
Issue 1: High background fluorescence in my unstained this compound cell control.
This indicates a significant level of intrinsic autofluorescence in your this compound cell population or from the sample preparation itself.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Exclude Dead Cells: Always include a viability dye in your staining panel to gate out dead cells, which are a major source of autofluorescence.[4]
-
Proper RBC Lysis: Ensure complete lysis and removal of red blood cells and their debris.
-
Buffer Composition: Consider reducing the concentration of FBS in your staining buffer or switching to a buffer containing Bovine Serum Albumin (BSA) instead.[2] If possible for your experiment, use a phenol red-free media.[2]
-
Fixation: If fixation is necessary, use the lowest effective concentration of paraformaldehyde for the shortest possible time. Avoid glutaraldehyde, which induces more autofluorescence.[3]
-
-
Instrument Settings:
-
Adjust PMT Voltages: While you cannot eliminate autofluorescence, you can optimize your instrument settings to maximize the separation between your negative and positive populations.
-
Use an Autofluorescence Extraction Channel (Spectral Cytometry): If you are using a spectral flow cytometer, you can define the autofluorescence signature from your unstained control and subtract it from your fully stained samples, significantly improving data resolution.[7][8]
-
Issue 2: Poor resolution of a specific this compound cell subset, even with bright fluorochromes.
This can happen when the emission spectrum of your chosen fluorochrome overlaps significantly with the autofluorescence spectrum of your this compound cells.
Troubleshooting Steps:
-
Re-evaluate Fluorochrome Choice:
-
Shift to Longer Wavelengths: If you are using a fluorochrome in the blue or green channel for a dimly expressed marker, try switching to a spectrally distinct fluorochrome in the red or far-red range.[2][3]
-
Consult a Spectrum Viewer: Use an online fluorescence spectrum viewer to visualize the excitation and emission profiles of your chosen fluorochromes and identify potential overlaps with the common autofluorescence range (emission 400-550 nm).
-
-
Consider Tandem Dyes with Caution: While tandem dyes can be very bright, their stability is crucial. Degraded tandem dyes can lead to increased spillover into the donor fluorochrome's channel, potentially increasing background. Protect tandem dyes from light and use appropriate compensation controls.[5]
-
Implement a "Dump Channel": For highly autofluorescent non-B-1 cells in a mixed population, you can use a dump channel. In this approach, you stain these unwanted cells with a cocktail of antibodies conjugated to a single fluorochrome that you then exclude from your analysis.
Experimental Protocols
Protocol 1: Staining this compound Cells with a Viability Dye to Reduce Autofluorescence
-
Cell Preparation: Prepare a single-cell suspension of your this compound cells at a concentration of 1 x 10^7 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Viability Staining: Add a viability dye (e.g., a fixable viability dye that reacts with free amines) according to the manufacturer's instructions. Incubate for the recommended time, typically in the dark.
-
Wash: Wash the cells with 1-2 mL of staining buffer and centrifuge. Discard the supernatant.
-
Surface Staining: Resuspend the cells in the appropriate volume of staining buffer containing your fluorescently labeled antibodies for this compound cell markers. Incubate for 20-30 minutes on ice in the dark.
-
Wash: Wash the cells twice with staining buffer.
-
Resuspension and Acquisition: Resuspend the cells in an appropriate buffer for flow cytometry analysis. During data analysis, gate on the viability dye-negative population to exclude dead, autofluorescent cells.
Data Presentation
Table 1: Recommended Fluorochromes for this compound Cell Markers to Minimize Autofluorescence Interference
| Marker (Human) | Marker (Mouse) | Antigen Density (General) | Recommended Bright Fluorochromes (for low density) | Recommended Fluorochromes (for high density) |
| CD20 | CD19 | High | PE, APC, PE-Cy7, APC-Cy7 | FITC, PerCP-Cy5.5 |
| CD27 | B220 (CD45R) | Variable | PE, APC, BV605, BV711 | PerCP-Cy5.5, PE-Cy7 |
| CD43 | CD5 | Variable | PE, APC, BV650, AF647 | FITC, PerCP-Cy5.5 |
| IgM | IgM | High | FITC, PerCP-Cy5.5 | PE, APC |
| CD5 | CD43 | Low/Variable | PE, APC, BV786 | Not recommended for dim fluorochromes |
Note: Antigen density can vary depending on the this compound cell subset and activation state. It is always recommended to titrate your antibodies to determine the optimal concentration for your specific experiment.
Table 2: Comparison of Autofluorescence Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Viability Dye | Excludes dead, highly autofluorescent cells from analysis. | Simple to implement, very effective. | Adds an extra channel to the panel. |
| Long-Wavelength Fluorochromes | Avoids the spectral region with the highest autofluorescence. | Reduces background without chemical treatment. | May limit fluorochrome choices for large panels. |
| Bright Fluorochromes | Increases the signal-to-noise ratio for the specific signal. | Essential for detecting dimly expressed markers. | Can cause spreading error if not properly compensated. |
| Autofluorescence Quenching Dyes | Chemicals that reduce autofluorescence (e.g., Sudan Black B). | Can significantly reduce background. | May also quench the signal from specific fluorochromes; requires optimization. |
| Spectral Unmixing | Computationally removes the autofluorescence signature. | Highly effective, can "unmask" hidden populations. | Requires a spectral flow cytometer and specialized software. |
Mandatory Visualizations
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. youtube.com [youtube.com]
- 5. biossusa.com [biossusa.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Optimizing stimulation conditions for B-1 cell antibody secretion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize stimulation conditions for B-1 cell antibody secretion.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between T-cell dependent (TD) and T-cell independent (TI) stimulation for this compound cells?
A1: T-cell dependent (TD) activation of this compound cells typically requires interaction with T-helper cells and is mediated by protein antigens. This process involves co-stimulation through CD40-CD40L interaction and the presence of cytokines like IL-4 and IL-21.[1] T-cell independent (TI) stimulation, on the other hand, can be triggered by non-protein antigens with repetitive structures, such as bacterial lipopolysaccharide (LPS), or through B-cell receptor (BCR) cross-linking.[2]
Q2: What are some common stimuli used to induce antibody secretion from this compound cells in vitro?
A2: A variety of stimuli can be used to induce antibody secretion from this compound cells in vitro. These can be broadly categorized as TI and TD stimuli. Common TI stimuli include Lipopolysaccharide (LPS), CpG oligodeoxynucleotides (CpG ODN), and a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin.[3][4] TD stimulation can be mimicked using a combination of CD40 ligand (CD40L) and cytokines such as IL-21 and IL-4.[1][5]
Q3: How long should I stimulate this compound cells to achieve optimal antibody secretion?
A3: The optimal duration of stimulation depends on the specific stimuli used. For TI stimulation with CpG and IL-2, improved differentiation and secretion are often observed after 6 days.[1] For TD stimulation using CD40L and IL-21, a longer duration of 9 days may be more effective.[1] It is recommended to perform a time-course experiment for your specific conditions.
Q4: What is the role of PMA and ionomycin in this compound cell stimulation?
A4: PMA and ionomycin are potent, non-specific activators of B cells. PMA activates protein kinase C (PKC), while ionomycin increases intracellular calcium levels.[6] This combination bypasses the need for cell surface receptor engagement and directly activates downstream signaling pathways, leading to robust B-cell activation and cytokine production.[3][6]
Troubleshooting Guides
Issue 1: Low or No Antibody Secretion After Stimulation
| Possible Cause | Troubleshooting Step |
| Suboptimal Stimuli Concentration | Titrate the concentration of your stimuli (e.g., LPS, CpG, anti-CD40L, cytokines) to determine the optimal dose for your specific this compound cell population. |
| Inappropriate Stimulation Duration | Perform a time-course experiment (e.g., 3, 6, 9 days) to identify the peak of antibody secretion for your chosen stimulation cocktail.[1] |
| Poor Cell Viability | Assess cell viability before and after stimulation using methods like Trypan Blue exclusion or a viability stain for flow cytometry. Ensure that the culture conditions (media, serum, supplements) are optimal for this compound cell survival. |
| Incorrect Cell Seeding Density | Optimize the initial cell seeding density. Too few cells may not receive sufficient paracrine signaling, while too many can lead to nutrient depletion and cell death. For TD assays, a starting density of 2,500 B-cells per well in a 96-well plate has been shown to be effective.[1] |
| Problem with a Specific Reagent | Test each component of your stimulation cocktail individually and in combination to identify any faulty reagents. |
Issue 2: High Cell Death in Culture
| Possible Cause | Troubleshooting Step |
| Nutrient Depletion | Replenish the culture media every 2-3 days, especially for longer stimulation periods. Consider using a richer culture medium formulation. |
| Over-stimulation/Activation-Induced Cell Death (AICD) | Reduce the concentration of potent mitogens like LPS or PMA. High levels of stimulation can lead to AICD. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider adding penicillin/streptomycin to the culture medium. |
| Suboptimal Culture Conditions | Ensure the incubator is maintaining the correct temperature (37°C), CO2 levels (5%), and humidity. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Primary Cells | If using primary this compound cells from different donors or mice, expect some inherent biological variability. Pool cells from multiple donors if possible to average out the response. |
| Inconsistent Reagent Preparation | Prepare fresh stimulation cocktails for each experiment. If using frozen stocks of cytokines, avoid repeated freeze-thaw cycles. |
| Variations in Cell Handling | Standardize all cell handling procedures, including isolation, washing, and plating, to minimize technical variability. |
Experimental Protocols
Protocol 1: T-cell Independent (TI) Stimulation of this compound Cells
This protocol is adapted for the stimulation of memory B cells, which shares principles with this compound cell activation.
-
Cell Preparation: Isolate this compound cells using your preferred method (e.g., FACS sorting for CD19+CD5+ cells). Resuspend cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 25,000 this compound cells per well in a 96-well U-bottom plate.[1]
-
Stimulation: Prepare a stimulation cocktail containing CpG ODN (e.g., 1 µg/ml) and recombinant IL-2 (e.g., 10 ng/ml).[7][8] Add the cocktail to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 days.[1]
-
Analysis: After incubation, harvest the supernatant to measure antibody levels by ELISA. The cells can be analyzed for differentiation markers by flow cytometry.
Protocol 2: T-cell Dependent (TD) Stimulation of this compound Cells
-
Feeder Cell Preparation: Plate irradiated 3T3 cells stably transfected with human CD40L (3T3-CD40L+) at a density of 10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.[1]
-
This compound Cell Preparation: Isolate this compound cells as described above.
-
Co-culture and Stimulation: Seed 2,500 this compound cells onto the 3T3-CD40L+ feeder layer.[1] Add recombinant IL-21 to a final concentration of 50 ng/ml.[1]
-
Incubation: Co-culture the cells for 9 days at 37°C in a humidified 5% CO2 incubator.[1]
-
Analysis: Harvest the supernatant for antibody quantification by ELISA and analyze the cells for plasma cell markers (e.g., CD138) by flow cytometry.
Quantitative Data Summary
Table 1: Comparison of TD and TI Stimulation Conditions for B-cell Differentiation
| Parameter | T-cell Dependent (TD) Stimulation | T-cell Independent (TI) Stimulation | Reference |
| Stimuli | CD40L + IL-21 | CpG + IL-2 | [1] |
| Optimal Duration | 9 days | 6 days | [1] |
| Starting B-cell Density | 2,500 cells/well | 25,000 cells/well | [1] |
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows involved in this compound cell stimulation.
Caption: Key signaling pathways in B-cell activation.
Caption: General experimental workflow for this compound cell stimulation.
Caption: Troubleshooting logic for low antibody secretion.
References
- 1. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 2. google.com [google.com]
- 3. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Function of Regulatory B Cells Expressing IL-10 (B10 cells) Requires Antigen Receptor Diversity and TLR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. mabtech.com [mabtech.com]
- 8. A novel method for making human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
B-1a versus B-1b Cells: A Comparative Guide to Their Roles in Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of B-1a and B-1b cells, two distinct subsets of B-1 lymphocytes, in their response to infectious agents. Understanding the unique functions of these innate-like B cells is crucial for developing novel therapeutic strategies against a range of pathogens. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows.
Core Distinctions and Functions in Immunity
This compound cells are a unique lineage of B lymphocytes that differ from conventional B-2 cells in their development, anatomical location, and functional responses. They are broadly categorized into B-1a (CD5+) and B-1b (CD5-) subsets, each with specialized roles in immunity.[1][2]
B-1a cells are primarily associated with innate-like immunity. They are the main producers of "natural" IgM antibodies, which are present in the serum of healthy individuals without prior exposure to a specific pathogen.[3] These polyreactive antibodies provide a first line of defense against a wide range of pathogens by recognizing conserved molecular patterns.[4] B-1a cells are also potent producers of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in modulating the immune response and preventing excessive inflammation during infections like sepsis.
B-1b cells , in contrast, are more involved in adaptive immune responses, particularly against T-cell independent (TI) antigens. They can undergo clonal expansion and differentiate into antibody-secreting plasma cells upon encountering specific pathogens.[2][3] Notably, B-1b cells can also form long-lasting memory, providing protection against subsequent infections.
Quantitative Comparison of B-1a and B-1b Cell Responses
The functional differences between B-1a and B-1b cells are reflected in their quantitative contributions to the immune response during infection. The following tables summarize key data from experimental studies.
| Parameter | B-1a Cells | B-1b Cells | Pathogen/Stimulus | Reference |
| Primary Role in Immunity | Innate-like, Natural IgM Production | Adaptive, TI Antigen Response, Memory | General | [2][3] |
| Protective Capacity against S. pneumoniae | Provide initial protection via natural IgM | Mediate long-term protection through specific antibody production post-immunization | Streptococcus pneumoniae | [1] |
| IL-10 Production (in vitro, LPS stimulation) | High | Low | Lipopolysaccharide (LPS) | |
| GM-CSF Production | Can produce upon activation | Lower or no production reported | LPS/Infection | |
| Response to Influenza Virus | Accumulate in draining lymph nodes and produce virus-neutralizing IgM | Less prominent role in the early IgM response | Influenza Virus | [5] |
Quantitative data on IL-10 and GM-CSF production can vary between studies and experimental conditions. The table reflects general trends.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to study and compare B-1a and B-1b cell responses to infection.
Flow Cytometry for Identification of Murine Peritoneal B-1a and B-1b Cells
This protocol outlines the steps for identifying and differentiating B-1a and B-1b cells from the murine peritoneal cavity, a primary location for these cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD19 (e.g., PerCP-Cy5.5)
-
Anti-mouse B220/CD45R (e.g., APC-Cy7)
-
Anti-mouse CD5 (e.g., PE)
-
Anti-mouse CD43 (e.g., FITC)
-
Anti-mouse CD23 (e.g., PE-Cy7)
-
Anti-mouse IgM (e.g., APC)
-
-
70 µm cell strainer
-
Flow cytometer
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Harvest peritoneal cells by lavage with 5-10 mL of cold PBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).
-
From the lymphocyte gate, identify B cells as CD19+ B220^low.
-
Within the B cell gate, identify this compound cells as CD43+.
-
Further differentiate this compound cells into B-1a (CD5+) and B-1b (CD5-) subsets.
-
Confirm the phenotype by checking for high IgM and low/negative CD23 expression.
Adoptive Transfer of B-1a and B-1b Cells
This protocol describes the adoptive transfer of sorted B-1a and B-1b cells into recipient mice to study their in vivo function during infection.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., Rag1-/- immunodeficient mice)
-
Sterile PBS
-
Flow cytometry sorting buffer (e.g., PBS with 1% BSA)
-
FACS antibodies for sorting (as described in the flow cytometry protocol)
-
Cell sorter
-
Insulin syringes
Procedure:
-
Isolate peritoneal cells from donor mice as described above.
-
Stain the cells with the appropriate antibody cocktail for B-1a and B-1b identification.
-
Sort B-1a (CD19+ B220^low CD43+ CD5+) and B-1b (CD19+ B220^low CD43+ CD5-) cells using a cell sorter into separate sterile tubes containing sorting buffer.
-
Wash the sorted cells with sterile PBS.
-
Resuspend the sorted cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells in 200 µL).
-
Inject the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into recipient mice.
-
Proceed with the experimental infection model after a sufficient time for cell engraftment (typically 24-48 hours).
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[6][7][8][9]
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
70% ethanol and betadine for sterilization
-
Warming pad
-
Sterile saline for resuscitation
Procedure:
-
Anesthetize the mouse.
-
Shave the abdomen and sterilize the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve with a suture. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum once or twice with a needle. A small amount of fecal content can be extruded to induce peritonitis.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall and skin with sutures or wound clips.
-
Administer subcutaneous sterile saline for fluid resuscitation.
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
Enzyme-Linked Immunosorbent Assay (ELISA) for Pathogen-Specific IgM
This protocol outlines a general procedure for measuring pathogen-specific IgM antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Pathogen-specific antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgM antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the pathogen-specific antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-mouse IgM antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Signaling Pathways and Experimental Workflows
The distinct responses of B-1a and B-1b cells are governed by differences in their signaling pathways, particularly in response to B-cell receptor (BCR) and Toll-like receptor (TLR) engagement.
B-Cell Receptor (BCR) Signaling
BCR signaling is crucial for B cell activation. However, B-1a cells exhibit a hyporesponsive phenotype to BCR cross-linking, in part due to the inhibitory function of the CD5 co-receptor.[2]
Caption: Differential BCR signaling in B-1a and B-1b cells.
Toll-like Receptor (TLR) Signaling
TLR signaling is critical for the activation of both B-1a and B-1b cells by pathogen-associated molecular patterns (PAMPs). The downstream signaling cascades can be broadly divided into MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively. While both subsets utilize these pathways, the magnitude and specific outcomes of TLR activation can differ.
Caption: General overview of TLR4 signaling pathways.
Experimental Workflow: Adoptive Transfer Model
The following diagram illustrates a typical experimental workflow for studying the in vivo function of B-1a and B-1b cells using an adoptive transfer model followed by infection.
Caption: Workflow for adoptive transfer experiments.
Conclusion
B-1a and B-1b cells represent two functionally distinct arms of the this compound lymphocyte compartment. B-1a cells are key players in the early, innate-like response to infection through the production of natural IgM and immunomodulatory cytokines. In contrast, B-1b cells contribute to a more adaptive, pathogen-specific response and are capable of generating long-term memory. A thorough understanding of their unique characteristics and response patterns is essential for the rational design of vaccines and immunotherapies that can effectively harness the protective capacities of both of these important immune cell subsets.
References
- 1. Mouse cecal ligation and puncture (CLP) model [bio-protocol.org]
- 2. Frontiers | Multiple Regulatory Mechanisms Control this compound B Cell Activation [frontiersin.org]
- 3. Control of B-1a cell development by instructive BCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cell receptor and Toll-like receptor signaling coordinate to control distinct this compound responses to both self and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual role for B-1a cells in immunity to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal Ligation and Puncture Mouse Model [bio-protocol.org]
A Comparative Guide to B-1 and Marginal Zone B Cells in Immunity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the immune system, B lymphocytes play a pivotal role in humoral immunity. Beyond the conventional follicular B cells (B-2 cells), two distinct innate-like B cell populations, B-1 cells and marginal zone (MZ) B cells, act as crucial first-line defenders against invading pathogens. While sharing some functional similarities, these two cell types exhibit unique developmental origins, anatomical locations, and activation mechanisms. This guide provides an objective comparison of this compound and MZ B cells, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct contributions to immunity.
At a Glance: Key Distinctions Between this compound and Marginal Zone B Cells
| Feature | This compound Cells | Marginal Zone (MZ) B Cells |
| Primary Location | Peritoneal and pleural cavities[1] | Marginal zone of the spleen[2] |
| Development | Primarily fetal/perinatal origin, self-renewing[1] | Develop from transitional B cells in the spleen[3] |
| Antigen Response | Primarily T-cell independent (TI)[4][5] | Both T-cell independent (TI) and T-cell dependent (TD)[6] |
| Antibody Production | Spontaneous "natural" IgM, rapid response to TI antigens[5][7] | Rapid IgM response to blood-borne pathogens, can undergo class switching[6][8] |
| BCR Repertoire | Limited diversity, polyreactive, often recognizes conserved microbial and self-antigens[1] | More diverse than this compound cells, can be polyreactive[9] |
| Key Surface Markers | CD19+, IgM high, CD43+, CD5+ (B-1a), CD11b+[1][10] | CD19+, IgM high, CD21 high, CD23 low/-, CD1d high[3] |
Quantitative Comparison of this compound and Marginal Zone B Cell Populations
The following table summarizes key quantitative differences between murine this compound and MZ B cells.
| Parameter | This compound Cells | Marginal Zone (MZ) B Cells | References |
| Population in Spleen (% of B cells) | ~1-5% | ~5-10% | [1] |
| Population in Peritoneal Cavity (% of B cells) | ~35-70% | <1% | [10] |
| Primary Antibody Isotype | IgM | IgM, with capacity for IgG/IgA class switching | [5][6] |
| Response Time to TI Antigen | Rapid (within 3 days) | Rapid (within 3 days) | [7][11] |
Signaling Pathways: A Visual Guide
Understanding the signaling cascades that govern the activation of this compound and MZ B cells is crucial for dissecting their functions. The following diagrams, generated using Graphviz, illustrate the key pathways involved in their T-independent and T-dependent activation.
T-Independent (TI) Antigen Activation of this compound Cells
Caption: T-Independent activation of this compound cells.
T-Independent (TI) Antigen Activation of Marginal Zone (MZ) B Cells
Caption: T-Independent activation of MZ B cells.
T-Dependent (TD) Antigen Activation of Marginal Zone (MZ) B Cells
Caption: T-Dependent activation of MZ B cells.
Experimental Protocols: Methodologies for this compound and MZ B Cell Analysis
Flow Cytometry for Identification of this compound and Marginal Zone B Cells in Mice
This protocol outlines the steps for identifying this compound and MZ B cell populations from murine spleen and peritoneal cavity using multi-color flow cytometry.
1. Sample Preparation:
-
Spleen: Harvest the spleen and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Peritoneal Cavity: Collect peritoneal cells by lavage with 5-10 mL of ice-cold PBS.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and count them.
2. Antibody Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.
-
Block Fc receptors by incubating with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies for surface marker staining. A typical panel includes:
-
For this compound cells (Peritoneal Cavity): Anti-B220, Anti-IgM, Anti-CD5, Anti-CD11b, Anti-CD43.
-
For MZ B cells (Spleen): Anti-B220, Anti-IgM, Anti-IgD, Anti-CD21/35, Anti-CD23.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gating Strategy for this compound cells: Gate on lymphocytes (FSC vs. SSC), then B220+ cells. From the B220+ population, identify B-1a cells as CD5+ IgM high and B-1b cells as CD5- IgM high. Both populations are typically CD43+ and CD11b+.
-
Gating Strategy for MZ B cells: Gate on lymphocytes, then B220+ cells. Identify MZ B cells as IgM high, IgD low, CD21 high, and CD23 low/-.
-
Experimental Workflow for B Cell Analysis
Caption: A typical experimental workflow for B cell analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgM Quantification
This protocol provides a general outline for a sandwich ELISA to measure the concentration of IgM in mouse serum or cell culture supernatants.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for mouse IgM (e.g., goat anti-mouse IgM) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of purified mouse IgM to generate a standard curve.
-
Add samples (serum or supernatant) and standards to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection Antibody Incubation:
-
Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for mouse IgM (e.g., goat anti-mouse IgM-HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IgM concentration in the samples by interpolating from the standard curve.
Immunofluorescence for Visualization of Marginal Zone B Cells in Spleen
This protocol describes the basic steps for staining frozen spleen sections to visualize the localization of MZ B cells.
1. Tissue Preparation:
-
Embed a fresh spleen in OCT compound and snap-freeze in liquid nitrogen.
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Allow the sections to air dry.
2. Fixation and Permeabilization:
-
Fix the sections with cold acetone or 4% paraformaldehyde for 10 minutes.
-
Wash three times with PBS.
-
If staining for intracellular antigens, permeabilize the sections with a detergent-based buffer (e.g., PBS with 0.1% Triton X-100) for 10 minutes.
3. Blocking and Staining:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour at room temperature.
-
Incubate with a primary antibody cocktail to identify MZ B cells and surrounding structures. For example:
-
Anti-IgM (to label B cells)
-
Anti-MOMA-1 (to label metallophilic macrophages in the marginal zone)
-
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rat IgG-Alexa Fluor 488, goat anti-rat IgM-Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips.
-
Visualize the sections using a fluorescence or confocal microscope. MZ B cells (IgM+) will be localized in the marginal zone, adjacent to the MOMA-1+ macrophages.
Conclusion
This compound and marginal zone B cells represent two critical arms of the early immune response. Their distinct anatomical positioning, developmental pathways, and activation requirements underscore their specialized roles in immunity. This compound cells, predominantly found in the body cavities, are key producers of natural IgM and mount rapid responses to a broad range of T-independent antigens. In contrast, MZ B cells are strategically located in the spleen to survey the blood for pathogens, initiating swift T-independent and T-dependent antibody responses. A thorough understanding of the biology of these innate-like B cells is paramount for the development of novel vaccines and immunotherapies targeting a wide array of infectious and autoimmune diseases.
References
- 1. Frontiers | Multiple Regulatory Mechanisms Control this compound B Cell Activation [frontiersin.org]
- 2. Spleen - Wikipedia [en.wikipedia.org]
- 3. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of this compound Cells as Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marginal zone B cells: virtues of innatelike antibody-producing lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Two distinct subpopulations of marginal zone B cells exhibit differential antibody-producing capacities and radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SIRPα on Mouse B1 Cells Restricts Lymphoid Tissue Migration and Natural Antibody Production [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antibody Repertoires of B-1 and B-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibody repertoires of B-1 and B-2 cells, two major subsets of B lymphocytes with distinct roles in the immune system. Understanding the differences in their antibody characteristics is crucial for research in immunology, vaccine development, and the study of autoimmune diseases. This document summarizes key quantitative data, outlines experimental protocols for repertoire analysis, and provides visual representations of important concepts.
Key Distinctions in Antibody Repertoires: this compound vs. B-2 Cells
This compound and B-2 cells generate antibodies with fundamentally different characteristics, reflecting their unique developmental pathways and functions. This compound cells are key players in the early, innate-like immune response, producing broadly reactive antibodies, while B-2 cells are the cornerstone of the adaptive humoral immune response, generating highly specific, high-affinity antibodies.
Table 1: Summary of Antibody Repertoire Characteristics
| Feature | This compound Cells | B-2 Cells (Follicular B cells) |
| Primary Isotype | IgM >> IgG, IgA | IgG, IgA > IgM |
| V(D)J Gene Usage | Restricted, with preferential use of certain Vh genes (e.g., Vh11, Vh12) | Diverse and broad |
| CDR3 Length | Generally shorter | Longer and more diverse |
| Junctional Diversity (N-additions) | Limited | Extensive |
| Somatic Hypermutation (SHM) | Low to absent | High, occurs in germinal centers |
| Affinity for Antigen | Low, often polyreactive | High, affinity maturation occurs |
| T-cell Help Requirement | T-cell independent | T-cell dependent |
In-Depth Comparison of Repertoire Features
V(D)J Gene Segment Usage
The selection of Variable (V), Diversity (D), and Joining (J) gene segments during V(D)J recombination is a primary determinant of antibody diversity. This compound and B-2 cells exhibit distinct patterns of V(D)J gene usage.
This compound cells, particularly the B-1a subset, display a more restricted Vh gene repertoire with a notable preference for specific Vh gene families. For instance, studies in mice have shown a high frequency of Vh12 (specifically Vh12-3) usage in B-1a cells. This restricted usage contributes to their production of antibodies against common microbial antigens and self-antigens.[1]
In contrast, conventional B-2 cells utilize a much broader and more diverse range of Vh, D, and Jh gene segments. This diversity is essential for generating a vast repertoire of antibodies capable of recognizing a wide array of foreign pathogens.
Table 2: VH Gene Usage Frequency in Mouse B-1a and Follicular (B-2) Cells
| VH Gene Family | B-1a Cells (% of Repertoire) | Follicular (B-2) Cells (% of Repertoire) |
| VH1 (J558) | 25-35% | 40-50% |
| VH5 (7183) | 10-15% | 5-10% |
| VH11 | 5-10% | <1% |
| VH12 | 10-20% | <1% |
| Other VH families | Variable | Variable |
Note: These are representative values from murine studies and can vary between different strains and experimental conditions.
Complementarity-Determining Region 3 (CDR3) Characteristics
The CDR3, located at the junction of the V, D, and J segments of the heavy chain and the V and J segments of the light chain, is the most variable region of the antibody and is critical for antigen binding.
The CDR3 of this compound cell antibodies is typically shorter and exhibits less junctional diversity due to limited N-nucleotide additions by terminal deoxynucleotidyl transferase (TdT) during their development.
Conversely, B-2 cell antibodies possess longer and more diverse CDR3s with extensive N-nucleotide additions. This increased diversity in the CDR3 region is a key factor in the generation of a highly specific antibody repertoire. Studies have shown that the average CDR3 length in marginal zone (MZ) B cells, a subset of B-2 cells, is approximately 12.7 amino acids, which is shorter than that of follicular (FO) B cells, another B-2 subset.[2]
Table 3: CDR3 Characteristics
| Characteristic | This compound Cells | B-2 Cells (Follicular) |
| Average CDR3 Length (Heavy Chain) | Shorter (approx. 10-12 amino acids) | Longer (approx. 13-16 amino acids) |
| N-Nucleotide Additions | Low | High |
| Amino Acid Composition | Often enriched in arginine and glycine | More diverse composition |
Somatic Hypermutation and Affinity Maturation
Somatic hypermutation (SHM) is a process that introduces point mutations into the variable regions of immunoglobulin genes, leading to affinity maturation – the selection of B cells producing antibodies with higher affinity for the antigen.
This compound cells generally exhibit low to no somatic hypermutation, and their antibodies are typically of low affinity and are often polyreactive, meaning they can bind to multiple different antigens.[1]
B-2 cells, upon activation by antigen and T-cell help, undergo extensive somatic hypermutation within germinal centers of secondary lymphoid organs.[3] This process is essential for the generation of high-affinity, class-switched antibodies that are crucial for effective long-term immunity. The rate of somatic hypermutation in germinal center B cells is estimated to be 105 to 106 fold greater than the normal mutation rate across the genome.[4] Studies have indicated lower levels of SHM in marginal zone B cells compared to follicular B cells.[5]
Table 4: Somatic Hypermutation Frequency
| B Cell Subset | Mutation Frequency (mutations per 100 bp) |
| B-1a Cells | < 0.5 |
| Follicular (B-2) B Cells (post-germinal center) | 5 - 15 |
| Marginal Zone (B-2) B Cells | 1 - 5 |
Visualizing Key Pathways and Workflows
B-Cell Development and Subset Differentiation
Caption: B-cell development pathways for this compound and B-2 subsets.
Experimental Workflow for Antibody Repertoire Analysis
Caption: Workflow for high-throughput antibody repertoire sequencing.
Experimental Protocols
Protocol 1: Isolation of this compound and B-2 Cell Subsets by Flow Cytometry
This protocol describes the isolation of B-1a, follicular (FO), and marginal zone (MZ) B cells from the mouse peritoneal cavity and spleen.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 1 mM EDTA)
-
Red Blood Cell Lysis Buffer
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD19
-
Anti-mouse B220 (CD45R)
-
Anti-mouse CD5
-
Anti-mouse CD93 (AA4.1)
-
Anti-mouse IgM
-
Anti-mouse IgD
-
Anti-mouse CD21/35
-
Anti-mouse CD23
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer with cell sorting capability
Procedure:
-
Sample Preparation:
-
Peritoneal Cavity: Lavage the peritoneal cavity with 5-10 mL of cold PBS. Collect the lavage fluid and keep it on ice.
-
Spleen: Harvest the spleen into a petri dish with cold PBS. Mechanically dissociate the spleen using the plunger of a syringe and pass the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis: Centrifuge the cell suspensions, discard the supernatant, and resuspend the pellets in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature, then quench the reaction with excess FACS buffer.
-
Cell Staining:
-
Centrifuge the cells and resuspend the pellet in FACS buffer.
-
Perform a cell count and adjust the concentration to 1x107 cells/mL.
-
Add the antibody cocktail to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Flow Cytometry and Sorting:
-
Set up the flow cytometer with appropriate compensation controls.
-
Gate on live, single cells.
-
B-1a cells (from peritoneal cavity): Gate on CD19+, B220low, CD5+ cells.
-
Follicular (FO) B-2 cells (from spleen): Gate on CD19+, B220+, CD93-, IgMlow, IgDhigh, CD23+, CD21/35int cells.
-
Marginal Zone (MZ) B-2 cells (from spleen): Gate on CD19+, B220+, CD93-, IgMhigh, IgDlow, CD23-, CD21/35high cells.
-
Sort the desired populations into separate tubes containing collection medium (e.g., FBS or RNA lysis buffer).
-
Protocol 2: High-Throughput Sequencing of Antibody Variable Regions
This protocol outlines the general steps for preparing antibody heavy chain variable region libraries for high-throughput sequencing from sorted B-cell populations.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents
-
Primers for 5' RACE (Rapid Amplification of cDNA Ends)
-
Primers specific for the constant region of the immunoglobulin heavy chain (e.g., Cµ, Cγ)
-
Unique Molecular Identifiers (UMIs) incorporated into the 5' RACE primer
-
DNA purification kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
RNA Extraction: Extract total RNA from the sorted B-cell subsets using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription:
-
Perform reverse transcription using a primer specific for the constant region of the immunoglobulin heavy chain.
-
Incorporate a 5' RACE adapter containing a Unique Molecular Identifier (UMI) at the 5' end of the cDNA. The UMI allows for the correction of PCR amplification bias and sequencing errors.
-
-
PCR Amplification:
-
Perform two rounds of PCR to amplify the variable region of the immunoglobulin heavy chain.
-
The first PCR uses a forward primer that binds to the 5' RACE adapter and a reverse primer specific to the constant region.
-
The second PCR adds the necessary sequencing adapters and barcodes for multiplexing.
-
-
Library Purification and Quantification:
-
Purify the PCR products to remove primer-dimers and other contaminants.
-
Quantify the final library concentration.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Preprocessing: Demultiplex the sequencing reads based on barcodes and collapse reads with the same UMI to generate consensus sequences.
-
V(D)J Annotation: Use bioinformatic tools like IMGT/HighV-QUEST to identify the V, D, and J gene segments, and the CDR3 sequence for each read.
-
Clonal Analysis: Group sequences into clonal lineages based on shared V and J gene usage and CDR3 sequence similarity.
-
Somatic Hypermutation Analysis: Align sequences to their germline V and J genes to identify and quantify somatic hypermutations.
-
Repertoire Comparison: Compare V(D)J gene usage frequencies, CDR3 length distributions, and SHM rates between the this compound and B-2 cell repertoires.
-
References
- 1. B-1a cells acquire their unique characteristics by bypassing the pre-BCR selection stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Germinal center - Wikipedia [en.wikipedia.org]
- 4. Somatic hypermutation - Wikipedia [en.wikipedia.org]
- 5. Repertoire-based selection into the marginal zone compartment during B cell development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to B-1 Cells: From Mouse Models to Human Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of B-1 cells in widely-used mouse models and their counterparts in human disease. We delve into their distinct phenotypes, functions, and roles in both homeostasis and pathology, with a focus on autoimmune diseases and cancer. This objective comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of translational research.
Phenotypic and Functional Comparison of Mouse and Human this compound Cells
This compound cells represent a unique B cell subset with distinct developmental and functional characteristics compared to conventional B-2 cells. While extensively studied in mice, the identification and characterization of human this compound cells have been more complex.
Surface Marker Phenotypes
The identification of this compound cells relies on a specific combination of cell surface markers, which differ between mice and humans.
| Characteristic | Mouse this compound Cells | Human this compound Cells |
| Primary Tissues | Peritoneal and pleural cavities, spleen | Peripheral blood, spleen, cord blood |
| General Phenotype | CD19highB220lowCD23-CD43+IgMhighIgDlow[1][2] | CD19+CD20+CD27+CD43+[2][3][4] |
| Subsets | B-1a: CD5+B-1b: CD5-[1][2][5] | A clear CD5-based subsetting analogous to mice is not well-established. |
Functional Hallmarks
This compound cells are key players in the early stages of immune responses through both antibody-dependent and -independent mechanisms.
| Function | Mouse this compound Cells | Human this compound Cells |
| Antibody Production | Spontaneous secretion of "natural" IgM, which is polyreactive and often directed against self-antigens and microbial components.[6] B-1b cells are also involved in T-cell independent antibody responses to bacterial polysaccharides.[5] | Spontaneously secrete IgM.[3] Contribute to the pool of natural antibodies against tumor-associated antigens like Neu5GcGM3.[2] |
| Antigen Presentation | Can act as efficient antigen-presenting cells (APCs) to activate T cells. | Efficiently present antigens and stimulate T cells.[3] |
| Cytokine Secretion | Produce both pro-inflammatory (e.g., GM-CSF) and anti-inflammatory (e.g., IL-10) cytokines. | Capable of producing IL-10, suggesting a potential regulatory role.[3] |
| Phagocytosis | Exhibit phagocytic activity. | Data on phagocytic capacity is less established compared to mice. |
This compound Cells in Disease: A Comparative Overview
Dysregulation of this compound cell function is implicated in the pathogenesis of various diseases, particularly in autoimmunity and cancer.
Autoimmune Diseases
Inappropriate activation of this compound cells and their production of autoantibodies are thought to contribute to autoimmune conditions.
| Disease | Observations in Mouse Models | Observations in Human Disease |
| Systemic Lupus Erythematosus (SLE) | In lupus-prone mouse models, B-1a cells are expanded and contribute to the production of pathogenic autoantibodies. | Increased frequencies of circulating this compound cells have been reported in some SLE patients. These cells may contribute to autoantibody production. |
| Rheumatoid Arthritis (RA) | Evidence for the direct contribution of this compound cells in mouse models of RA is an active area of investigation. | Early studies identified a population of CD5+ B cells in the peripheral blood and synovial fluid of RA patients that produce rheumatoid factor. |
Cancer
The role of this compound cells in cancer is multifaceted, with evidence suggesting both pro- and anti-tumoral functions.
| Cancer Type | Observations in Mouse Models | Observations in Human Cancer |
| Melanoma | Tumor-infiltrating B-1a cells have been shown to promote tumor growth by suppressing CD8+ T cell responses through IL-10 secretion.[1] Conversely, this compound cell-derived natural IgM can recognize and kill tumor cells. | The presence of B cells within tumors often correlates with a better prognosis.[7] Human this compound cells can produce natural IgM antibodies that are reactive against tumor-associated antigens.[2] |
| Mammary Cancer | In a mouse model of peritoneal carcinomatosis from mammary cancer, activation of B-1a cells led to the production of tumor-reactive IgM and complement-mediated killing of tumor cells.[8] | The role of this compound cells in breast cancer is an emerging area of research, with a focus on their potential to produce anti-tumor antibodies. |
| Various Cancers | This compound cells can exhibit immunosuppressive functions within the tumor microenvironment by producing cytokines like IL-10 and TGF-β, and by inducing regulatory T cells.[1] | This compound cells are considered a potential source of natural antibodies that can target tumor-associated carbohydrate antigens (TACAs).[1] |
Experimental Protocols
Flow Cytometry for this compound Cell Identification
Mouse Peritoneal Cavity and Spleen:
-
Cell Isolation:
-
Staining:
-
Resuspend cells in FACS buffer (PBS with 1-2% FBS).
-
Block Fc receptors with anti-CD16/32 antibody (Fc block).
-
Incubate with a cocktail of fluorescently-conjugated antibodies. A typical panel includes:
-
Anti-B220 (e.g., PE-Cy7)
-
Anti-CD19 (e.g., APC)
-
Anti-IgM (e.g., FITC)
-
Anti-CD43 (e.g., PE)
-
Anti-CD5 (e.g., PerCP-Cy5.5)
-
Anti-CD23 (e.g., BV421)
-
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Identify B cells as CD19+.
-
Within the CD19+ population, identify this compound cells as B220lowCD23-.
-
Further delineate B-1a cells as CD5+ and B-1b cells as CD5-.
-
Human Peripheral Blood:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).[3]
-
Staining:
-
Resuspend PBMCs in FACS buffer.
-
Block Fc receptors with human Fc block.
-
Incubate with a cocktail of fluorescently-conjugated antibodies. A typical panel includes:
-
-
Gating Strategy:
ELISA for Natural IgM Quantification
-
Coating: Coat a 96-well high-binding ELISA plate with goat anti-mouse IgM or goat anti-human IgM antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum samples and a known IgM standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgM or goat anti-human IgM detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stopping Reaction and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm on a plate reader.
-
Quantification: Generate a standard curve from the IgM standard and calculate the concentration of IgM in the samples.
Visualizing Key Concepts
Caption: Simplified this compound Cell Developmental Pathways
Caption: Experimental Workflow for this compound Cell Analysis
Caption: Key this compound Cell Signaling Pathways
References
- 1. The role of this compound cells in cancer progression and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human this compound cells are important contributors to the naturally-occurring IgM pool against the tumor-associated ganglioside Neu5GcGM3 [frontiersin.org]
- 3. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells [frontiersin.org]
- 5. This compound lymphocytes in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell genomics identifies distinct B1 cell developmental pathways and reveals aging-related changes in the B-cell receptor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Activation of this compound cells promotes tumor cell killing in the peritoneal cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Splenic B1 B Cells Acquire a Proliferative and Anti-Inflamatory Profile During Pregnancy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How do B-1 cell responses differ from T-independent B-2 cell responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immune responses mediated by B-1 cells and T-independent (TI) B-2 cells. Understanding the distinctions between these two crucial arms of humoral immunity is essential for the development of novel vaccines and immunotherapies. This document summarizes key differences in their activation, signaling, and functional outputs, supported by experimental data and detailed methodologies.
Key Distinctions at a Glance
This compound and T-independent B-2 cells are both capable of mounting antibody responses without the direct involvement of helper T cells, a critical feature for rapid defense against certain pathogens. However, they represent distinct B cell lineages with unique characteristics. This compound cells are a major source of "natural" IgM, providing a first line of defense, while TI B-2 cell responses, primarily mediated by Marginal Zone (MZ) B cells, are crucial for combating encapsulated bacteria.
| Feature | This compound Cell Response | T-Independent B-2 Cell Response |
| Primary B Cell Subset | B-1a (CD5+) & B-1b (CD5-) cells | Marginal Zone (MZ) B cells |
| Antigen Type | T-Independent Type 1 (TI-1) & Type 2 (TI-2) | T-Independent Type 2 (TI-2) |
| Activation Signal 1 | BCR cross-linking by various antigens | Extensive BCR cross-linking by repetitive epitopes |
| Activation Signal 2 | Often involves Toll-like Receptor (TLR) engagement (e.g., LPS via TLR4) | Cytokine signals (e.g., BAFF, APRIL) and/or complement receptor (CD21) co-ligation. |
| Response Kinetics | Rapid, part of the early, innate-like response. | Rapid, but generally follows the initial this compound cell response. |
| Primary Antibody Isotype | Predominantly IgM; some IgG3. | Predominantly IgM; some IgG subclasses (e.g., IgG1, IgG3 in mice).[1] |
| Antibody Characteristics | Low affinity, polyreactive, germline-encoded. | Low to moderate affinity, more specific than this compound antibodies. |
| Memory Formation | Controversial, but some evidence for B-1b mediated memory. | Yes, particularly by B-1b and MZ B cells, though distinct from T-dependent memory.[1] |
Antigen Recognition and Activation
This compound Cell Activation (TI-1 Response)
This compound cells can be activated by T-independent type 1 (TI-1) antigens , such as lipopolysaccharide (LPS), which have intrinsic B-cell activating properties.[2] This activation is a two-signal process:
-
Signal 1 : Binding of the antigen to the B-cell receptor (BCR).
-
Signal 2 : Direct engagement of pattern recognition receptors, like Toll-like receptor 4 (TLR4) by LPS.[2]
This dual signaling allows TI-1 antigens to act as polyclonal activators at high concentrations, stimulating this compound cells regardless of their BCR specificity.[2]
T-Independent B-2 Cell Activation (TI-2 Response)
T-independent B-2 cell responses are primarily driven by T-independent type 2 (TI-2) antigens . These are typically large molecules with highly repetitive epitopes, such as bacterial capsular polysaccharides.[3] Activation is initiated by:
-
Extensive cross-linking of a critical number of BCRs on the surface of a mature B-2 cell, typically a marginal zone (MZ) B cell.[2]
-
A second signal is often required, which can be provided by cytokines like BAFF and APRIL, or through co-ligation of the complement receptor CD21.[4]
Unlike TI-1 antigens, TI-2 antigens only activate mature B cells with specific BCRs for the antigen.[2]
Signaling Pathways
The signaling cascades initiated upon antigen encounter differ significantly between this compound and TI B-2 cells, reflecting their distinct activation requirements.
This compound Cell Signaling
This compound cell activation, particularly in response to TI-1 antigens, integrates signals from both the BCR and a TLR. This leads to a robust activation of downstream transcription factors.
T-Independent B-2 Cell Signaling
Activation of MZ B cells by TI-2 antigens relies on intense BCR cross-linking, amplified by co-receptors and cytokine signals, to overcome the activation threshold without direct T cell help.
References
- 1. B cell subsets differentially contribute to the T cell-independent memory pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide-specific B cell responses to vaccination in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marginal zone and B1 B cells unite in the early response against T-independent blood-borne particulate antigens. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
A Researcher's Guide to the Validation of B-1 Cell-Specific Knockout Mouse Models
For researchers in immunology, drug development, and related fields, the precise in vivo study of B-1 cells is critical for understanding their role in both health and disease. This guide provides a comparative overview of available Cre-LoxP mouse models for this compound cell-specific gene knockout, focusing on the validation data and experimental protocols necessary to ensure model specificity and efficiency.
Comparison of Cre-LoxP Models for this compound Cell Targeting
The selection of an appropriate Cre driver line is paramount for achieving this compound cell-specific gene deletion. While several Cre lines are expressed in the B-cell lineage, their specificity for this compound cells varies significantly. Here, we compare a promising this compound cell-specific model, the Bhlhe41dTomato-Cre , with broader B-cell and hematopoietic-specific Cre lines.
Data Summary: Recombination Efficiency and this compound Cell Depletion
| Cre Driver Line | Promoter/Target Gene | Primary Target Cells | Recombination Efficiency in Peritoneal B-1a Cells | Recombination Efficiency in Peritoneal B-1b Cells | Recombination Efficiency in B-2 Cells | Notes |
| Bhlhe41dTomato-Cre | Basic helix-loop-helix family member e41 (Bhlhe41) | This compound cells and their progenitors | >95%[1] | >95%[1] | Minimal | High specificity for this compound cells. dTomato reporter allows for tracking of Cre-expressing cells.[1][2] |
| Mb1-Cre | Membrane-spanning 4-domains, subfamily A, member 1 (Ms4a1, CD20) | Pan-B cells (from pro-B cell stage) | High (implied) | High (implied) | ~99% (in spleen)[3] | Targets the entire B-cell lineage, not this compound cell-specific. Useful for pan-B cell knockout comparisons.[3][4] |
| CD19-Cre | CD19 antigen (Cd19) | Pan-B cells (from pre-B cell stage) | High (implied) | High (implied) | ~80% (in spleen)[3] | Another pan-B cell driver, with slightly lower reported efficiency in early B-cells compared to Mb1-Cre.[4][5] |
| Vav1-iCre | Vav guanine nucleotide exchange factor 1 (Vav1) | Hematopoietic stem cells (HSCs) and their progeny | High (>95%)[6][7][8] | High (>95%)[6][7][8] | High (>95%)[6][7][8] | Targets all hematopoietic cells, leading to gene deletion in this compound cells but also all other blood cell lineages.[6][7][8][9][10] |
Experimental Validation Protocols
Rigorous validation is essential to confirm the specificity and functional consequences of this compound cell knockout. Below are key experimental protocols.
Phenotypic Analysis of this compound Cell Depletion by Flow Cytometry
This protocol details the immunophenotyping of peritoneal washout cells to quantify B-1a, B-1b, and B-2 cell populations.
Experimental Protocol:
-
Peritoneal Cell Harvest: Euthanize mice and expose the peritoneal cavity. Inject 5-10 mL of ice-cold PBS into the peritoneal cavity. Gently massage the abdomen for 30 seconds to dislodge cells. Aspirate the fluid, which contains the peritoneal cells. Keep the cell suspension on ice.
-
Cell Counting and Staining: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Count the cells and adjust the concentration to 1 x 106 cells/100 µL.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark. A typical antibody panel for peritoneal B-cell analysis includes:
-
Anti-B220 (CD45R)
-
Anti-CD19
-
Anti-IgM
-
Anti-CD5
-
Anti-CD11b (Mac-1)
-
Anti-CD43
-
-
Flow Cytometric Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo).
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
From the lymphocyte gate, identify B cells as B220+CD19+.
-
Within the B cell gate, distinguish this compound and B-2 cells. This compound cells are typically B220lowIgMhigh, while B-2 cells are B220highIgMlow.
-
Further classify this compound cells into B-1a (CD5+) and B-1b (CD5-) subsets.
Functional Validation: Quantification of Natural Antibody Production by ELISA
A key function of this compound cells is the production of natural IgM and IgA antibodies. A significant reduction in the serum levels of these immunoglobulins can functionally validate the this compound cell knockout.
Experimental Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for mouse IgM or IgA (e.g., goat anti-mouse IgM/IgA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add diluted serum samples and a serial dilution of a known concentration of mouse IgM or IgA standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for mouse IgM or IgA. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Reading: Wash the plate. Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of IgM or IgA in the serum samples based on the standard curve.
Visualizing Key Pathways and Workflows
This compound Cell Development and Activation Signaling
This compound cell development and function are governed by a complex interplay of signaling pathways initiated by the B-cell receptor (BCR) and other cell surface molecules. The following diagram illustrates a simplified overview of key signaling events.
Caption: Simplified this compound cell signaling pathway.
Experimental Workflow for Validation of this compound Cell Knockout Mice
The following diagram outlines the logical flow of experiments for validating a this compound cell-specific knockout mouse model.
Caption: Experimental workflow for knockout validation.
References
- 1. Identification of novel this compound transitional progenitors by this compound lymphocyte fate-mapping transgenic mouse model Bhlhe41 dTomato-Cre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of novel this compound transitional progenitors by this compound lymphocyte fate-mapping transgenic mouse model Bhlhe41dTomato-Cre [frontiersin.org]
- 3. Testing gene function early in the B cell lineage in mb1-cre mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cre driver mice for B cell lineage | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. hCD2-iCre and Vav-iCre Mediated Gene Recombination Patterns in Murine Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hCD2-iCre and Vav-iCre mediated gene recombination patterns in murine hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. 018968 - Vav-iCre Strain Details [jax.org]
Comparative analysis of B-1 cells in different tissues
A Comparative Analysis of B-1 Cells in Different Tissues
Introduction
This compound cells are a unique subset of B lymphocytes that play a crucial role in the innate-like immune response and the production of natural antibodies.[1] Unlike conventional B-2 cells, which are the cornerstone of adaptive humoral immunity, this compound cells exhibit distinct developmental origins, phenotypic characteristics, and functions that are heavily influenced by their tissue microenvironment.[1] This guide provides a comparative analysis of this compound cells resident in key tissues—the peritoneal cavity, spleen, bone marrow, and gut-associated lymphoid tissue (GALT)—to highlight their tissue-specific adaptations and contributions to immune homeostasis and defense. This comparison is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound cell biology.
Phenotypic Comparison of this compound Cells in Different Tissues
The identification and distinction of this compound cells from other B cell subsets, as well as the differentiation between B-1a and B-1b cells, rely on the expression of a specific combination of cell surface markers. These markers can vary in their expression levels depending on the tissue in which the this compound cells reside, reflecting their state of activation and functional specialization.
| Marker | Peritoneal Cavity | Spleen | Bone Marrow | Gut-Associated Lymphoid Tissue (GALT) |
| B220 (CD45R) | Low to negative | Low | Low | Low |
| IgM | High | High | High | High (also IgA-secreting cells) |
| IgD | Low | Low | Low | Low |
| CD5 | Defines B-1a (CD5+) and B-1b (CD5-) subsets | Present on a smaller fraction of this compound cells compared to the peritoneal cavity | Present on a fraction of this compound cells | CD5+ this compound cells are present and can give rise to IgA-producing cells |
| CD11b (Mac-1) | High on a majority of this compound cells | Lower expression compared to peritoneal this compound cells | Variable expression | Expression not as well-characterized as in other tissues |
| CD43 | Positive | Positive | Positive | Positive |
| CD23 | Negative | Negative | Negative | Negative |
| CD9 | High expression, downregulated upon activation and migration | Lower expression compared to peritoneal this compound cells | Variable expression | Variable expression |
| FCRL5 | Expressed | Expressed | Not well-characterized | Not well-characterized |
Functional Comparison of this compound Cells in Different Tissues
The functional capabilities of this compound cells are intricately linked to their anatomical location. While peritoneal this compound cells act as a reservoir of innate-like lymphocytes, splenic and bone marrow this compound cells are major contributors to the pool of natural antibodies. In the GALT, this compound cells are pivotal for mucosal immunity.
| Function | Peritoneal Cavity | Spleen | Bone Marrow | Gut-Associated Lymphoid Tissue (GALT) |
| Natural Antibody Production | Primarily a reservoir; low level of spontaneous antibody secretion.[2] | A major site of natural IgM production by this compound cell-derived plasma cells. | A primary site for the constitutive secretion of natural IgM. | A significant source of mucosal IgA. |
| Response to Pathogens | Rapidly respond to microbial products (e.g., LPS) and migrate to secondary lymphoid organs. | Differentiate into antibody-secreting cells upon stimulation. | Can be activated to produce antibodies. | Respond to gut microbiota and pathogens, contributing to intestinal homeostasis. |
| Cytokine Production | A subset produces the anti-inflammatory cytokine IL-10. | Can be induced to produce IL-10. | Less characterized for cytokine production compared to other sites. | Contribute to the local cytokine milieu. |
| Antigen Presentation | Can act as antigen-presenting cells (APCs). | Can act as APCs. | Less characterized as APCs. | Can present antigens to T cells in the GALT. |
| Self-Renewal | High capacity for self-renewal to maintain the local this compound cell pool. | Limited self-renewal capacity compared to the peritoneal cavity. | B-1b cells can be generated from precursors in the adult bone marrow.[3] | Evidence suggests local proliferation and differentiation. |
Experimental Protocols
Isolation of this compound Cells from the Peritoneal Cavity and Spleen
Objective: To obtain a single-cell suspension containing this compound cells from the mouse peritoneal cavity and spleen for downstream analysis.
Materials:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
5 ml syringes with 25G and 27G needles
-
Forceps and scissors
-
Petri dishes
-
70 µm cell strainers
-
15 ml conical tubes
-
Centrifuge
Protocol:
Peritoneal Lavage:
-
Euthanize the mouse according to institutional guidelines.
-
Spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small incision in the abdominal skin and retract it to expose the peritoneal wall, being careful not to puncture the peritoneum.
-
Inject 5 ml of ice-cold sterile PBS into the peritoneal cavity using a 27G needle.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Using a 25G needle, carefully aspirate the peritoneal fluid and transfer it to a 15 ml conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer for further analysis.
Spleen Cell Suspension:
-
Aseptically remove the spleen and place it in a petri dish containing 5 ml of ice-cold RPMI 1640 medium.
-
Gently mash the spleen between the frosted ends of two sterile glass slides or using the plunger of a syringe to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 15 ml conical tube to remove debris.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant. If necessary, perform red blood cell lysis.
-
Resuspend the cell pellet in the desired buffer.
Flow Cytometry for Identification of this compound Cells
Objective: To identify and quantify B-1a and B-1b cells from a mixed population of lymphocytes using multi-color flow cytometry.
Materials:
-
Single-cell suspension from the desired tissue (e.g., peritoneal cavity, spleen).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (anti-CD16/32 antibody).
-
Fluorochrome-conjugated antibodies against mouse B220, IgM, IgD, CD5, CD11b, and CD43.
-
Flow cytometer.
Protocol:
-
Adjust the cell concentration to 1 x 10^7 cells/ml in FACS buffer.
-
Add 100 µl of the cell suspension to each well of a 96-well plate or to FACS tubes.
-
Add Fc block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µl of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cells in 200 µl of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter. From this, gate on B220^low IgM^high cells. Within this gate, further identify B-1a cells as CD5+ and B-1b cells as CD5-.
ELISpot Assay for Quantifying IgM-Secreting this compound Cells
Objective: To enumerate the frequency of IgM-secreting this compound cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well ELISpot plates.
-
35% Ethanol in distilled water.
-
Sterile PBS.
-
Anti-mouse IgM capture antibody.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
This compound cells (isolated and purified).
-
RPMI 1640 medium with 10% FBS.
-
Biotinylated anti-mouse IgM detection antibody.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
AP or HRP substrate (e.g., BCIP/NBT or AEC).
-
ELISpot reader.
Protocol:
-
Pre-wet the ELISpot plate membranes with 15 µl of 35% ethanol for 30 seconds.
-
Wash the wells five times with 200 µl of sterile PBS.
-
Coat the wells with anti-mouse IgM capture antibody diluted in PBS and incubate overnight at 4°C.
-
Wash the wells five times with PBS.
-
Block the wells with 200 µl of blocking buffer for 2 hours at room temperature.
-
Wash the wells five times with PBS.
-
Add your this compound cell suspension at different dilutions to the wells and incubate for 12-24 hours at 37°C in a CO2 incubator.
-
Wash the wells five times with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated anti-mouse IgM detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells five times with PBST.
-
Add streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add the substrate and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and analysis of this compound cells.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade in this compound cells.
References
A Comparative Guide to the Phenotype of Human versus Murine B-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic characteristics of human and murine B-1 cells, a unique subset of B lymphocytes critical to both innate and adaptive immunity. The information presented herein is supported by experimental data to aid researchers in distinguishing and studying these cells in preclinical and clinical settings.
Phenotypic Comparison of Human and Murine this compound Cells
This compound cells in both humans and mice share the fundamental function of spontaneous antibody secretion, primarily IgM, which plays a crucial role in the early defense against pathogens and in maintaining tissue homeostasis. However, significant differences exist in their surface marker profiles and tissue distribution, making direct translation of murine studies to human immunology challenging.
Surface Marker Expression
The identification of this compound cells relies on a distinct set of cell surface markers. While some markers are conserved between the two species, key differences in expression patterns necessitate species-specific identification strategies.
| Feature | Human this compound Cells | Murine this compound Cells |
| Primary Phenotype | CD19+CD20+CD27+CD43+CD70-[1][2][3] | B220(CD45R)low/-IgMhighIgDlowCD43+[2][4] |
| CD5 Expression | Variably expressed; does not definitively identify the this compound lineage as it is also present on other B-cell subsets.[1][2][5] | Defines the B-1a subset (CD5+), distinguishing it from the B-1b subset (CD5-).[6][7] |
| CD11b Expression | Expressed on a subpopulation of this compound cells.[8] | A characteristic marker, particularly for peritoneal this compound cells.[7][8] |
| CD27 Expression | A key marker for identification.[2] | Not a primary marker for murine this compound cells.[8] |
| IgM/IgD Expression | Generally IgM+[5] | High levels of surface IgM and low levels of surface IgD are characteristic.[2][4] |
| Tissue Distribution | Primarily found in peripheral blood and umbilical cord blood.[2][3] | Enriched in the peritoneal and pleural cavities.[7][9][10] |
Gene Expression Profile
The transcriptional landscape of this compound cells reveals further distinctions between the two species, reflecting their unique developmental pathways and functional nuances.
| Gene | Human this compound Cells | Murine this compound Cells |
| Blimp-1 (PRDM1) | Expressed and associated with spontaneous antibody secretion.[5] | Critical for the differentiation of this compound cells into antibody-secreting cells. |
| PAX5 | Levels are typically lower in antibody-secreting this compound cells. | A key transcription factor for B-cell lineage commitment and maintenance. |
| IL-10 | Capable of producing IL-10, contributing to their regulatory function.[6] | A significant source of IL-10, which can regulate immune responses in an autocrine manner.[6] |
Experimental Protocols
Accurate identification and isolation of this compound cells are paramount for their study. The following are detailed methodologies for the isolation and analysis of human and murine this compound cells.
Isolation and Identification of Human this compound Cells from Peripheral Blood Mononuclear Cells (PBMCs)
1. PBMC Isolation:
-
Dilute whole blood with an equal volume of sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining.[11][12]
2. Immunofluorescent Staining:
-
Resuspend approximately 1 x 10^6 PBMCs in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add a cocktail of fluorochrome-conjugated antibodies specific for human this compound cell markers: anti-CD19, anti-CD20, anti-CD27, anti-CD43, and anti-CD70. Include a viability dye to exclude dead cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.[13][14]
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on single, live cells.
-
Identify B cells as CD19+ and/or CD20+.
-
Within the B cell population, identify this compound cells as CD27+CD43+CD70-.[15]
Isolation and Identification of Murine this compound Cells from the Peritoneal Cavity
1. Peritoneal Lavage:
-
Euthanize the mouse according to approved institutional protocols.
-
Secure the mouse on its back and spray the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.
-
Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 25-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Carefully withdraw the peritoneal fluid using a syringe and a 23-gauge needle, avoiding puncture of the organs.[10][16]
2. Cell Preparation:
-
Transfer the collected peritoneal fluid to a centrifuge tube and place it on ice.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in staining buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells per 100 µL.
3. Immunofluorescent Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies specific for murine this compound cell markers to the cell suspension: anti-B220 (CD45R), anti-IgM, anti-IgD, anti-CD43, anti-CD5, and anti-CD11b. Include a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.[17][18]
4. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on single, live cells.
-
Identify this compound cells based on their characteristic low to negative expression of B220 and high expression of IgM (B220low/-IgMhigh).
-
Further distinguish B-1a cells as CD5+ and B-1b cells as CD5-. Both populations are typically CD43+ and CD11b+.[4][18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the nuances of this compound cell biology.
Caption: B-Cell Receptor (BCR) Signaling Pathway in this compound Cells.
The B-cell receptor (BCR) signaling pathway is fundamental to this compound cell function, including survival, proliferation, and antibody production.[6][19] Upon antigen binding, the BCR clusters, leading to the activation of Src-family kinases like Lyn.[20][21] This initiates a signaling cascade involving Syk, BTK, and adaptor proteins like BLNK, ultimately activating downstream pathways such as PI3K and PLCγ2.[20][22][23] While the core components of this pathway are conserved between mice and humans, the strength and regulation of the signal may differ, contributing to the observed phenotypic and functional disparities. For instance, murine this compound cells are known to have distinct BCR signaling properties compared to their B-2 counterparts, and similar distinctions are being explored in human this compound cells.[6]
Caption: Experimental Workflow for this compound Cell Isolation and Analysis.
This diagram outlines the distinct yet parallel workflows for the isolation and analysis of human and murine this compound cells. The process for human this compound cells typically begins with peripheral blood, from which PBMCs are isolated, followed by antibody staining and identification via flow cytometry.[11][15] For murine this compound cells, the primary source is the peritoneal cavity, which is lavaged to collect the cells for subsequent staining and flow cytometric analysis.[10][16] Following identification, this compound cells from either species can be sorted for various downstream applications, including functional assays and gene expression studies.
References
- 1. Human B Cell Signaling Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. Human this compound cells take the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human this compound Cells and this compound Cell Antibodies Change With Advancing Age [frontiersin.org]
- 6. Frontiers | Multiple Regulatory Mechanisms Control this compound B Cell Activation [frontiersin.org]
- 7. Isolation of Mouse Peritoneal Cavity Cells – ScienceOpen [scienceopen.com]
- 8. This compound lymphocytes in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. [PDF] Isolation of Mouse Peritoneal Cavity Cells | Semantic Scholar [semanticscholar.org]
- 11. reprocell.com [reprocell.com]
- 12. Human PBMC isolation and cell culture [bio-protocol.org]
- 13. Basic T Cell and B Cell Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 14. Human B Cell Panel 10–color | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Human B1 Cell Frequency: Isolation and Analysis of Human B1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of Mouse Peritoneal Cavity Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Flow Cytometric Characterization of Murine B Cell Development [jove.com]
- 19. coconote.app [coconote.app]
- 20. google.com [google.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
The Dichotomous Role of B-1 Cells in Autoimmune Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
B-1 cells, a unique subset of B lymphocytes, play a complex and often contradictory role in the pathogenesis of autoimmune diseases. Unlike their conventional B-2 counterparts, this compound cells are a primary source of natural antibodies, can act as potent antigen-presenting cells, and are significant producers of immunomodulatory cytokines. Their involvement in autoimmune diseases is multifaceted, contributing to both the exacerbation and amelioration of disease depending on the specific context and model. This guide provides a comparative analysis of the role of this compound cells in prominent autoimmune disease models, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Analysis of this compound Cells in Autoimmune Disease Models
The function and prevalence of this compound cells can vary significantly across different autoimmune disease models. The following tables summarize key quantitative data, highlighting these differences in models of Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Type 1 Diabetes (T1D).
Table 1: this compound Cell Frequencies in Peritoneal Cavity and Spleen of Autoimmune Mouse Models
| Mouse Model | Disease Modeled | Peritoneal Cavity B-1a Cells (% of Lymphocytes) | Splenic B-1a Cells (% of B Cells) | Reference(s) |
| NZB/W F1 | Systemic Lupus Erythematosus | Increased | Increased | [1][2] |
| MRL/lpr | Systemic Lupus Erythematosus | Increased | Increased | [1] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Variable | Variable | [Data not readily available] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Decreased during peak disease | Increased in CNS | [Data not readily available] |
| Non-Obese Diabetic (NOD) | Type 1 Diabetes | Increased | Increased | [Data not readily available] |
Table 2: Cytokine Production Profile of this compound Cells in Autoimmune Mouse Models
| Mouse Model | Disease Modeled | Dominant this compound Cell Cytokine Profile | Key Cytokines | Reference(s) |
| NZB/W F1 | Systemic Lupus Erythematosus | Pro-inflammatory & Regulatory | IL-10, TNF-α, IL-6 | [3] |
| MRL/lpr | Systemic Lupus Erythematosus | Pro-inflammatory & Regulatory | IL-10, IFN-γ | [Data not readily available] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Pro-inflammatory | TNF-α, IL-6 | [Data not readily available] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Regulatory | IL-10 | [Data not readily available] |
| Non-Obese Diabetic (NOD) | Type 1 Diabetes | Pro-inflammatory | IFN-γ | [3] |
Table 3: Autoantibody Production by this compound Cells in Autoimmune Mouse Models
| Mouse Model | Disease Modeled | Key Autoantibodies Produced by this compound Cells | Reference(s) |
| NZB/W F1 | Systemic Lupus Erythematosus | Anti-dsDNA (IgG), Rheumatoid Factor (IgM) | [1][4] |
| MRL/lpr | Systemic Lupus Erythematosus | Anti-dsDNA (IgG) | [5][6][7] |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Rheumatoid Factor (IgM) | [Data not readily available] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Anti-myelin (IgM) | [Data not readily available] |
| Non-Obese Diabetic (NOD) | Type 1 Diabetes | Anti-insulin (IgM) | [Data not readily available] |
Key Experimental Protocols
Reproducible and standardized methodologies are critical for studying the role of this compound cells. The following sections detail essential protocols for the isolation, stimulation, and analysis of these unique lymphocytes.
Protocol 1: Isolation of Murine Peritoneal this compound Cells
This protocol describes the harvesting of this compound cells from the peritoneal cavity of mice, a primary location for this cell type.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
10 ml syringe with a 22-gauge needle
-
50 ml conical tubes
-
Centrifuge
-
FACS buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-B220, anti-CD5, anti-CD43, anti-IgM)
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Secure the mouse on its back and spray the abdomen with 70% ethanol.
-
Make a small incision in the abdominal skin and peel it back to expose the peritoneal wall, being careful not to puncture the peritoneum.
-
Inject 10 ml of ice-cold PBS into the peritoneal cavity using a 10 ml syringe and a 22-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Carefully aspirate the peritoneal fluid (lavage) using the same syringe and needle, recovering as much volume as possible.
-
Transfer the cell suspension to a 50 ml conical tube and keep it on ice.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of FACS buffer for cell counting and subsequent analysis.
-
For purification of B-1a cells, proceed with fluorescence-activated cell sorting (FACS) using markers such as CD19+, B220low/+, CD5+, and CD43+.
Protocol 2: In Vitro Stimulation of this compound Cells for Cytokine Analysis
This protocol outlines the stimulation of isolated this compound cells to induce cytokine production, which can then be measured by various methods.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
CpG Oligodeoxynucleotides (ODN)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A
-
96-well round-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate peritoneal this compound cells as described in Protocol 1.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/ml.
-
Plate 200 µl of the cell suspension per well in a 96-well plate.
-
Add the desired stimulant to the wells. Common stimulants and their typical final concentrations include:
-
Incubate the plate for 24-72 hours in a CO2 incubator.
-
For intracellular cytokine staining, add Brefeldin A (10 µg/ml) for the final 4-6 hours of incubation to block cytokine secretion.
-
After incubation, harvest the cells and/or supernatant for cytokine analysis. Supernatants can be analyzed by ELISA or Luminex assays. Cells are processed for intracellular cytokine staining and flow cytometry.
Protocol 3: Intracellular Cytokine Staining of this compound Cells
This protocol details the procedure for staining intracellular cytokines in this compound cells for analysis by flow cytometry.[11][12][13][14][15]
Materials:
-
Stimulated this compound cells (from Protocol 2)
-
FACS buffer
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Permeabilization/Wash buffer
-
Fluorescently labeled antibodies against surface markers and intracellular cytokines (e.g., anti-IL-10, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Harvest the stimulated this compound cells from the culture plate and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Perform surface staining by resuspending the cells in FACS buffer containing antibodies against surface markers (e.g., anti-CD19, anti-CD5) and incubating for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µl of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1 ml of Permeabilization/Wash buffer.
-
Resuspend the cells in 100 µl of Permeabilization/Wash buffer containing the fluorescently labeled anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Signaling Pathways in this compound Cells
The function of this compound cells is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades in this compound cells.
B-Cell Receptor (BCR) Signaling in this compound Cells
BCR signaling in this compound cells is uniquely modulated, often leading to a state of anergy or apoptosis upon strong stimulation, a mechanism to prevent autoreactivity. CD5, a hallmark of B-1a cells, plays a critical negative regulatory role.
Toll-Like Receptor (TLR) Signaling in this compound Cells
This compound cells express various TLRs, and their engagement by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) can lead to their activation, proliferation, and cytokine production, often in synergy with BCR signals.
References
- 1. The Role of B1 Cells in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of B-1a cells to systemic lupus erythematosus in the NZM2410 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-dsDNA antibodies - Wikipedia [en.wikipedia.org]
- 5. Kymera Therapeutics Presents New Preclinical Data for KT-579, a First-in-Class, Oral IRF5 Degrader, at the American College of Rheumatology Annual Meeting [barchart.com]
- 6. Kymera Presents KT-579 Preclinical Data; Phase 1 Early 2026 | KYMR Stock News [stocktitan.net]
- 7. The Therapeutic Strategies for SLE by Targeting Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The ATP-mediated cytokine release by macrophages is down-modulated by unconventional α9* nicotinic acetylcholine receptors [frontiersin.org]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. Intracellular Staining Quick Guides | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to B-1 Cell-Targeted Therapies: Efficacy, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
B-1 cells, a unique subset of B lymphocytes, play a crucial role in both protective immunity and the pathogenesis of various autoimmune diseases and malignancies. Their distinct characteristics, including their capacity for self-renewal and production of natural antibodies, make them a compelling target for therapeutic intervention. This guide provides a comparative analysis of current and emerging therapies with significant activity against this compound cells, presenting key experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.
Therapeutic Landscape: A Comparative Overview
While no therapies are exclusively approved for targeting this compound cells, several existing and investigational drugs for B-cell malignancies and autoimmune diseases have demonstrated significant effects on this lymphocyte population. This is primarily due to this compound cells expressing surface markers that are also targets for broader B-cell therapies. The main therapeutic strategies impacting this compound cells include monoclonal antibodies targeting B-cell surface antigens and small molecule inhibitors of B-cell receptor (BCR) signaling pathways.
Here, we compare three major classes of therapies: anti-CD20 monoclonal antibodies, Bruton's tyrosine kinase (BTK) inhibitors, and Chimeric Antigen Receptor (CAR) T-cell therapy targeting CD19.
Data Presentation: Quantitative Comparison of this compound Cell-Targeted Therapies
The following tables summarize the quantitative data on the efficacy of these therapies, with a focus on their impact on B-cell populations, including this compound cells where data is available.
| Therapy Class | Representative Drug(s) | Target | Efficacy in B-cell Depletion | Impact on this compound Cells | Key Clinical Indications |
| Anti-CD20 Monoclonal Antibodies | Rituximab, Obinutuzumab | CD20 | High levels of depletion of circulating and tissue-resident B-cells.[1][2][3] | Efficiently depletes CD20-expressing this compound cells. | Chronic Lymphocytic Leukemia (CLL), Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis[2][4] |
| BTK Inhibitors | Ibrutinib, Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | Induces apoptosis and inhibits proliferation of malignant B-cells.[5] | Reduces this compound cell numbers and impairs their function.[5] | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma[6] |
| CD19 CAR T-Cell Therapy | Tisagenlecleucel, Axicabtagene ciloleucel | CD19 | High rates of complete and durable remission in B-cell malignancies.[7][8] | Eradicates CD19-expressing this compound cells.[7] | B-cell Acute Lymphoblastic Leukemia, Diffuse Large B-cell Lymphoma[9] |
| Therapy | Disease | Clinical Trial/Study | Key Efficacy Data |
| Obinutuzumab | Lupus Nephritis | REGENCY (Phase 3) | 41% of patients achieved a complete renal response at week 104, versus 23% with placebo.[3] |
| Rituximab | Systemic Lupus Erythematosus | EXPLORER (Phase II/III) | Did not meet primary endpoint, but subgroup analyses suggested potential benefit.[1] |
| Ibrutinib | Chronic Lymphocytic Leukemia | RESONATE | Significantly prolonged progression-free and overall survival compared to ofatumumab. |
| Tisagenlecleucel | B-cell Acute Lymphoblastic Leukemia | ELIANA | 81% of patients achieved complete remission or complete remission with incomplete blood count recovery. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways that govern this compound cell survival and function is critical for developing targeted therapies. The B-cell receptor (BCR) signaling pathway is a central regulator of B-cell fate.
Caption: B-cell receptor signaling pathway and therapeutic targets.
Anti-CD20 Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab): These antibodies bind to the CD20 protein on the surface of B-cells, including this compound cells, leading to their depletion through several mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The antibody recruits complement proteins that form a pore in the cell membrane, causing lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, such as natural killer (NK) cells, recognize the antibody-coated B-cell and release cytotoxic granules to kill it.
-
Direct Apoptosis: Binding of the antibody can directly induce programmed cell death.
Obinutuzumab is a glycoengineered type II anti-CD20 antibody that induces higher levels of direct cell death and ADCC compared to the type I antibody rituximab.[3]
BTK Inhibitors (e.g., Ibrutinib): Bruton's tyrosine kinase is a critical enzyme in the BCR signaling pathway.[10] By irreversibly binding to BTK, ibrutinib blocks downstream signaling necessary for B-cell proliferation and survival, leading to apoptosis.[5] This affects both malignant and normal B-cells, including this compound cells.
CD19 CAR T-Cell Therapy: This innovative immunotherapy involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes the CD19 protein on B-cells.[7] These engineered T-cells are then infused back into the patient, where they seek out and destroy CD19-positive cells, including cancerous and normal B-cells, as well as this compound cells.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of this compound cell-targeted therapies.
Protocol 1: Immunophenotyping of Human this compound Cells by Flow Cytometry
This protocol outlines the steps for identifying and quantifying this compound cells in human peripheral blood.
Materials:
-
Whole blood collected in EDTA tubes.
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.
-
Fluorescently conjugated monoclonal antibodies: anti-CD19, anti-CD20, anti-CD27, anti-CD43, and a viability dye.
-
Flow cytometer.
Method:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorescently labeled antibodies and the viability dye to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on live, singlet, CD19+ B-cells. Within the B-cell gate, identify this compound cells based on the co-expression of CD20, CD27, and CD43.
Caption: Workflow for this compound cell identification by flow cytometry.
Protocol 2: In Vivo B-Cell Depletion Study in a Mouse Model
This protocol describes a general workflow for assessing the efficacy of a this compound cell-depleting therapy in a relevant mouse model.
Materials:
-
Mouse model of a this compound cell-implicated disease (e.g., a model for SLE or CLL).
-
Test therapeutic agent (e.g., monoclonal antibody, small molecule inhibitor).
-
Control vehicle or isotype control antibody.
-
Flow cytometry antibodies for mouse B-cell subsets (e.g., anti-CD19, anti-B220, anti-CD5, anti-CD43).
-
Equipment for blood and tissue collection.
Method:
-
Acclimate animals to the facility.
-
Randomly assign animals to treatment and control groups.
-
Administer the therapeutic agent or control according to the desired dosing schedule and route.
-
At specified time points, collect peripheral blood for monitoring circulating B-cell populations.
-
At the end of the study, euthanize the animals and harvest relevant tissues (e.g., spleen, peritoneal cavity) for analysis of B-cell populations by flow cytometry.
-
Analyze the data to determine the percentage and absolute number of this compound cells (and other B-cell subsets) in different tissues.
-
Correlate B-cell depletion with disease-specific outcome measures.
Caption: General workflow for an in vivo B-cell depletion study.
Alternative and Competing Therapies
The therapeutic landscape for B-cell-mediated diseases is continually evolving. Beyond the therapies discussed, other approaches that can impact this compound cells include:
-
Anti-BAFF/APRIL Therapies (e.g., Belimumab): These agents block B-cell activating factor (BAFF) and A Proliferation-Inducing Ligand (APRIL), which are crucial for B-cell survival. Belimumab is approved for SLE.[2][11]
-
Proteasome Inhibitors (e.g., Bortezomib): Primarily used in multiple myeloma, these drugs can also induce apoptosis in other B-cell lineages.
-
Other CAR T-Cell Targets: Research is ongoing to identify and validate novel surface markers that may be more specific to pathogenic B-cell subsets, including this compound cells.
Conclusion and Future Directions
Targeting this compound cells holds significant promise for the treatment of a range of diseases. While current therapies are not exclusively specific to this subset, their profound impact on this compound cell populations highlights the therapeutic potential of this approach. Future research should focus on identifying unique this compound cell surface markers to enable more targeted therapies with improved safety profiles. Furthermore, a deeper understanding of the distinct roles of B-1a and B-1b cells in different disease contexts will be crucial for developing highly specific and effective therapeutic interventions. The continued development of sophisticated experimental models and high-resolution analytical techniques will be instrumental in advancing this exciting field of research.
References
- 1. B-cell-targeted therapies in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lupusresearch.org [lupusresearch.org]
- 4. Targeted therapies for chronic lymphocytic leukaemia (CLL) | Macmillan Cancer Support [macmillan.org.uk]
- 5. Dynamic changes of the normal B lymphocyte repertoire in CLL in response to ibrutinib or FCR chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. In vivo generation of human CD19‐CAR T cells results in B‐cell depletion and signs of cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD19 CAR T cells for B cell malignancies: a systematic review and meta-analysis focused on clinical impacts of CAR structural domains, manufacturing conditions, cellular product, doses, patient's age, and tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | B cells in systemic lupus erythematosus: Targets of new therapies and surveillance tools [frontiersin.org]
B-1 Cell Responses: A Comparative Guide to Bacterial, Viral, and Parasitic Encounters
For Researchers, Scientists, and Drug Development Professionals
B-1 cells, a unique subset of B lymphocytes, represent a critical first line of defense, bridging the innate and adaptive immune systems. Their rapid and distinct responses to a wide array of pathogens are crucial for early host protection. This guide provides a comparative analysis of this compound cell responses to three major classes of pathogens: bacteria, viruses, and parasites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of this compound Cell Responses
The activation of this compound cells by different pathogens elicits a range of responses, including antibody secretion and the expression of cell surface markers. The following tables summarize key quantitative data compiled from various studies, providing a comparative overview of this compound cell activation.
Disclaimer: The data presented below are compiled from multiple independent studies. Direct quantitative comparisons should be made with caution due to variations in experimental conditions, including pathogen strains, antigen concentrations, and stimulation times.
Table 1: IgM Secretion by this compound Cells in Response to Pathogen-Associated Molecular Patterns (PAMPs)
| Pathogen Type | Stimulus | This compound Cell Source | IgM Secretion Level | Reference Study Insight |
| Bacteria | Lipopolysaccharide (LPS) | Murine Splenic B cells | High | LPS is a potent inducer of polyclonal B-cell activation and IgM secretion. |
| Virus | Influenza A Virus | Murine Respiratory Tract this compound cells | 88 ± 14 U/mg (natural) | This compound cells are the primary source of natural influenza-binding IgM in the airways.[1] |
| Parasite | Helminth Antigens | Murine this compound cells from infected mice | Not consistently high for IgM | Helminth infections are more prominently associated with IgE and regulatory B-cell responses rather than a strong this compound cell IgM surge. |
Table 2: Expression of Activation Markers on this compound Cells
| Pathogen Type | Stimulus | this compound Cell Source | CD69 Expression (% positive cells) | CD86 Expression (% positive cells) | Reference Study Insight | |---|---|---|---|---| | Bacteria | LPS (10 µg/ml) | Murine Splenic B cells | ~95% (C57BL/6), ~69% (BALB/c) | Significantly upregulated | LPS robustly upregulates activation markers on B cells, with genetic background influencing the magnitude of the response.[2] | | Virus | Influenza A Virus | Murine Mediastinal Lymph Node B cells | Significantly increased by day 2 post-infection | Significantly increased by day 2 post-infection | Influenza infection induces rapid and localized activation of B cells in the draining lymph nodes. | | Parasite | Heligmosomoides polygyrus infection | Murine Mesenteric Lymph Node B cells | No significant increase; slight downshift | No significant increase | Chronic helminth infection does not appear to induce a strong upregulation of these classical activation markers on the overall B cell population in the mesenteric lymph nodes.[3] |
Table 3: Cytokine Production by this compound Cells
| Pathogen Type | Stimulus | this compound Cell Source | IL-10 Secretion | IL-5 Role | Reference Study Insight | |---|---|---|---|---| | Bacteria | LPS (≥100 ng/ml) | Murine Splenic B cells | High (10- to 30-fold increase) | - | B cells are a significant source of the anti-inflammatory cytokine IL-10 in response to high doses of LPS.[4] | | Virus | Influenza A Virus | Murine B-1a cells | - | - | While this compound cells are activated, specific data on their IL-10 or IL-5 production in response to influenza is not as prominent as their IgM response. | | Parasite | Schistosoma mansoni infection | Murine B cells from infected mice | Increased frequency of IL-10-producing B cells | - | Helminth infections can induce a regulatory B cell phenotype characterized by IL-10 production, which can modulate the host immune response. |
Signaling Pathways in this compound Cell Activation
The interaction of this compound cells with pathogen-derived molecules triggers distinct signaling cascades, leading to their activation and differentiation. The following diagrams illustrate the key pathways involved in the response to bacterial, viral, and parasitic stimuli.
Experimental Protocols
Accurate assessment of this compound cell responses requires robust experimental methodologies. Below are summarized protocols for key assays used to generate the data presented in this guide.
Isolation of Murine Peritoneal this compound Cells
This protocol describes the harvesting of this compound cells from the peritoneal cavity of mice, a primary location for this cell subset.
Workflow:
Detailed Steps:
-
Humanely euthanize a mouse according to approved institutional protocols.
-
Secure the mouse on its back and sterilize the abdomen with 70% ethanol.
-
Make a small midline incision through the skin, taking care not to puncture the peritoneal wall.
-
Retract the skin to expose the intact peritoneal wall.
-
Using a 25-27 gauge needle, carefully inject 5-10 mL of ice-cold PBS or FACS buffer into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge cells.
-
Using a larger gauge needle or a sterile Pasteur pipette, aspirate the peritoneal fluid and transfer it to a sterile conical tube on ice.
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications such as cell counting, staining for flow cytometry, or in vitro culture.
-
For purification of this compound cells, proceed with magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) using a combination of antibodies against B-cell markers (e.g., CD19, B220) and this compound cell-specific markers (e.g., CD5, CD11b).
In Vitro Stimulation of this compound Cells and Analysis of Responses
This protocol outlines the in vitro stimulation of isolated this compound cells with pathogen-associated molecular patterns (PAMPs) to assess their activation and function.
Workflow:
Detailed Steps:
-
Isolate peritoneal this compound cells as described in the previous protocol.
-
Plate the purified this compound cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Add the desired stimuli to the wells. Representative stimuli include:
-
Bacterial: Lipopolysaccharide (LPS) from E. coli (1-10 µg/mL).
-
Viral: Inactivated influenza A virus (e.g., PR8 strain) at a predetermined multiplicity of infection (MOI) or concentration of viral protein.
-
Parasitic: Soluble egg antigen (SEA) from Schistosoma mansoni or excretory-secretory (ES) products from a relevant helminth species (10-50 µg/mL).
-
-
Include unstimulated control wells (medium only).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 72 hours, depending on the response being measured.
-
Analysis of IgM and Cytokine Secretion (ELISA):
-
After the incubation period, centrifuge the plate and carefully collect the culture supernatants.
-
Perform a standard sandwich ELISA to quantify the concentration of IgM and cytokines (e.g., IL-10) in the supernatants.
-
-
Analysis of Activation Marker Expression (Flow Cytometry):
-
Gently harvest the cells from the wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently-conjugated antibodies against this compound cell markers (e.g., CD19, CD5) and activation markers (e.g., CD69, CD86).
-
Acquire the samples on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Enzyme-Linked Immunospot (ELISPOT) Assay for IgM-Secreting Cells
The ELISPOT assay is a highly sensitive method to quantify the number of antibody-secreting cells at a single-cell level.
Workflow:
Detailed Steps:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-mouse IgM capture antibody overnight at 4°C.
-
Wash the plate and block with a solution containing 1% BSA in PBS for 2 hours at room temperature.
-
Prepare a single-cell suspension of this compound cells that have been stimulated in vivo (e.g., by infection) or in vitro.
-
Add serial dilutions of the cell suspension to the coated and blocked ELISPOT plate.
-
Incubate the plate for 4-16 hours at 37°C in a humidified incubator with 5% CO2 to allow the secreted IgM to be captured by the antibodies on the membrane.
-
Wash the plate extensively to remove the cells.
-
Add a biotinylated anti-mouse IgM detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
After another wash, add a substrate that will precipitate and form a colored spot where the enzyme is located.
-
Stop the reaction by washing with water.
-
Once the plate is dry, count the number of spots, where each spot represents a single IgM-secreting cell. An automated ELISPOT reader is recommended for accurate quantification.
References
- 1. Dual role for B-1a cells in immunity to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Helminth-induced CD19+CD23hi B cells modulate experimental allergic and autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of B-1 Waste: A Comprehensive Guide for Laboratory Professionals
A crucial aspect of laboratory safety and responsible chemical management lies in the proper disposal of all waste materials. This guide provides essential, step-by-step procedures for the safe and compliant disposal of B-1 waste, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
For the purposes of this guide, "this compound" is a hypothetical designation for a common laboratory waste stream: a mixture of flammable organic solvents, specifically acetone and methanol. The following procedures are based on general best practices for handling such hazardous chemical waste. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific Chemical Hygiene Plan and local regulations before handling and disposing of any chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1][2] All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1] Emergency eye wash stations and safety showers should be readily accessible.[1]
This compound Waste Disposal Protocol
The proper disposal of this compound waste follows a systematic process to ensure safety and regulatory compliance. This involves waste collection, container management, and coordination with environmental health and safety (EHS) personnel for final disposal.
Experimental Protocol: this compound Waste Segregation and Collection
-
Waste Determination: Confirm that the waste stream is classified as hazardous. This compound, being a flammable liquid, is considered ignitable hazardous waste.[2]
-
Container Selection: Obtain a designated hazardous waste container that is compatible with acetone and methanol. The container must be in good condition, with a tightly sealing screw-top cap.[3]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[3] The label must include the words "Hazardous Waste," the full chemical names of the contents (Acetone, Methanol), and the approximate percentages of each.[4]
-
Waste Accumulation: Add this compound waste to the container, ensuring that the container is kept closed at all times except when waste is being added.[2][3] This can be achieved by removing the cap, adding the waste, and immediately recapping the container.[3] Do not use a funnel that remains in the container opening, as this is considered an open container violation by regulatory agencies.[3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from ignition sources and incompatible materials.[1]
-
Full Container: Once the container is 90% full, complete the hazardous waste label with the final volume and date. Do not overfill the container.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the full waste container.
Quantitative Data Summary for this compound Waste Disposal
For clarity and ease of reference, the following table summarizes the key quantitative parameters for the disposal of this compound waste.
| Parameter | Specification | Rationale |
| Waste Classification | Ignitable Hazardous Waste | Flash point is less than 140°F.[2] |
| Container Material | High-Density Polyethylene (HDPE) | Compatible with organic solvents. |
| Container Size | ≤ 5 Gallons (in laboratory) | Fire safety regulations often limit container size in labs. |
| Maximum Fill Level | 90% of container capacity | To prevent spills from expansion of contents. |
| Labeling Requirement | "Hazardous Waste" label with full chemical names and percentages | Required by environmental regulations for proper identification.[4] |
| Storage Location | Designated Satellite Accumulation Area | Centralized and controlled area for hazardous waste.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby fostering a culture of safety and environmental responsibility within their research and development activities.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
